Lewis X tetrasaccharide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H42O20 |
|---|---|
Molecular Weight |
650.6 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-2,4,5,6-tetrahydroxy-3-[(2S,3R,4R,5R,6R)-3-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C24H42O20/c1-6-11(31)14(34)16(36)22(39-6)44-21-18(38)24(42-19(8(30)3-26)12(32)7(29)2-25)41-10(5-28)20(21)43-23-17(37)15(35)13(33)9(4-27)40-23/h3,6-25,27-38H,2,4-5H2,1H3/t6-,7+,8-,9+,10+,11+,12-,13-,14+,15-,16-,17+,18+,19+,20+,21+,22-,23-,24-/m0/s1 |
InChI Key |
NBEYINQKIPNUEV-ZNZJNBIJSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)CO)O[C@H]([C@H](C=O)O)[C@H]([C@@H](CO)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OC(C(C=O)O)C(C(CO)O)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Lewis X Tetrasaccharide in Cell Adhesion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical biological functions of the Lewis X (LeX) and sialyl Lewis X (sLeX) tetrasaccharides in cell adhesion. A comprehensive overview of their interactions, the signaling pathways they trigger, and the experimental methodologies used to study these processes is provided.
Core Concepts in Lewis X-Mediated Cell Adhesion
The sialyl Lewis X (sLeX) tetrasaccharide (Neu5Acα2-3Galβ1-4[Fucα1-3]GlcNAc) is a terminal carbohydrate structure found on glycoproteins and glycolipids on the surface of various cells, most notably leukocytes.[1][2] It functions as a crucial ligand for the selectin family of adhesion molecules (E-selectin, P-selectin, and L-selectin), which are expressed on endothelial cells, platelets, and other leukocytes.[3][4] This interaction is fundamental to a wide range of physiological and pathological processes, including:
-
Leukocyte Homing and Inflammatory Responses: The initial tethering and subsequent rolling of leukocytes on the endothelial lining of blood vessels at sites of inflammation is a classic example of sLeX-selectin binding. This process is a prerequisite for the firm adhesion and extravasation of leukocytes into tissues.[5][6]
-
Cancer Metastasis: Many cancer cells exhibit high levels of sLeX on their surface. This aberrant glycosylation allows them to mimic leukocytes, facilitating their adhesion to the endothelium and promoting their dissemination to distant organs.[7]
The non-sialylated precursor, Lewis X (LeX), also plays a role in cell adhesion, though generally with lower affinity for selectins compared to its sialylated form.[3]
Quantitative Analysis of Lewis X-Selectin Interactions
The binding affinity and kinetics of the sLeX-selectin interaction have been quantified using various biophysical techniques, primarily Surface Plasmon Resonance (SPR). This data is crucial for understanding the dynamics of cell adhesion and for the development of therapeutic inhibitors.
| Ligand | Receptor | Kd (μM) | kon (M-1s-1) | koff (s-1) | Experimental System | Reference |
| sLeX analogue (TBC1269) | P-selectin | ~111.4 | > 27,000 | > 3 | Surface Plasmon Resonance | [8] |
| Fluorescent sLeX[Glc] | E-selectin | 107 ± 26 | - | - | Fluorescence Polarization | [1] |
| Free sLeX[Glc] | E-selectin | 120 ± 31 | - | - | Fluorescence Polarization | [1] |
Table 1: Binding Affinities and Kinetic Constants for sLeX-Selectin Interactions. Kd: Dissociation constant; kon: Association rate constant; koff: Dissociation rate constant.
The inhibitory potential of sLeX and its derivatives is often assessed in cell adhesion assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| Inhibitor | Assay | Target Interaction | IC50 | Reference |
| sLeX liposomes | Inhibition of HL-60 cell adhesion | HL-60 cells to E-selectin | ~1 µg/ml for maximal inhibition | [3] |
| LeX liposomes | Inhibition of HL-60 cell adhesion | HL-60 cells to E-selectin | ~5 µg/ml for 50% inhibition | [3] |
| Monovalent sLeX | Inhibition of neutrophil adhesion | Neutrophils to activated platelets | 2 µg/ml for 50% inhibition | [3] |
| Non-sialylated LeX | Inhibition of neutrophil adhesion | Neutrophils to activated platelets | 54 µg/ml for 50% inhibition | [3] |
| Di- and trivalent sLeX peptides | Inhibition of HepG2 cell adhesion | HepG2 cells to immobilized E-selectin | 3-fold and 10-fold enhancement over sLeX, respectively | [9] |
| sLeX liposomes | Inhibition of HepG2 cell adhesion | HepG2 cells to immobilized E-selectin | ~5 orders of magnitude better than sLeX | [9] |
Table 2: Inhibitory Concentrations (IC50) of sLeX and its Derivatives in Cell Adhesion Assays.
Signaling Pathways in Lewis X-Mediated Cell Adhesion
The engagement of selectins with their sLeX-containing ligands, particularly P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1) on leukocytes, initiates intracellular signaling cascades that modulate cell adhesion and migration.
PSGL-1 Signaling
Binding of P-selectin or E-selectin to PSGL-1 on neutrophils triggers a signaling pathway that leads to the activation of the integrin LFA-1.[10][11] This activation is crucial for the transition from rolling to firm adhesion.
L-selectin Signaling
L-selectin, expressed on leukocytes, can also initiate signaling upon binding to its ligands, which often include sLeX-modified glycoproteins on other cells or the endothelium. This signaling is important for regulating leukocyte adhesion and migration.[5][12]
Experimental Protocols
Static Cell Adhesion Assay
This assay measures the adhesion of cells expressing Lewis X to a monolayer of endothelial cells or a protein-coated surface under static conditions.
Methodology:
-
Plate Coating:
-
Coat 96-well plates with an E-selectin-IgG chimera or culture endothelial cells (e.g., HUVECs) to confluence.
-
For protein coating, incubate with a solution of the adhesion molecule (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
For cell monolayers, activate with a cytokine such as TNF-α (10 ng/mL) for 4-6 hours to induce E-selectin expression.[6]
-
Wash the wells with PBS to remove unbound protein or media.
-
-
Cell Preparation:
-
Label the cells expressing Lewis X (e.g., HL-60 cells) with a fluorescent dye (e.g., Calcein-AM).
-
Resuspend the labeled cells in assay buffer (e.g., HBSS with Ca2+ and Mg2+) at a concentration of 1 x 106 cells/mL.
-
-
Adhesion:
-
Add the cell suspension to the coated wells. If testing inhibitors, pre-incubate the cells with the inhibitor for 15-30 minutes.
-
Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.
-
-
Washing:
-
Gently wash the wells multiple times with assay buffer to remove non-adherent cells. The washing force and number of washes should be optimized and kept consistent.
-
-
Quantification:
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Alternatively, lyse the cells and measure the activity of an endogenous enzyme (e.g., hexosaminidase).
-
Flow Cytometry-Based Adhesion Assay
This method provides a quantitative measure of the binding of soluble selectins to cells expressing Lewis X.[13][14]
Methodology:
-
Cell Preparation:
-
Harvest cells and wash them in a suitable buffer (e.g., PBS with 1% BSA).
-
Adjust the cell concentration to 1-2 x 106 cells/mL.
-
-
Blocking (Optional):
-
To prevent non-specific binding, incubate cells with an Fc receptor blocking agent.
-
-
Incubation with Selectin-Ig Chimera:
-
Incubate the cells with a fluorescently labeled selectin-IgG Fc chimera (e.g., E-selectin-IgG) at a predetermined optimal concentration for 30-60 minutes at 4°C.
-
-
Washing:
-
Wash the cells twice with cold buffer to remove unbound selectin-IgG.
-
-
Secondary Staining (if necessary):
-
If the primary selectin-IgG is not directly labeled, incubate with a fluorescently labeled anti-IgG secondary antibody.
-
-
Data Acquisition:
-
Resuspend the cells in buffer and analyze them on a flow cytometer.
-
Collect data on a sufficient number of events (e.g., 10,000-20,000).
-
-
Data Analysis:
-
Gate on the cell population of interest based on forward and side scatter.
-
Quantify the mean fluorescence intensity (MFI) of the selectin-binding cells.
-
Surface Plasmon Resonance (SPR) Analysis
SPR is a label-free technique used to measure the kinetics (kon and koff) and affinity (Kd) of biomolecular interactions in real-time.[15][16][17]
Methodology:
-
Sensor Chip Immobilization:
-
Immobilize one of the binding partners (the "ligand," e.g., a selectin) onto the surface of an SPR sensor chip. Common immobilization chemistries include amine coupling.
-
-
System Priming and Equilibration:
-
Prime the SPR system with running buffer (e.g., HBS-EP buffer) to obtain a stable baseline.
-
-
Analyte Injection:
-
Inject the other binding partner (the "analyte," e.g., a sLeX-containing glycoprotein or synthetic oligosaccharide) at various concentrations over the sensor surface.
-
-
Association and Dissociation:
-
Monitor the change in the SPR signal (measured in Response Units, RU) in real-time. The association phase occurs during analyte injection, and the dissociation phase begins when the injection is stopped and only running buffer flows over the surface.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., a low pH buffer or high salt solution) to remove the bound analyte and prepare the sensor surface for the next injection cycle.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants (kon and koff) and the dissociation constant (Kd).
-
References
- 1. Binding of sialyl Lewis x to E-selectin as measured by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic Inhibition of Sialyl-Lewis X Biosynthesis by 5-Thiofucose Remodels the Cell Surface and Impairs Selectin-Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selectins: initiators of leucocyte adhesion and signalling at the vascular wall - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectin-Mediated Signaling—Shedding Light on the Regulation of Integrin Activity in Neutrophils | MDPI [mdpi.com]
- 6. Sialyl Lewis X mimetics attenuate E-selectin-mediated adhesion of leukocytes to irradiated human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Affinity and kinetics of sialyl Lewis-X and core-2 based oligosaccharides binding to L- and P-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. rupress.org [rupress.org]
- 11. PSGL-1 Immune Checkpoint Inhibition for CD4+ T Cell Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. L-selectin: A Major Regulator of Leukocyte Adhesion, Migration and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Surface Plasmon Resonance Analysis for Quantifying Protein-Carbohydrate Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Surface Plasmon Resonance Analysis for Quantifying Protein–Carbohydrate Interactions | Springer Nature Experiments [experiments.springernature.com]
- 17. pure.psu.edu [pure.psu.edu]
The Expression of Lewis X: A Technical Guide for Researchers
An In-depth Examination of the Glycan's Role in Cellular Identification, Adhesion, and Signaling
The Lewis X (LeX) antigen, also known as CD15 or Stage-Specific Embryonic Antigen-1 (SSEA-1), is a carbohydrate epitope defined by the trisaccharide structure Galβ1-4(Fucα1-3)GlcNAc. Its expression is dynamically regulated and varies significantly across different cell types and developmental stages. This technical guide provides a comprehensive overview of LeX expression, its detection methodologies, and its role in key biological processes, tailored for researchers, scientists, and drug development professionals.
Quantitative Expression of Lewis X on Various Cell Types
The expression of Lewis X is a critical determinant of cell phenotype and function. It is abundantly present on the surface of myeloid lineage cells and is a hallmark of certain stem and cancer cells. Below is a summary of its quantitative expression on different cell types.
| Cell Type | Subtype/Condition | Expression Level of Lewis X (CD15) | References |
| Leukocytes | |||
| Neutrophils | >90% of peripheral blood neutrophils are CD15 positive.[1][2] | ||
| Eosinophils | High expression.[3] | ||
| Monocytes | Variable expression, generally lower than neutrophils.[4][5][6] | ||
| Lymphocytes | Generally negative on resting T and B lymphocytes.[4][6] | ||
| Stem Cells | |||
| Murine Embryonic Stem Cells | Marker for undifferentiated state (as SSEA-1).[4] | ||
| Human Embryonic Stem Cells | Generally absent. | ||
| Neural Stem/Progenitor Cells | Expressed and used as a marker for isolation.[7] | ||
| Cancer Stem Cells (CSCs) | Considered a marker in various cancers, including medulloblastoma and glioblastoma.[7][8][9][10] | ||
| Cancer Cells | |||
| Colorectal Carcinoma | Expression is significantly higher in carcinoma (48%) compared to non-neoplastic colon tissue (6%).[8][11] | ||
| Hodgkin's Lymphoma | Characteristically expressed on Reed-Sternberg cells.[4] | ||
| Papillary Thyroid Carcinoma | Associated with shorter progression-free survival.[8][11] | ||
| Various Adenocarcinomas | High expression is often correlated with metastatic potential.[8][11] |
The Role of Lewis X in Cell Adhesion and Signaling
Lewis X and its sialylated form, Sialyl Lewis X (sLeX), are critical ligands for the selectin family of adhesion molecules (E-selectin, P-selectin, and L-selectin). This interaction is fundamental to the initial tethering and rolling of leukocytes on the endothelial surface during an inflammatory response, a crucial step for their extravasation into tissues. In cancer, tumor cells can co-opt this mechanism to facilitate their adhesion to the endothelium, promoting metastasis.[6][12][13][14]
The binding of LeX/sLeX to selectins on endothelial cells initiates a signaling cascade within the leukocyte, leading to the activation of integrins, which mediate firm adhesion and subsequent transmigration across the endothelial barrier.
Experimental Protocols for Lewis X Detection
Accurate detection and quantification of Lewis X expression are crucial for research and clinical applications. The following are detailed protocols for the most common techniques.
Flow Cytometry
Flow cytometry is a powerful technique for quantifying the percentage of Lewis X-positive cells and the intensity of its expression on a single-cell level.
Workflow for Lewis X Detection by Flow Cytometry
Detailed Protocol:
-
Cell Preparation: Start with a single-cell suspension of your target cells (e.g., peripheral blood mononuclear cells, cultured cells) at a concentration of 1 x 10^6 cells/100 µL in flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).[15]
-
Fc Receptor Blocking: To prevent non-specific antibody binding, incubate the cells with an Fc receptor blocking reagent (e.g., human IgG) for 15 minutes at room temperature.
-
Primary Antibody Staining: Add a fluorochrome-conjugated anti-human CD15 antibody (e.g., Clone HI98-PE/Cyanine5, MMA-APC) at the manufacturer's recommended concentration.[4][16] Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 2 mL of cold flow cytometry staining buffer by centrifuging at 300-400 x g for 5 minutes and decanting the supernatant.
-
Secondary Antibody Staining (if required): If using an unconjugated primary antibody, resuspend the cells in 100 µL of staining buffer and add an appropriate fluorochrome-conjugated secondary antibody. Incubate for 30 minutes at 4°C in the dark.
-
Final Wash: Repeat the washing step as described in step 4.
-
Data Acquisition: Resuspend the cells in 300-500 µL of staining buffer and acquire the data on a flow cytometer. Be sure to include an isotype control to set the gate for positive staining.
Immunohistochemistry (IHC)
IHC allows for the visualization of Lewis X expression within the context of tissue architecture.
Detailed Protocol for Formalin-Fixed Paraffin-Embedded (FFPE) Tissues:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval: For FFPE tissues, heat-induced epitope retrieval is recommended.
-
Immerse slides in a citrate (B86180) buffer (10 mM Sodium Citrate, pH 6.0).[17]
-
Heat in a pressure cooker or microwave to 95-100°C for 10-20 minutes.[17][18]
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking: Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.[17]
-
Blocking: Block non-specific binding by incubating with a blocking buffer (e.g., 10% normal goat serum in PBS) for 30-60 minutes.[19]
-
Primary Antibody Incubation: Incubate with a primary anti-CD15 antibody (e.g., Clone MMA, BY87) diluted in blocking buffer overnight at 4°C in a humidified chamber.[3]
-
Detection:
-
Chromogen Development: Add DAB substrate and incubate until the desired brown color develops.[17][19]
-
Counterstaining: Lightly counterstain with hematoxylin (B73222) to visualize cell nuclei.[17][19]
-
Dehydration and Mounting: Dehydrate through a graded ethanol series and xylene, and then coverslip with a permanent mounting medium.[17][18]
Western Blotting
Western blotting can be used to detect Lewis X-carrying glycoproteins in cell lysates.
Detailed Protocol:
-
Sample Preparation:
-
SDS-PAGE:
-
Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[20]
-
Separate the proteins on an SDS-polyacrylamide gel.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[20]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[23]
-
Primary Antibody Incubation: Incubate the membrane with an anti-CD15s antibody (e.g., Clone CSLEX1) diluted in blocking buffer overnight at 4°C.[23]
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Incubate with an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.[22]
-
This guide provides a foundational understanding of Lewis X expression and its analysis. Researchers are encouraged to optimize these protocols for their specific cell types and experimental conditions. The dynamic nature of Lewis X expression makes it a fascinating and important area of study with implications for immunology, developmental biology, and oncology.
References
- 1. A Method for Identification and Analysis of Non-Overlapping Myeloid Immunophenotypes in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. biocare.net [biocare.net]
- 4. CD15 Monoclonal Antibody (MMA), APC (17-0158-42) [thermofisher.com]
- 5. Expression of sialyl-Lewis X, an E-selectin ligand, in inflammation, immune processes, and lymphoid tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sialyl-Lewis X - Wikipedia [en.wikipedia.org]
- 7. Identification of CD15 as a Marker for Tumor-Propagating Cells in a Mouse Model of Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prognostic and Therapeutic Role of CD15 and CD15s in Cancer [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. preprints.org [preprints.org]
- 12. researchgate.net [researchgate.net]
- 13. Selectin Ligands Sialyl-Lewis a and Sialyl-Lewis x in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sialyl Lewis(x)/E-selectin-mediated rolling in a cell-free system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Low-Density Neutrophils in Healthy Individuals Display a Mature Primed Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 16. innov-research.com [innov-research.com]
- 17. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 18. bosterbio.com [bosterbio.com]
- 19. ptglab.com [ptglab.com]
- 20. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 21. Western Blot Sample Preparation Protocol [novusbio.com]
- 22. origene.com [origene.com]
- 23. biocompare.com [biocompare.com]
A Technical Guide to the Glycosidic Linkage Analysis of Lewis X Tetrasaccharide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide to the core analytical methodologies used for the glycosidic linkage analysis of the Lewis X (LeX) tetrasaccharide. The Lewis X antigen, a crucial carbohydrate structure involved in cell-cell recognition, inflammation, and cancer metastasis, presents a significant analytical challenge due to its complex, branched nature.[1] Accurate structural elucidation, particularly the determination of its glycosidic linkages, is paramount for understanding its biological function and for the development of targeted therapeutics. This guide details the principles, experimental protocols, and data interpretation for the primary analytical techniques: methylation analysis with Gas Chromatography-Mass Spectrometry (GC-MS), Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The Structure of Lewis X Tetrasaccharide
The this compound is composed of four monosaccharide units: D-galactose (Gal), N-acetylglucosamine (GlcNAc), L-fucose (Fuc), and a terminal D-galactose (Gal). Its specific structure is defined by three distinct glycosidic linkages that dictate its three-dimensional conformation and biological activity.[2][3]
The full structure is: Galβ1-4(Fucα1-3)GlcNAcβ1-3Gal
The individual linkages are:
-
A β1-4 linkage between the outer Galactose and the N-acetylglucosamine.
-
An α1-3 linkage between the Fucose and the N-acetylglucosamine, creating a branch point.
-
A β1-3 linkage between the N-acetylglucosamine and the inner Galactose.
Core Analytical Methodologies
The determination of these specific linkages requires sophisticated analytical techniques capable of differentiating between various isomeric forms. The three principal methods employed are:
-
Methylation Analysis followed by GC-MS: A classic, derivatization-based method that identifies linkage positions by marking free hydroxyl groups.[4][5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A high-sensitivity method that determines linkages through controlled fragmentation of the intact, derivatized oligosaccharide.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A non-destructive technique that provides complete structural and conformational information through the analysis of nuclear spin interactions.[8][9][10]
Methodology 1: Methylation Analysis with GC-MS
Methylation analysis is a robust and definitive method for determining glycosidic linkage positions.[11] The fundamental principle involves methylating all free hydroxyl (-OH) groups on the carbohydrate. The subsequent acid hydrolysis cleaves the glycosidic bonds, exposing the previously linked positions as new hydroxyl groups. These partially methylated monosaccharides are then reduced and acetylated to form Partially Methylated Alditol Acetates (PMAAs), which are volatile and suitable for GC-MS analysis. The mass spectrum of each PMAA reveals the positions of the methyl and acetyl groups, thereby identifying the original linkage sites.[5][12]
The analysis of a pure this compound sample is expected to yield the following PMAA derivatives, confirming its known linkage structure.
| Monosaccharide Residue | Linkage Type | Resulting PMAA Derivative |
| Terminal Fucose (Fuc) | Terminal (1→) | 1,5-di-O-acetyl-2,3,4-tri-O-methyl-fucitol |
| Terminal Galactose (Gal) | Terminal (1→) | 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-galactitol |
| N-Acetylglucosamine (GlcNAc) | 3,4-disubstituted (→3,4) | 1,3,4,5-tetra-O-acetyl-2-deoxy-2-(N-methylacetamido)-6-O-methyl-glucitol |
| Inner Galactose (Gal) | 3-substituted (→3) | 1,3,5-tri-O-acetyl-2,4,6-tri-O-methyl-galactitol |
This protocol is a standard procedure for generating PMAAs for GC-MS analysis.[5][12][13]
-
Permethylation (Modified Hakomori Method):
-
Dry down 100-200 µg of the Lewis X sample in a clean glass tube.[14]
-
Prepare a fresh sodium hydroxide (B78521)/dimethyl sulfoxide (B87167) (DMSO) slurry base.[13]
-
Add 100 µL of anhydrous DMSO to the dried sample and vortex to dissolve.
-
Add 300 µL of the resuspended base slurry, followed immediately by 100 µL of iodomethane (B122720) (methyl iodide).
-
Seal the tube and vortex vigorously for 10-15 minutes at room temperature.
-
Quench the reaction by carefully adding 2 mL of 5% acetic acid on ice.
-
Perform a liquid-liquid extraction by adding 2 mL of dichloromethane (B109758) (DCM), vortexing, and centrifuging to separate phases. Collect the lower organic phase.
-
Wash the organic phase with 2 mL of water, vortex, centrifuge, and discard the upper aqueous phase. Repeat this wash step 3-4 times.
-
Dry the final organic phase under a stream of nitrogen.
-
-
Hydrolysis:
-
To the dried permethylated sample, add 200 µL of 2M trifluoroacetic acid (TFA).
-
Seal the tube and heat at 121°C for 2 hours to cleave all glycosidic bonds.
-
Cool the sample and dry under nitrogen.
-
-
Reduction:
-
Dissolve the hydrolyzed sample in 100 µL of 1M ammonium (B1175870) hydroxide containing 10 mg/mL sodium borodeuteride (NaBD₄).
-
Incubate at room temperature for 2 hours to reduce the monosaccharides to their corresponding alditols.
-
Terminate the reaction by adding 2-3 drops of glacial acetic acid.
-
Dry the sample under nitrogen. Add 200 µL of methanol (B129727) and dry again; repeat this step 3-5 times to remove borates.
-
-
Acetylation:
-
Add 100 µL of acetic anhydride (B1165640) and 100 µL of pyridine (B92270) to the dried sample.
-
Seal and incubate at 100°C for 10 minutes.
-
Cool the sample and add 1 mL of DCM and 4 mL of water.
-
Wash the chloroform (B151607) phase with water as described in the permethylation step.
-
Dry the final organic phase containing the PMAAs and reconstitute in a suitable solvent (e.g., hexane) for GC-MS injection.
-
Methodology 2: Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers a more direct and often higher-throughput approach for linkage analysis, particularly for complex mixtures.[15] Permethylation is a critical first step, as it stabilizes the otherwise labile sialic acid residues (if present) and significantly enhances ionization efficiency in positive-ion mode ESI-MS.[6][16] The permethylated oligosaccharide is then separated by liquid chromatography and subjected to tandem mass spectrometry. Collision-induced dissociation (CID) of the parent ion generates a series of fragment ions, including those from glycosidic bond cleavages (B, C, Y, Z ions) and cross-ring cleavages (A, X ions). The pattern of these fragments provides direct evidence for monosaccharide sequence and linkage positions.[15][17]
Analysis of permethylated Lewis X would focus on specific fragment ions that confirm the linkages. For example, a cross-ring cleavage fragment of the GlcNAc residue that retains the fucose would confirm the Fuc(α1-3)GlcNAc linkage. The masses of B, Y, and internal fragment ions would be used to piece together the sequence and branching pattern.
| Linkage to Confirm | Expected Fragmentation Evidence |
| Gal(β1-4)GlcNAc | Y- and B-ion series consistent with a terminal Galactose. |
| Fuc(α1-3)GlcNAc | Cross-ring cleavage of the GlcNAc ring, or internal fragment ions containing both Fuc and GlcNAc. |
| GlcNAc(β1-3)Gal | Y- and B-ion series placing the Fuc-GlcNAc moiety on the terminal Galactose. |
-
Sample Preparation (Permethylation):
-
Permethylate the Lewis X sample as described in the GC-MS protocol or using a solid-phase permethylation method for higher recovery of small sample amounts.[16]
-
After quenching, perform a cleanup step using a C18 Sep-Pak cartridge to remove salts and excess reagents.[13]
-
Elute the permethylated glycan with an appropriate organic solvent (e.g., n-propanol or acetonitrile) and dry under nitrogen.[13]
-
-
LC-MS/MS Parameters:
-
Reconstitution: Dissolve the sample in a solvent compatible with the LC mobile phase (e.g., 50% methanol or acetonitrile).
-
Chromatography: Use a column suitable for permethylated glycan separation, such as a Porous Graphitic Carbon (PGC) or a C18 reversed-phase column.[18]
-
Mobile Phases: Typically, a gradient of water (A) and acetonitrile (B52724) (B), both with a modifier like 0.1% formic acid, is used.
-
Mass Spectrometry: Operate the mass spectrometer in positive-ion mode.
-
MS1 Scan: Acquire full scan data to identify the precursor ion (the [M+Na]⁺ or [M+Li]⁺ adduct of permethylated Lewis X).
-
MS2 Scan (Tandem MS): Perform collision-induced dissociation (CID) on the selected precursor ion to generate a fragmentation spectrum for structural interpretation.
-
Methodology 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful non-destructive technique for the complete structural elucidation of carbohydrates.[9][10] It can determine not only the linkage positions but also the anomeric configuration (α or β) of each linkage, the sequence of monosaccharides, and the three-dimensional conformation of the molecule in solution.[19] Analysis relies on a suite of 2D NMR experiments that reveal through-bond and through-space correlations between atomic nuclei (¹H and ¹³C).
The definitive proof of glycosidic linkages comes from Heteronuclear Multiple Bond Correlation (HMBC) experiments, which show correlations between protons and carbons separated by 2-3 bonds.
| Linkage | Key HMBC Correlation | Anomeric Configuration (from ¹JCH and NOE) |
| Gal(β1-4)GlcNAc | From anomeric H1 of Gal to C4 of GlcNAc | β (large ³JHH coupling for H1, NOE between Gal H1 and GlcNAc H4) |
| Fuc(α1-3)GlcNAc | From anomeric H1 of Fuc to C3 of GlcNAc | α (small ³JHH coupling for H1, NOE between Fuc H1 and GlcNAc H3) |
| GlcNAc(β1-3)Gal | From anomeric H1 of GlcNAc to C3 of inner Gal | β (large ³JHH coupling for H1, NOE between GlcNAc H1 and inner Gal H3) |
-
Sample Preparation:
-
A minimum of 1 mg of purified Lewis X is typically required for good signal-to-noise.
-
Lyophilize the sample multiple times from deuterium (B1214612) oxide (D₂O) to exchange labile protons (-OH, -NH) for deuterium.
-
Dissolve the final sample in high-purity D₂O (e.g., 99.96%) for analysis.
-
-
NMR Experiments:
-
Acquire all spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher) for optimal signal dispersion.[9]
-
1D ¹H Spectrum: Provides an overview of the sample's purity and complexity. Anomeric protons typically resonate between 4.4 and 5.5 ppm.[10]
-
2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within each monosaccharide ring, allowing for the assignment of individual spin systems.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, enabling the assignment of carbon resonances.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for linkage analysis. It reveals correlations between protons and carbons across the glycosidic bond (e.g., from the anomeric proton H1 of one residue to the linked carbon Cx of the next).
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY: Shows through-space correlations between protons that are close to each other (< 5 Å), which confirms linkage sequence and provides conformational information.
-
Biological Context: Lewis X in Cell Adhesion
The precise structure of Lewis X, as determined by the methods above, is critical for its function as a ligand for selectin proteins on the surface of other cells, such as endothelial cells. This interaction is a key step in the inflammatory response, mediating the initial tethering and rolling of leukocytes along blood vessel walls.[1]
Conclusion
The glycosidic linkage analysis of this compound is a complex task that can be accomplished with high confidence through the complementary use of modern analytical techniques. Methylation analysis followed by GC-MS provides unambiguous identification of linkage positions through chemical derivatization. LC-MS/MS offers a high-sensitivity, high-throughput method for sequence and linkage determination from small sample amounts. Finally, NMR spectroscopy stands as the gold standard for non-destructive, complete structural elucidation, providing data on linkage position, anomeric configuration, and molecular conformation. For professionals in research and drug development, a comprehensive understanding of these methodologies is essential for validating the structure of synthetic standards, characterizing biological samples, and designing novel carbohydrate-based therapeutics that target Lewis X-mediated interactions.
References
- 1. Sialyl Lewis x - Molecule of the Month - November 1996 [chm.bris.ac.uk]
- 2. This compound | 23425-36-7 | OL09569 | Biosynth [biosynth.com]
- 3. Production of Lewis x tetrasaccharides by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Permethylation linkage analysis techniques for residual carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Linkage Analysis of Oligosaccharides and Polysaccharides: A Tutorial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS ANALYSIS OF PERMETHYLATED N-GLYCANS FACILITATING ISOMERIC CHARACTERIZATION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An LC-MS/MS Approach for Determining Glycosidic Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural elucidation of oligosaccharides in glycosphingolipids by permethylation and methanolysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Linkage Analysis of Oligosaccharides and Polysaccharides: A Tutorial | Springer Nature Experiments [experiments.springernature.com]
- 13. ms-dango.org [ms-dango.org]
- 14. ast.uga.edu [ast.uga.edu]
- 15. LC-MS/MS analysis of permethylated free oligosaccharides and N-glycans derived from human, bovine, and goat milk samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of Permethylated Glycan by Liquid Chromatography (LC) and Mass Spectrometry (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. mdpi.com [mdpi.com]
- 19. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
The Elusive Lewis X Tetrasaccharide: A Technical Guide to its Natural Sources and Isolation
FOR IMMEDIATE RELEASE
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the natural sources and isolation of the Lewis X (LeX) tetrasaccharide, a carbohydrate structure of significant interest in oncology and immunology. This document details the natural occurrence of LeX-containing glycans, presents quantitative data on their abundance, and offers detailed protocols for their isolation and purification.
Introduction to the Lewis X Antigen
The Lewis X (LeX) antigen, also known as cluster of differentiation 15 (CD15) or stage-specific embryonic antigen-1 (SSEA-1), is a trisaccharide with the structure Galβ1-4(Fucα1-3)GlcNAc. It plays a crucial role in various biological processes, including cell-cell recognition, inflammation, and cancer metastasis. While the core LeX structure is a trisaccharide, it is frequently found as a terminal motif on larger, more complex glycans, including tetrasaccharides. This guide focuses on a prominent neutral LeX-containing tetrasaccharide, Galβ1-4(Fucα1-3)GlcNAcβ1-3Gal .
Natural Sources of Lewis X Tetrasaccharide
The this compound is not typically found as a free entity in high concentrations. Instead, it exists as a terminal structure on glycoproteins and glycolipids on the surface of various cells and in biological fluids. The primary natural sources for isolating LeX-containing oligosaccharides are human milk and cancer cells, where its expression is often significantly upregulated.
Human Milk Oligosaccharides (HMOs)
Human milk is a rich source of a diverse array of free oligosaccharides, with concentrations of total oligosaccharides ranging from 5 to 20 g/L.[1][2][3][4] These complex glycans play a vital role in the development of the infant gut microbiome and immune system. The expression of fucosylated oligosaccharides, including those containing the LeX motif, is dependent on the mother's secretor and Lewis blood group status, which is determined by the activity of specific fucosyltransferases (FUT2 and FUT3).[5]
Cancer Cells
Aberrant glycosylation is a hallmark of cancer, and the overexpression of the LeX antigen is a well-documented phenomenon in various malignancies.[6][7] Increased expression of LeX and its sialylated counterpart, sialyl Lewis X (sLeX), on the surface of cancer cells is associated with tumor progression, metastasis, and poor prognosis in several cancers, including:
-
Colorectal cancer
-
Pancreatic cancer
-
Lung cancer
-
Breast cancer[8]
The LeX structures on cancer cells are typically part of the N-glycans or O-glycans of cell surface proteins such as mucins.
Quantitative Abundance of Lewis X-Containing Oligosaccharides
Quantifying the exact concentration of the specific tetrasaccharide Galβ1-4(Fucα1-3)GlcNAcβ1-3Gal is challenging due to the immense complexity and isomeric diversity of natural glycan mixtures. However, studies have quantified the total amount of neutral oligosaccharides and the abundance of fucosylated structures in human milk.
| Source | Analyte | Concentration/Abundance | Method of Analysis | Reference |
| Human Milk (Mature) | Total Neutral Oligosaccharides | ~5-15 g/L | Gel Permeation Chromatography, LC-MS | [5][9] |
| Human Milk (Colostrum) | Total Neutral Oligosaccharides | Up to 20 g/L | Gel Permeation Chromatography, LC-MS | [5] |
| Human Milk (from Secretor Mothers) | Fucosylated Oligosaccharides | Significantly higher than in non-secretor milk | UPLC-MRM | [1][3] |
| ER-positive Breast Cancer Tumors | High sLeX expression | Associated with bone metastasis | Immunohistochemistry | [8] |
| Various Cancers | sLeX overexpression | Correlated with poor overall survival (HR: 3.11) | Meta-analysis of immunohistochemistry studies | [6] |
Isolation and Purification of this compound from Natural Sources
The isolation of a specific neutral oligosaccharide like the LeX tetrasaccharide from a complex biological mixture is a multi-step process requiring a combination of chromatographic techniques. Below are detailed protocols for the isolation of neutral oligosaccharides from human milk, which can be adapted for other biological samples.
Experimental Protocol: Isolation of Neutral Oligosaccharides from Human Milk
This protocol provides a general framework for the large-scale preparation of neutral oligosaccharides.[5] Further purification by high-performance liquid chromatography (HPLC) is necessary to isolate the specific LeX tetrasaccharide.
4.1.1. Materials and Reagents
-
Human milk
-
Methanol
-
Chloroform
-
Sephadex G-25 resin
-
TOYOPEARL Super Q-650M resin
-
Pyridinium (B92312) acetate (B1210297) buffer (pH 5.0)
-
Phenol (5% aqueous solution)
-
Sulfuric acid (concentrated)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Acetic acid
-
Sep-Pak C18 cartridges
-
Acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
4.1.2. Equipment
-
Refrigerated centrifuge
-
Glass chromatography columns
-
Fraction collector
-
Spectrophotometer
-
Vacuum centrifuge
-
HPLC system with a graphitized carbon or amino-propyl column
4.1.3. Procedure
-
Defatting and Deproteinization:
-
Centrifuge fresh or thawed human milk at 5,000 x g for 15 minutes at 4°C to separate the cream layer.
-
Carefully remove the top fat layer.
-
To the skimmed milk, add two volumes of cold ethanol (B145695) and incubate at 4°C overnight to precipitate proteins.
-
Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet the precipitated proteins.
-
Collect the supernatant containing oligosaccharides and lactose (B1674315).
-
-
Gel Filtration for Desalting and Lactose Removal:
-
Equilibrate a Sephadex G-25 column (e.g., 5 cm ID x 70 cm) with deionized water.
-
Apply the supernatant from the previous step to the column.
-
Elute with deionized water under hydrostatic pressure, collecting fractions.
-
Monitor the fractions for carbohydrate content using the phenol-sulfuric acid method.
-
Pool the fractions containing oligosaccharides that elute before the large lactose peak.
-
-
Separation of Neutral and Acidic Oligosaccharides:
-
Equilibrate a TOYOPEARL Super Q-650M (anion exchange) column (e.g., 1.6 cm ID x 10 cm) with deionized water.
-
Apply the pooled oligosaccharide fraction to the column.
-
Elute with deionized water to collect the pass-through fraction, which contains the neutral oligosaccharides.
-
(Optional) Elute the bound acidic oligosaccharides with a stepwise gradient of pyridinium acetate buffer.
-
-
Further Purification by HPLC:
-
The neutral oligosaccharide fraction is a complex mixture. For the isolation of the specific LeX tetrasaccharide, further purification using HPLC is required.
-
A common method is chromatography on a porous graphitized carbon (PGC) column.
-
Use a gradient of acetonitrile in water with a small amount of trifluoroacetic acid (e.g., 0.05%) for elution.
-
Collect fractions and analyze for the presence of the target LeX tetrasaccharide using mass spectrometry.
-
Visual Workflow for Isolation
Caption: Workflow for the isolation of this compound.
Biosynthesis of this compound
The biosynthesis of the Galβ1-4(Fucα1-3)GlcNAcβ1-3Gal tetrasaccharide is a stepwise process involving the sequential addition of monosaccharides by specific glycosyltransferases. The pathway starts with a precursor disaccharide and involves galactosylation, N-acetylglucosaminylation, and fucosylation steps.
Caption: Biosynthesis of a Lewis X-containing tetrasaccharide.
Conclusion
The this compound, as a terminal glycan epitope, holds significant potential as a biomarker and therapeutic target. While its isolation from natural sources is a complex undertaking, established protocols for the purification of neutral oligosaccharides from human milk provide a solid foundation for obtaining this valuable compound. Further research into the specific quantification of this tetrasaccharide in various disease states will be crucial for advancing its clinical applications. This guide provides a foundational understanding for researchers to embark on the isolation and study of this important glycan.
References
- 1. mdpi.com [mdpi.com]
- 2. Human Milk Oligosaccharides and Lewis Blood Group: Individual High-Throughput Sample Profiling to Enhance Conclusions From Functional Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Systematic review of the concentrations of oligosaccharides in human milk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of oligosaccharides from human milk - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Clinicopathological and prognostic significance of sialyl Lewis X overexpression in patients with cancer: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sialyl-Lewis X - Wikipedia [en.wikipedia.org]
- 8. Selectin ligand sialyl-Lewis x antigen drives metastasis of hormone-dependent breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of neutral oligosaccharide fractions from human milk by gel permeation chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Chemoenzymatic Synthesis of a Lewis X Tetrasaccharide Analogue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the chemoenzymatic synthesis of a Lewis X (LeX) tetrasaccharide analogue, Galβ1-4(Fucα1-3)GlcNAcβ1-3Gal-OR, where 'R' represents a linker suitable for conjugation. This approach combines the precision of enzymatic synthesis with the flexibility of chemical methods to generate a complex carbohydrate structure crucial for studying various biological processes, including cell adhesion, immune responses, and cancer metastasis.[1]
The described methodology leverages a chemically synthesized, linker-containing disaccharide as a scaffold, followed by sequential enzymatic glycosylation steps to introduce the terminal galactose and fucose residues, characteristic of the Lewis X epitope.
Data Summary
The following table summarizes the key quantitative data for each step of the chemoenzymatic synthesis of the Lewis X tetrasaccharide analogue.
| Step | Reaction | Key Enzyme/Reagent | Substrate Concentration | Product | Yield (%) | Purity (%) |
| 1 | Chemical Synthesis | N/A | N/A | GlcNAcβ1-3Gal-OR | N/A | >95 |
| 2 | Galactosylation | β-1,4-Galactosyltransferase (β4GalT) | 10 mM | Galβ1-4GlcNAcβ1-3Gal-OR | 94 | >98 |
| 3 | Fucosylation | α-1,3-Fucosyltransferase (FUT) | 5 mM | Galβ1-4(Fucα1-3)GlcNAcβ1-3Gal-OR | 88 | >97 |
Experimental Protocols
Chemical Synthesis of the Disaccharide Acceptor (GlcNAcβ1-3Gal-OR)
The synthesis of the initial disaccharide acceptor with a suitable linker (e.g., an azidoethyl group for click chemistry) is a prerequisite for the subsequent enzymatic steps. This protocol assumes the availability of such a chemically synthesized precursor. The synthesis of this precursor is based on established chemical glycosylation methods, which are beyond the scope of this enzymatic protocol but are well-documented in the literature.
Enzymatic Synthesis of the Trisaccharide Intermediate (Galβ1-4GlcNAcβ1-3Gal-OR)
This step involves the addition of a galactose residue to the N-acetylglucosamine (GlcNAc) of the disaccharide acceptor, catalyzed by a β-1,4-galactosyltransferase.
Materials:
-
GlcNAcβ1-3Gal-OR (Acceptor)
-
Uridine diphosphate (B83284) galactose (UDP-Gal)
-
Recombinant β-1,4-Galactosyltransferase (β4GalT) (e.g., bovine β4GalT1)
-
HEPES buffer (50 mM, pH 7.4)
-
Manganese chloride (MnCl₂) (20 mM)
-
Alkaline phosphatase
-
C18 Solid-Phase Extraction (SPE) Cartridge
-
Acetonitrile (B52724) (ACN)
-
Deionized water
Protocol:
-
Prepare a reaction mixture in a total volume of 5 mL containing:
-
GlcNAcβ1-3Gal-OR (10 mM)
-
UDP-Gal (15 mM, 1.5 equivalents)
-
HEPES buffer (50 mM, pH 7.4)
-
MnCl₂ (20 mM)
-
-
Add recombinant β-1,4-galactosyltransferase to a final concentration of 0.5 U/mL.
-
Add alkaline phosphatase (10 U) to the reaction to degrade the UDP by-product, which can inhibit the glycosyltransferase.
-
Incubate the reaction mixture at 37°C with gentle shaking for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by adding an equal volume of cold ethanol (B145695) and incubate at -20°C for 30 minutes to precipitate the enzymes.
-
Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the precipitated proteins.
-
Collect the supernatant and concentrate it under reduced pressure.
-
Purify the resulting trisaccharide using a C18 SPE cartridge.
-
Condition the cartridge with 10 mL of acetonitrile followed by 10 mL of deionized water.
-
Load the concentrated reaction mixture onto the cartridge.
-
Wash with 10 mL of deionized water to remove salts and unreacted UDP-Gal.
-
Elute the product with a stepwise gradient of acetonitrile in water (e.g., 10%, 25%, 50% ACN).
-
-
Combine the fractions containing the product, confirm by TLC or HPLC, and lyophilize to obtain the pure trisaccharide.
Enzymatic Synthesis of the this compound Analogue (Galβ1-4(Fucα1-3)GlcNAcβ1-3Gal-OR)
This final enzymatic step introduces the α-1,3-linked fucose to the GlcNAc residue of the trisaccharide intermediate, a reaction catalyzed by an α-1,3-fucosyltransferase.
Materials:
-
Galβ1-4GlcNAcβ1-3Gal-OR (Trisaccharide Acceptor)
-
Guanosine diphosphate fucose (GDP-Fuc)
-
Recombinant α-1,3-Fucosyltransferase (FUT) (e.g., from Helicobacter pylori)[2]
-
Tris-HCl buffer (100 mM, pH 7.5)[3]
-
Manganese chloride (MnCl₂) (20 mM)
-
Alkaline phosphatase
-
High-Performance Liquid Chromatography (HPLC) system with a reversed-phase C18 column
-
Acetonitrile (ACN)
-
Deionized water with 0.1% Trifluoroacetic acid (TFA)
Protocol:
-
Set up a 2 mL reaction mixture containing:
-
Galβ1-4GlcNAcβ1-3Gal-OR (5 mM)
-
GDP-Fuc (7.5 mM, 1.5 equivalents)
-
Tris-HCl buffer (100 mM, pH 7.5)
-
MnCl₂ (20 mM)
-
-
Add the recombinant α-1,3-fucosyltransferase to a final concentration of 0.8 U/mL.
-
Add alkaline phosphatase (5 U) to prevent product inhibition by GDP.
-
Incubate the reaction at 37°C for 36 hours.
-
Monitor the formation of the tetrasaccharide by HPLC.
-
Once the reaction is complete, terminate it by adding 2 mL of cold ethanol and centrifuging as described in the previous step.
-
Concentrate the supernatant and purify the final product by preparative reversed-phase HPLC.
-
Column: Semi-preparative C18 column (e.g., 10 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% B over 30 minutes.
-
Flow Rate: 4 mL/min.
-
Detection: UV at 214 nm.
-
-
Collect the fractions corresponding to the tetrasaccharide product, pool them, and lyophilize to yield the pure this compound analogue.
Visualizations
Chemoenzymatic Synthesis Workflow
The following diagram illustrates the overall workflow for the chemoenzymatic synthesis of the this compound analogue.
Caption: Workflow for the Chemoenzymatic Synthesis of this compound.
Enzymatic Glycosylation Cascade
This diagram details the sequential enzymatic reactions for the assembly of the this compound from the chemically synthesized disaccharide acceptor.
Caption: Enzymatic cascade for this compound synthesis.
References
Solid-Phase Synthesis of Lewis X Tetrasaccharide Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase synthesis of Lewis X tetrasaccharide derivatives. The methodologies outlined herein are based on established chemical and enzymatic approaches, offering a guide for the efficient construction of these complex glycans.
Application Notes
The Lewis X (LeX) tetrasaccharide (Galβ1-4(Fucα1-3)GlcNAcβ1-R) and its sialylated form, Sialyl Lewis X (sLeX), are crucial carbohydrate structures involved in a myriad of biological recognition events.[1][2][3] Their role as ligands for selectin proteins mediates cell adhesion processes critical in inflammation, immune responses, and cancer metastasis.[2] Consequently, the synthesis of LeX derivatives is of significant interest for developing therapeutics that can modulate these pathological processes, as well as for creating tools to probe their biological functions.[4][5]
Solid-phase synthesis offers a streamlined alternative to traditional solution-phase methods for oligosaccharide construction, facilitating purification and allowing for the potential automation of the process.[6][7][8] By immobilizing the growing oligosaccharide chain on a solid support, excess reagents and by-products can be easily removed by filtration, thereby simplifying the purification of intermediates.[8]
Experimental Protocols
The following protocols describe a general methodology for the solid-phase synthesis of a this compound derivative. This process involves the sequential addition of monosaccharide building blocks to a solid support, followed by cleavage and deprotection to yield the final product.
Materials and General Methods
-
Solid Support: JandaJel™ or Sepharose resin with a suitable linker.[9][10]
-
Monosaccharide Building Blocks: Appropriately protected monosaccharide donors (e.g., thioglycosides, glycosyl phosphates, or trichloroacetimidates) for N-acetylglucosamine (GlcNAc), galactose (Gal), and fucose (Fuc). These should have orthogonal protecting groups to allow for selective deprotection at each step. A common temporary protecting group for the position to be glycosylated is the fluorenylmethyloxycarbonyl (Fmoc) group.[10]
-
Reagents:
-
Glycosylation activators (e.g., N-iodosuccinimide (NIS), trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf)).
-
Deprotection reagents (e.g., piperidine (B6355638) in DMF for Fmoc removal).
-
Capping reagents (e.g., acetic anhydride (B1165640) and pyridine) to block unreacted hydroxyl groups.
-
Cleavage cocktail (e.g., trifluoroacetic acid (TFA)-based).
-
Solvents: Dichloromethane (DCM), N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), methanol (B129727).
-
-
Instrumentation: Peptide synthesis vessel, shaker, high-performance liquid chromatography (HPLC) system, mass spectrometer (MS), and nuclear magnetic resonance (NMR) spectrometer.
Protocol 1: Solid-Phase Synthesis of a this compound
This protocol outlines the chemical synthesis approach.
1. Resin Preparation and First Monosaccharide Loading: a. Swell the resin in an appropriate solvent (e.g., DCM) in a reaction vessel. b. Dissolve the first protected monosaccharide building block (e.g., Fmoc-protected GlcNAc derivative) and a suitable coupling agent in DCM. c. Add the solution to the swollen resin and agitate at room temperature for the specified time. d. After the reaction, drain the solvent and wash the resin extensively with DCM, DMF, and methanol to remove excess reagents.
2. Iterative Glycosylation Cycles (for Galactose and Fucose): a. Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the loaded monosaccharide, exposing a hydroxyl group for the next glycosylation. Wash the resin thoroughly. b. Glycosylation: i. Swell the resin in the reaction solvent (e.g., DCM/THF). ii. Add the next protected monosaccharide donor (e.g., protected galactose) and the glycosylation activator (e.g., TMSOTf). iii. Agitate the reaction mixture at the specified temperature (e.g., -15°C) for the required duration. iv. Wash the resin to remove unreacted glycosyl donor and activator. c. Capping: Treat the resin with a capping solution (e.g., acetic anhydride/pyridine in DCM) to acetylate any unreacted hydroxyl groups, preventing the formation of deletion sequences. Wash the resin. d. Repeat steps 2a-2c for the subsequent monosaccharide additions (e.g., fucose). The synthesis of branched structures, such as the fucosylation at the 3-position of GlcNAc, requires the use of building blocks with orthogonal protecting groups that allow for selective deprotection of that specific position.
3. Cleavage from Resin and Global Deprotection: a. After the final glycosylation, wash and dry the resin. b. Treat the resin with a cleavage cocktail (e.g., a mixture of TFA, water, and scavengers) to cleave the oligosaccharide from the solid support and remove acid-labile protecting groups. c. Filter to separate the resin and collect the filtrate containing the cleaved product. d. Concentrate the filtrate and proceed with further deprotection steps if necessary (e.g., hydrogenolysis for benzyl (B1604629) ethers).
4. Purification and Characterization: a. Purify the crude oligosaccharide using HPLC. b. Characterize the purified product by mass spectrometry to confirm the molecular weight and NMR spectroscopy to verify the structure, including stereochemistry and linkage positions.[11]
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the solid-phase synthesis of oligosaccharides. Note that yields can vary significantly based on the specific substrates, reagents, and solid support used.
| Step | Reagents and Conditions | Reported Yield | Reference |
| Enzymatic Galactosylation | β-(1-4)-galactosyltransferase, UDP-galactose on GlcNAc-Sepharose | 70-98% | [9][12] |
| Enzymatic Sialylation & Fucosylation | Sialyl- and fucosyltransferases with corresponding nucleotide sugars | 57% (total for three enzymatic steps) | [9][12] |
| Chemical Glycosylation (Disaccharide) | Glycosyl donor (1.0 eq.), TMSOTf (0.5 eq.) in CH2Cl2/THF at -15°C for 1h | 36% loading | [10] |
| Chemical Glycosylation (Octasaccharide) | Repetitive glycosylation cycles | 19% overall yield (10 steps) | [10] |
| Cleavage from Resin | TFA/CH2Cl2/THF/H2O | 81% | [10] |
Visualizing the Synthesis and Workflow
To aid in the understanding of the process, the following diagrams illustrate the experimental workflow and the logical steps involved in the solid-phase synthesis of a this compound.
Caption: Experimental workflow for solid-phase synthesis.
Caption: Logical stages of this compound synthesis.
References
- 1. Chemoenzymatic synthesis of the sialyl Lewis X glycan and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sialyl-Lewis X - Wikipedia [en.wikipedia.org]
- 3. Essential functions, syntheses and detection of sialyl Lewis X on glycoproteins [explorationpub.com]
- 4. Opportunities and challenges in synthetic oligosaccharide and glycoconjugate research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. researchgate.net [researchgate.net]
- 8. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 9. Solid-Phase Enzymatic Synthesis of a Sialyl this compound on a Sepharose Matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solid-Phase Oligosaccharide Synthesis with Highly Complexed Peptidoglycan Fragments [mdpi.com]
- 11. Oligosaccharide Structure Characterization & Analysis - Creative Biolabs [creative-biolabs.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Fluorescent Labeling of Lewis X Tetrasaccharide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the fluorescent labeling of Lewis X tetrasaccharide, a crucial carbohydrate antigen involved in various biological processes, including cell adhesion and immune responses. Fluorescently tagging Lewis X enables its use in a wide array of applications, such as in vitro and in vivo imaging, flow cytometry, and high-throughput screening assays for drug discovery.
The primary method detailed here is reductive amination , a robust and widely used technique for covalently attaching a fluorescent dye to the reducing end of an oligosaccharide.[][2][3][4] This process involves the reaction of the aldehyde group of the open-ring form of the tetrasaccharide with a primary amine group on the fluorescent label to form a Schiff base, which is then reduced to a stable secondary amine.[4]
Key Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound by Reductive Amination
This protocol outlines the steps for labeling this compound with a fluorescent dye containing a primary amine, such as 2-aminobenzamide (B116534) (2-AB).
Materials and Reagents:
-
This compound
-
2-Aminobenzamide (2-AB)
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Dimethyl Sulfoxide (DMSO)
-
Glacial Acetic Acid
-
Milli-Q or ultrapure water
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Acetonitrile (B52724) (ACN)
-
Trifluoroacetic Acid (TFA)
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
-
Lyophilizer
Experimental Workflow:
Caption: Workflow for fluorescently labeling this compound.
Procedure:
-
Preparation of Reagents:
-
Labeling Solution: Prepare a solution of 0.35 M 2-aminobenzamide and 1 M sodium cyanoborohydride in a 3:7 (v/v) mixture of glacial acetic acid and DMSO. Caution: Sodium cyanoborohydride and acetic acid are toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
-
Labeling Reaction:
-
Dissolve 1-10 nmol of lyophilized this compound in 5 µL of the labeling solution in a microcentrifuge tube.
-
Mix thoroughly by vortexing.
-
Incubate the reaction mixture at 65°C for 2 hours.
-
-
Purification by Solid Phase Extraction (SPE):
-
After incubation, cool the reaction mixture to room temperature.
-
Condition a C18 SPE cartridge by washing with 1 mL of acetonitrile, followed by 1 mL of Milli-Q water.
-
Load the reaction mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 x 1 mL of Milli-Q water to remove excess fluorescent dye and other hydrophilic impurities.
-
Elute the labeled this compound with 1 mL of 50% acetonitrile in water.
-
-
Lyophilization and Storage:
-
Lyophilize the eluted sample to dryness.
-
Store the dried, labeled Lewis X at -20°C until further use.
-
Protocol 2: Analysis and Characterization of Fluorescently Labeled Lewis X
This protocol describes the analysis of the purified, fluorescently labeled this compound using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Instrumentation and Columns:
-
HPLC system equipped with a fluorescence detector (e.g., Excitation: 330 nm, Emission: 420 nm for 2-AB).
-
Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm).[5]
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF).
HPLC Analysis:
-
Sample Preparation: Reconstitute the lyophilized labeled Lewis X in 100 µL of Milli-Q water.
-
Chromatographic Conditions:
-
Injection and Detection: Inject 10-20 µL of the reconstituted sample and monitor the fluorescence signal. The retention time of the labeled Lewis X should be compared to an unlabeled standard if available.
Mass Spectrometry Characterization:
-
Sample Preparation: The sample collected from the HPLC fraction corresponding to the fluorescent peak can be directly infused or spotted for MS analysis.
-
Analysis: Acquire mass spectra to confirm the molecular weight of the fluorescently labeled Lewis X. The expected mass will be the sum of the mass of the this compound and the mass of the fluorescent label, minus the mass of a water molecule.
Data Presentation
Table 1: Commonly Used Fluorescent Dyes for Carbohydrate Labeling
| Fluorescent Dye | Abbreviation | Excitation (nm) | Emission (nm) | Reactive Group |
| 2-Aminobenzamide | 2-AB | 330 | 420 | Primary Amine |
| 2-Aminobenzoic Acid | 2-AA | 340 | 425 | Primary Amine |
| 2-Aminopyridine | 2-AP | 320 | 380 | Primary Amine |
| Procainamide | 290 | 360 | Primary Amine | |
| Fluorescein isothiocyanate | FITC | 495 | 525 | Isothiocyanate |
Table 2: Expected Mass Changes for Labeled Lewis X (C₂₆H₄₅NO₂₀)
Molecular Weight of this compound: ~707.6 g/mol
| Fluorescent Label | Molecular Weight ( g/mol ) | Expected Mass of Labeled Product ( g/mol ) |
| 2-Aminobenzamide (C₇H₈N₂O) | 136.15 | ~825.7 |
| 2-Aminobenzoic Acid (C₇H₇NO₂) | 137.14 | ~826.7 |
| 2-Aminopyridine (C₅H₆N₂) | 94.12 | ~783.7 |
Logical Relationships in Reductive Amination
Caption: Reductive amination reaction scheme.
These protocols and data provide a comprehensive guide for the successful fluorescent labeling and characterization of this compound, enabling its application in a wide range of biological and biomedical research.
References
- 2. A practical method for preparing fluorescent-labeled glycans with a 9-fluorenylmethyl derivative to simplify a fluorimetric HPLC-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. [Fluorescent labelling of glycans and HPLC analysis]:Glycoscience Protocol Online Database [jcggdb.jp]
- 6. Fluorescent labeling of glycans and high-performance liquid chromatography (HPLC) analysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Lewis X Tetrasaccharide in Cell Adhesion Assays
Introduction
The Lewis X (Lex) tetrasaccharide and its sialylated form, Sialyl Lewis X (sLex), are critical carbohydrate antigens involved in a multitude of cell-to-cell recognition processes.[1] While Lex itself can promote cell-substratum adhesion through integrin-mediated pathways, its sialylated counterpart, sLex, is a primary ligand for the selectin family of adhesion molecules (E-selectin, P-selectin, and L-selectin).[2][3] This interaction is fundamental to the initial tethering and rolling of leukocytes on activated endothelium during inflammation and plays a sinister role in the metastasis of cancer cells.[1][4]
These application notes provide a comprehensive overview and detailed protocols for employing Lex/sLex in cell adhesion assays, a vital tool for researchers in immunology, oncology, and drug development. The assays described herein are designed to quantify cell adhesion and to screen for potential inhibitors of the sLex-selectin interaction, offering a pathway to new anti-inflammatory and anti-metastatic therapeutics.[5][6]
Application Notes
Principle of SLex-Mediated Cell Adhesion
Cell adhesion mediated by sLex is a key component of the leukocyte adhesion cascade, a multi-step process allowing leukocytes to exit the bloodstream and enter tissues at sites of inflammation. A similar mechanism is co-opted by tumor cells to facilitate extravasation and metastasis.[1][4] The process is initiated by the binding of sLex, expressed on the surface of circulating cells (like leukocytes or cancer cells), to selectins expressed on the surface of endothelial cells lining blood vessels.[3]
-
E-Selectin: Expressed on endothelial cells activated by inflammatory cytokines. It is crucial for the recruitment of neutrophils, monocytes, and certain lymphocytes.[7]
-
P-Selectin: Stored in granules within endothelial cells and platelets, it is rapidly moved to the cell surface upon activation, mediating the initial, rapid tethering of leukocytes.
-
L-Selectin: Expressed on the surface of most leukocytes, it mediates the initial tethering of leukocytes to endothelial cells and the binding of lymphocytes to high endothelial venules in lymph nodes.
This initial, low-affinity binding allows cells to "roll" along the endothelial surface under the force of blood flow, a prerequisite for subsequent firm adhesion and transmigration.[3][5]
Key Applications
-
Studying Inflammatory Processes: Quantifying the adhesion of leukocytes to activated endothelial cells or purified selectins allows for the detailed study of inflammatory responses and the screening of anti-inflammatory compounds.[8]
-
Cancer Metastasis Research: Adhesion assays are used to investigate the metastatic potential of cancer cells, as high expression of sLex often correlates with poor prognosis.[4][9][10] These assays can help identify factors that promote or inhibit the initial steps of metastasis.
-
Drug Discovery and Development: High-throughput screening of small molecules, antibodies, or glycomimetics that inhibit the sLex-selectin interaction is a primary application. The goal is to identify lead compounds for anti-inflammatory or anti-cancer therapies.[5][11]
Signaling Pathways and Adhesion Cascade
The process of cell extravasation from the bloodstream is a well-orchestrated sequence of adhesion and signaling events. The sLex-selectin interaction governs the initial, critical steps of this cascade.
Caption: The Leukocyte Adhesion Cascade.
Experimental Protocols
Protocol 1: Static Cell Adhesion Assay
This protocol details a static, fluorescence-based assay to quantify the adhesion of sLex-expressing cells to a substrate coated with E-selectin.
Materials and Reagents:
-
sLex-expressing cells (e.g., HL-60 cells or transfected cell lines)
-
Recombinant human E-selectin/Fc chimera
-
96-well black, clear-bottom microplates
-
Calcein AM fluorescent dye[12]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Wash Buffer: Assay Buffer
-
Plate reader with fluorescence detection (Excitation: 485 nm, Emission: 520 nm)
Procedure:
-
Substrate Preparation (Plate Coating): a. Dilute recombinant E-selectin to 5 µg/mL in sterile PBS. b. Add 50 µL of the E-selectin solution to each well of the 96-well plate. c. Incubate overnight at 4°C. d. The next day, wash the wells three times with 200 µL of PBS. e. Block non-specific binding by adding 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature. f. Wash the wells three times with 200 µL of Wash Buffer just before adding cells.
-
Cell Preparation (Labeling): a. Culture sLex-expressing cells to the desired confluency and viability. b. Resuspend cells at 1 x 106 cells/mL in serum-free medium. c. Add Calcein AM to a final concentration of 2-5 µM. d. Incubate for 30 minutes at 37°C, protected from light. e. Pellet the cells by centrifugation (200 x g for 5 minutes) and wash twice with Assay Buffer to remove excess dye. f. Resuspend the labeled cells in Assay Buffer to a final concentration of 1 x 106 cells/mL.
-
Adhesion Assay: a. Add 100 µL of the labeled cell suspension (containing 1 x 105 cells) to each E-selectin-coated well. b. As a negative control, use wells coated only with BSA. c. Incubate the plate for 30-60 minutes at room temperature (or 37°C) under static conditions. d. After incubation, gently wash the wells 2-3 times with 200 µL of pre-warmed Wash Buffer to remove non-adherent cells. The washing step is critical and should be performed consistently across all wells.
-
Quantification: a. After the final wash, add 100 µL of Assay Buffer to each well. b. Read the fluorescence in a plate reader (Ex/Em: ~485/520 nm). c. To determine the percentage of adherent cells, a standard curve can be prepared by lysing known numbers of labeled cells and reading their fluorescence.
Protocol 2: Inhibition of Cell Adhesion Assay
This protocol is a modification of the static assay to screen for inhibitors of the sLex-E-selectin interaction.
Procedure:
-
Perform Substrate Preparation and Cell Preparation as described in Protocol 1.
-
Inhibitor Incubation: a. Prepare serial dilutions of the test inhibitor (e.g., sLex mimetics, antibodies, or small molecules) in Assay Buffer. b. In the E-selectin-coated plate, add 50 µL of the inhibitor dilutions to the appropriate wells. Add 50 µL of Assay Buffer to control wells (no inhibitor). c. Add 50 µL of the labeled cell suspension (containing 5 x 104 cells) to each well. The final volume will be 100 µL. d. Alternatively, pre-incubate the labeled cells with the inhibitor for 15-30 minutes before adding them to the E-selectin-coated wells.
-
Perform Adhesion and Quantification steps as described in Protocol 1 (steps 3c, 3d, 4a, and 4b).
-
Data Analysis: a. Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. b. Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that blocks 50% of cell adhesion).
Caption: Workflow for an sLe(x)-mediated cell adhesion inhibition assay.
Data Presentation
Quantitative analysis is essential for evaluating the efficacy of inhibitors or the strength of binding interactions. Data should be organized for clear interpretation and comparison.
Table 1: Inhibition of E-selectin Mediated Cell Adhesion
This table presents example IC50 values for various sLex-based inhibitors, demonstrating how multivalency dramatically increases inhibitory potency.[5][11]
| Inhibitor | Assay Type | Target Cells/Substrate | IC50 (Concentration of sLex) | Reference |
| Monovalent sLex | Tumor Cell Adhesion to Immobilized E-selectin | HepG2 Cells | ~5 mM | [5] |
| Divalent sLex-Peptide | Tumor Cell Adhesion to Immobilized E-selectin | HepG2 Cells | ~1.7 mM | [5] |
| Trivalent sLex-Peptide | Tumor Cell Adhesion to Immobilized E-selectin | HepG2 Cells | ~0.5 mM | [5] |
| sLex-Liposomes (Multivalent) | Tumor Cell Adhesion to Immobilized E-selectin | HepG2 Cells | ~50 nM | [5] |
| sLex-Liposomes (Multivalent) | ELISA-based Adhesion Assay | HL-60 Cells | ~1-10 µM | [11] |
Table 2: Binding Affinity of sLex to E-selectin
This table shows the thermodynamic dissociation constant (Kd) for the interaction between sLex and E-selectin, indicating a weak intrinsic affinity that is amplified by multivalency on the cell surface.[13]
| Ligand | Method | Kd (µM) | Reference |
| Fluorescent sLex | Fluorescence Polarization | 107 ± 26 | [13] |
| Free sLex | Fluorescence Polarization | 120 ± 31 | [13] |
References
- 1. Sialyl-Lewis X - Wikipedia [en.wikipedia.org]
- 2. Lewis X structure increases cell substratum adhesion in L cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dual roles of sialyl Lewis X oligosaccharides in tumor metastasis and rejection by natural killer cells | The EMBO Journal [link.springer.com]
- 5. academic.oup.com [academic.oup.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Expression of sialyl-Lewis X, an E-selectin ligand, in inflammation, immune processes, and lymphoid tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sialyl Lewis X mimetics attenuate E-selectin-mediated adhesion of leukocytes to irradiated human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbohydrate‐mediated cell adhesion in cancer metastasis and angiogenesis - ProQuest [proquest.com]
- 10. Sialyl Lewis(a): a tumor-associated carbohydrate antigen involved in adhesion and metastatic potential of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. thermofisher.com [thermofisher.com]
- 13. Binding of sialyl Lewis x to E-selectin as measured by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Detection of Lewis X Antigen
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Lewis X (LeX) antigen, also known as CD15 or Stage-Specific Embryonic Antigen-1 (SSEA-1), is a carbohydrate epitope expressed on glycoproteins and glycolipids. It plays a crucial role in cell-cell recognition, adhesion, and signaling processes. In normal tissues, Lewis X is found on various epithelial cells and leukocytes.[1] Its expression is often altered in pathological conditions, including cancer, where it can be associated with tumor progression and metastasis. Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and intensity of Lewis X antigen in tissue sections, providing valuable insights for both basic research and clinical applications. This document provides a detailed protocol for the immunohistochemical detection of Lewis X antigen on formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Expected Staining Pattern
The subcellular localization of Lewis X is typically on the plasma membrane, often with an apical pattern, though cytoplasmic staining can also be observed in many tissues.[1] In gastric biopsies, for instance, the staining pattern and intensity in the deep glands can be indicative of the tissue's health status.
Experimental Protocols
This protocol provides a general guideline for the immunohistochemical staining of Lewis X antigen. Optimal conditions for a specific antibody, tissue type, and detection system should be determined empirically by the end-user.
I. Tissue Preparation
-
Fixation: Immediately upon collection, fix fresh tissue specimens in 10% neutral buffered formalin for 18-24 hours at room temperature. The volume of fixative should be at least 10 times the volume of the tissue.
-
Dehydration and Clearing: Dehydrate the fixed tissue through a series of graded ethanol (B145695) solutions (e.g., 70%, 80%, 95%, and 100%), followed by clearing in xylene.
-
Paraffin (B1166041) Embedding: Infiltrate the cleared tissue with molten paraffin wax and embed to create a paraffin block.
-
Sectioning: Cut 4-5 µm thick sections from the FFPE tissue block using a microtome.
-
Mounting: Float the sections on a warm water bath and mount them onto positively charged glass slides.
-
Drying: Dry the slides overnight at 37°C or for 1 hour at 60°C.
II. Deparaffinization and Rehydration
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate the sections by immersing them in two changes of 100% ethanol for 3 minutes each, followed by 95%, 80%, and 70% ethanol for 3 minutes each.
-
Rinse slides in distilled water.
III. Antigen Retrieval
Formalin fixation can create protein cross-links that mask the antigenic epitope. Antigen retrieval is necessary to unmask the Lewis X antigen. Heat-Induced Epitope Retrieval (HIER) is the most commonly recommended method.
-
HIER Solution: Use a commercially available antigen retrieval solution or prepare a 10 mM Sodium Citrate buffer (pH 6.0) or a 1 mM EDTA buffer (pH 8.0).
-
Heating: Immerse the slides in the HIER solution and heat using a pressure cooker, steamer, or microwave. The optimal heating time and temperature should be determined, but a common starting point is 95-100°C for 10-20 minutes.
-
Cooling: Allow the slides to cool down to room temperature in the retrieval buffer for at least 20 minutes.
-
Washing: Rinse the slides with a wash buffer (e.g., PBS or TBS).
IV. Staining Procedure
-
Peroxidase Block (for HRP-based detection): Incubate sections in 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes at room temperature to block endogenous peroxidase activity. Rinse with wash buffer.
-
Blocking: To reduce non-specific background staining, incubate the sections with a blocking solution (e.g., 5% normal goat serum or 1% BSA in wash buffer) for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-Lewis X antibody in an appropriate antibody diluent to the recommended concentration (see Table 1). Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Washing: Wash the slides three times with wash buffer for 5 minutes each.
-
Secondary Antibody Incubation: Apply a biotinylated or polymer-based HRP-conjugated secondary antibody, following the manufacturer's instructions. Incubate for 30-60 minutes at room temperature.
-
Washing: Wash the slides three times with wash buffer for 5 minutes each.
-
Detection: If using a biotin-streptavidin system, incubate with streptavidin-HRP. Apply the chromogen substrate (e.g., DAB) and monitor for color development under a microscope.
-
Washing: Rinse gently with distilled water to stop the reaction.
V. Counterstaining and Mounting
-
Counterstaining: Lightly counterstain the sections with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydration: Dehydrate the sections through graded ethanol solutions.
-
Clearing: Clear the sections in xylene.
-
Mounting: Coverslip the slides using a permanent mounting medium.
Data Presentation
The following tables summarize key quantitative parameters for the immunohistochemical detection of Lewis X antigen. These values should serve as a starting point for protocol optimization.
Table 1: Primary Antibody Incubation
| Parameter | Recommendation | Expected Outcome/Notes |
| Antibody Type | Monoclonal (Mouse or Rabbit) | Provides high specificity. |
| Concentration | 1-10 µg/mL | Titration is crucial to determine the optimal concentration that maximizes specific signal and minimizes background.[2] |
| Incubation Time | 1 hour at RT or Overnight at 4°C | Overnight incubation at 4°C is often recommended to enhance specific binding.[3] |
| Diluent | PBS or TBS with 1% BSA | Helps to stabilize the antibody and reduce non-specific binding. |
Table 2: Antigen Retrieval
| Method | Buffer | Heating Time & Temperature | Expected Outcome/Notes |
| HIER | 10 mM Sodium Citrate, pH 6.0 | 10-20 min at 95-100°C | A commonly used method that is effective for many antibodies. |
| HIER | 1 mM EDTA, pH 8.0 | 10-20 min at 95-100°C | May provide superior results for some antibodies and nuclear antigens. |
| PIER | Trypsin or Proteinase K | 10-15 min at 37°C | Less commonly used for Lewis X but can be an alternative if HIER is not optimal. Requires careful optimization to avoid tissue damage. |
Mandatory Visualization
Experimental Workflow
Caption: Immunohistochemistry workflow for Lewis X antigen detection.
Signaling Pathway Involvement
Lewis X is involved in cell adhesion processes, including the initial steps of leukocyte extravasation during inflammation. It acts as a ligand for selectins on endothelial cells.
Caption: Lewis X-mediated cell adhesion.
Troubleshooting
Problem: Weak or No Staining
-
Cause: Primary antibody concentration is too low.
-
Cause: Inadequate antigen retrieval.
-
Solution: Optimize the antigen retrieval method, including the buffer, pH, heating time, and temperature.[4]
-
-
Cause: Primary antibody is inactive.
-
Solution: Ensure proper storage of the antibody and use a positive control tissue known to express Lewis X to validate antibody activity.[4]
-
Problem: High Background Staining
-
Cause: Primary antibody concentration is too high.
-
Solution: Decrease the primary antibody concentration.
-
-
Cause: Insufficient blocking.
-
Solution: Increase the blocking time or use a different blocking agent. Ensure endogenous peroxidase activity is adequately quenched.[5]
-
-
Cause: Non-specific binding of the secondary antibody.
-
Solution: Run a negative control (without the primary antibody) to check for secondary antibody non-specificity. Use a pre-adsorbed secondary antibody if necessary.[6]
-
Problem: Non-Specific Staining
-
Cause: Cross-reactivity of the primary antibody.
-
Solution: Use a well-characterized monoclonal antibody.
-
-
Cause: Tissue drying out during the procedure.
-
Solution: Keep the slides in a humidified chamber during incubations and ensure they remain covered with buffer.[5]
-
References
- 1. Lewis x is highly expressed in normal tissues: a comparative immunohistochemical study and literature revision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. Monoclonal vs Polyclonal Antibodies for Immunohistochemistry: Primary Antibody Selection | Bio-Techne [bio-techne.com]
- 4. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 5. High background in immunohistochemistry | Abcam [abcam.com]
- 6. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Mass Spectrometry Analysis of Lewis X-Containing Glycoproteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Lewis X (LeX) antigen, a trisaccharide structure (Galβ1-4(Fucα1-3)GlcNAc), and its sialylated form, sialyl Lewis X (sLeX), are crucial carbohydrate determinants on glycoproteins and glycolipids.[1][2] These structures are implicated in a wide array of biological processes, including cell-cell recognition, immune responses, inflammation, and cancer metastasis.[1][2][3] The aberrant expression of LeX and sLeX on cancer cells, for instance, is associated with tumor progression and poor prognosis, making them important targets for diagnostics and therapeutics.
Mass spectrometry (MS) has emerged as a powerful analytical technique for the detailed structural characterization and quantification of glycoproteins, including those containing the Lewis X epitope.[4] This document provides detailed application notes and protocols for the mass spectrometry-based analysis of Lewis X-containing glycoproteins, intended to guide researchers in this complex area of glycoproteomics.
Experimental Workflows
A general workflow for the analysis of Lewis X-containing glycoproteins involves several key stages, from sample preparation to data analysis.
Section 1: Sample Preparation
Protocol 1.1: In-Solution Tryptic Digestion of Glycoproteins
This protocol describes the digestion of glycoproteins into peptides, a necessary step for "bottom-up" proteomics analysis.
Materials:
-
Purified glycoprotein sample
-
Dithiothreitol (DTT) solution (100 mM in 50 mM ammonium (B1175870) bicarbonate)
-
Iodoacetamide (IAA) solution (55 mM in 50 mM ammonium bicarbonate)
-
Trypsin (mass spectrometry grade), reconstituted in 50 mM acetic acid
-
Ammonium bicarbonate (50 mM, pH 8.0)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Reduction: Dissolve 20-100 µg of the glycoprotein sample in 50 µL of 50 mM ammonium bicarbonate. Add DTT to a final concentration of 10 mM. Incubate at 56°C for 1 hour.[5]
-
Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 45 minutes.[5]
-
Digestion: Add trypsin to the sample at a 1:50 (w/w) enzyme-to-protein ratio. Incubate at 37°C for 16-18 hours.[6]
-
Quenching: Stop the digestion by adding TFA to a final concentration of 0.1% (pH < 3).
-
Desalting: Desalt the peptide mixture using a C18 StageTip or ZipTip. Elute the peptides with 50% ACN/0.1% TFA.
-
Dry the eluted peptides in a vacuum centrifuge.
Protocol 1.2: Hydrophilic Interaction Liquid Chromatography (HILIC) for Glycopeptide Enrichment
This protocol enriches glycopeptides from the complex mixture of peptides generated during digestion, which is crucial for their detection by mass spectrometry.[3][7]
Materials:
-
Digested and desalted peptide mixture
-
HILIC SPE cartridge or beads
-
Loading Buffer: 80% ACN, 1% TFA
-
Washing Buffer: 80% ACN, 1% TFA
-
Elution Buffer: 0.1% TFA in water
Procedure:
-
Sample Preparation: Reconstitute the dried peptide mixture in 100 µL of Loading Buffer.[3]
-
Column Equilibration: Equilibrate the HILIC SPE cartridge with 3 column volumes of Loading Buffer.
-
Sample Loading: Load the reconstituted peptide sample onto the HILIC cartridge. Collect the flow-through, which contains non-glycosylated peptides.
-
Washing: Wash the cartridge with 5 column volumes of Washing Buffer to remove any remaining non-glycosylated peptides.
-
Elution: Elute the enriched glycopeptides with 3 column volumes of Elution Buffer.
-
Dry the eluted glycopeptides in a vacuum centrifuge.
Section 2: Mass Spectrometry Analysis
Protocol 2.1: MALDI-TOF MS for N-Glycan Profiling
This protocol is suitable for rapid profiling of N-glycans released from glycoproteins.
Materials:
-
Enriched glycopeptide sample
-
PNGase F
-
2,5-Dihydroxybenzoic acid (DHB) matrix solution (10 mg/mL in 50% ACN/0.1% TFA)
-
MALDI target plate
Procedure:
-
N-Glycan Release: Resuspend the enriched glycopeptides in 50 mM ammonium bicarbonate and add PNGase F. Incubate at 37°C for 12-16 hours to release the N-glycans.[2]
-
Sample Spotting: Mix 1 µL of the released N-glycan solution with 1 µL of DHB matrix solution directly on the MALDI target plate.
-
Crystallization: Allow the mixture to air-dry at room temperature, forming a crystalline matrix.
-
Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in positive reflectron mode. Acquire spectra over a mass range of m/z 1000-4000.[7]
Protocol 2.2: LC-MS/MS for Intact Glycopeptide Analysis
This protocol provides detailed information on the glycan structure, attachment site, and peptide sequence.
Instrumentation:
-
Nano-liquid chromatography system
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 40% B over 60 minutes is a good starting point.
-
Flow Rate: 300 nL/min
MS Parameters:
-
Ionization Mode: Positive ion mode
-
MS1 Scan Range: m/z 350-2000
-
Data-Dependent Acquisition: Top 10-20 most intense precursor ions selected for fragmentation.
-
Fragmentation Method: Higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).
-
Stepped Collision Energy: Utilize a range of collision energies to obtain both glycan and peptide fragment ions. For example, normalized collision energies of 25%, 30%, and 35%.
Section 3: Data Presentation and Analysis
Quantitative data from mass spectrometry experiments should be presented in a clear and structured manner to facilitate comparison and interpretation.
Table 1: Relative Abundance of Lewis X-Containing Glycoforms on Protein X
| Glycan Composition | Putative Structure | m/z (experimental) | Relative Abundance (%) |
| Hex(5)HexNAc(4)Fuc(1) | Biantennary with core fucose and one LeX | 2041.8 | 45.3 |
| Hex(5)HexNAc(4)Fuc(2) | Biantennary with core fucose and two LeX | 2187.9 | 28.1 |
| Hex(5)HexNAc(4)Fuc(1)NeuAc(1) | Sialylated biantennary with one sLeX | 2332.9 | 15.7 |
| Hex(6)HexNAc(5)Fuc(1) | Triantennary with one LeX | 2432.0 | 10.9 |
Data Analysis:
-
Database Searching: Use specialized software (e.g., Byonic™, PEAKS Glycan) to search the acquired MS/MS data against protein and glycan databases.
-
Fragment Ion Analysis: Manually inspect MS/MS spectra for characteristic oxonium ions that indicate the presence of specific monosaccharides (e.g., m/z 204.0867 for HexNAc, m/z 366.1395 for HexHexNAc) and diagnostic fragment ions for the Lewis X epitope.
-
Quantitative Analysis: Perform label-free quantification or use isotopic labeling strategies to determine the relative or absolute abundance of different glycoforms.[8][9]
Section 4: Signaling Pathways
Lewis X-containing glycoproteins are known to modulate key signaling pathways involved in cell growth, differentiation, and adhesion.
Lewis X Modification of EGFR and its Impact on Signaling
The Epidermal Growth Factor Receptor (EGFR) is a glycoprotein whose function can be modulated by its glycosylation status.[10] The presence of sLeX on EGFR can enhance ligand binding and subsequent receptor activation, leading to the activation of downstream signaling cascades like the Ras-MAPK and PI3K-Akt pathways.[11][12]
Role of Lewis X on Integrins in Cell Adhesion
Integrins are transmembrane receptors that mediate cell-matrix and cell-cell interactions. The glycosylation of integrins, including the expression of Lewis X antigens, can influence their ligand-binding affinity and clustering, thereby affecting cell adhesion, migration, and signaling.[13][14]
Conclusion
The mass spectrometric analysis of Lewis X-containing glycoproteins is a complex but highly informative endeavor. The protocols and application notes provided herein offer a comprehensive guide for researchers to successfully characterize and quantify these important biomolecules. Careful execution of each step, from sample preparation to data analysis, is critical for obtaining high-quality, reproducible results that can shed light on the functional roles of Lewis X glycosylation in health and disease.
References
- 1. Preparation of glycopeptides by hydrophilic interaction chromatography (HILIC) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Glycoprotein N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 3. LC-MS/MS Quantitation of HILIC-Enriched N-glycopeptides Derived from Low-Abundance Serum Glycoproteins in Patients with Narcolepsy Type 1 [mdpi.com]
- 4. In Situ Imaging of N-Glycans by MALDI Imaging Mass Spectrometry of Formalin-Fixed Paraffin-Embedded Tissue [protocols.io]
- 5. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.kr]
- 7. hilicon.com [hilicon.com]
- 8. portlandpress.com [portlandpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sialyl Lewis X modification of the epidermal growth factor receptor regulates receptor function during airway epithelial wound repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Integrin VLA-4 enhances sialyl-Lewisx/a-negative melanoma adhesion to and extravasation through the endothelium under low flow conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Integrins - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cell Surface Lewis X Expression
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the analysis of cell surface Lewis X (also known as CD15 or SSEA-1) expression using flow cytometry. Lewis X is a carbohydrate antigen involved in cell adhesion and recognition processes and serves as a marker for various cell types, including myeloid cells, specific stem cell populations, and certain cancer cells.[1][2] Accurate quantification and characterization of its expression are crucial in diverse research areas, from immunology and developmental biology to oncology.
Introduction to Lewis X and Flow Cytometry
The Lewis X (LeX) antigen is a trisaccharide structure present on glycoproteins and glycolipids on the cell surface.[2] Its expression is dynamically regulated during cell differentiation and can be indicative of cell lineage and developmental stage.[1][3] Flow cytometry is a powerful technique for analyzing the expression of cell surface markers like Lewis X on a single-cell basis. It allows for the rapid and quantitative assessment of heterogeneous cell populations.[4][5]
Data Presentation: Quantitative Analysis of Lewis X Expression
The following table summarizes typical Lewis X expression levels on various human cell populations as analyzed by flow cytometry. Note that the Mean Fluorescence Intensity (MFI) can vary depending on the antibody clone, fluorochrome, and instrument settings. The data presented here are illustrative and compiled from various sources describing the expression patterns of Lewis X.
| Cell Type | Lineage | Typical Lewis X (CD15) Expression Level | Expected Percentage of Positive Cells (%) | Illustrative Mean Fluorescence Intensity (MFI) |
| Granulocytes | Myeloid | High | > 90% | ++++ |
| Monocytes | Myeloid | Low to Moderate | 10 - 50% | ++ |
| Lymphocytes | Lymphoid | Negative to Low | < 5% | + |
| Hematopoietic Stem Cells | Stem Cell | Variable | Variable | +/- |
| Neural Stem Cells | Stem Cell | Moderate to High | > 70% | +++ |
| Embryonic Carcinoma Cells | Cancer | High | > 80% | ++++ |
| Acute Myeloid Leukemia (AML) Cells | Cancer | Variable (often high) | Variable | +++ |
| Breast Cancer Cells | Cancer | Variable | Variable | +/- |
Experimental Protocols
This section provides a detailed protocol for the preparation and staining of single-cell suspensions for the analysis of cell surface Lewis X expression.
Protocol 1: Staining of Cell Surface Lewis X on Human Peripheral Blood Mononuclear Cells (PBMCs)
1. Materials and Reagents:
-
Antibodies:
-
Fluorochrome-conjugated anti-human CD15 (Lewis X) antibody.
-
Fluorochrome-conjugated isotype control antibody.
-
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Flow Cytometry Staining Buffer: PBS with 2% Fetal Bovine Serum (FBS) and 0.1% sodium azide.
-
Red Blood Cell (RBC) Lysis Buffer.
-
Fc Receptor Blocking Reagent (e.g., Human TruStain FcX™).
-
-
Equipment:
-
Flow cytometer.
-
Centrifuge.
-
Vortex mixer.
-
Micropipettes.
-
Flow cytometry tubes.
-
2. Cell Preparation:
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Isolate PBMCs using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the isolated PBMCs twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
If starting with whole blood, perform RBC lysis according to the manufacturer's protocol after an initial wash.
-
Resuspend the cell pellet in Flow Cytometry Staining Buffer and perform a cell count. Adjust the cell concentration to 1 x 10^7 cells/mL.
3. Staining Procedure:
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.
-
Fc Receptor Blocking: Add the Fc receptor blocking reagent to each tube and incubate for 10 minutes at room temperature to prevent non-specific antibody binding.
-
Antibody Staining: Add the predetermined optimal concentration of the fluorochrome-conjugated anti-human CD15 antibody or the corresponding isotype control to the respective tubes.
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
Washing: Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and repeat the wash step.
-
Final Resuspension: Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.
-
Keep the samples on ice and protected from light until analysis.
4. Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Use a gating strategy (see below) to exclude debris, doublets, and dead cells before analyzing the Lewis X expression on the target cell population.
Visualizations
Experimental Workflow for Lewis X Staining
Caption: Workflow for cell surface Lewis X staining.
Gating Strategy for Lewis X Analysis
A proper gating strategy is essential to isolate the cell population of interest and accurately quantify Lewis X expression. This involves a sequential process to remove unwanted events from the analysis.
Caption: Hierarchical gating strategy for Lewis X analysis.
Concluding Remarks
The protocols and guidelines presented here provide a comprehensive framework for the successful analysis of cell surface Lewis X expression by flow cytometry. Adherence to proper sample preparation, staining procedures, and a logical gating strategy will ensure the generation of high-quality, reproducible data. For specific applications, further optimization of antibody concentrations and instrument settings may be required.
References
- 1. Structurally Distinct LewisX Glycans Distinguish Subpopulations of Neural Stem/Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. CD15 expression in human myeloid cell differentiation is regulated by sialidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. flowcytometry.medicine.uiowa.edu [flowcytometry.medicine.uiowa.edu]
- 5. learn.cellsignal.com [learn.cellsignal.com]
Application Notes and Protocols for the Structural Elucidaion of Lewis X using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Lewis X (Lex) trisaccharide, with the structure Galβ1-4[Fucα1-3]GlcNAc, is a crucial carbohydrate antigen involved in various biological processes, including cell adhesion, immune responses, and cancer metastasis.[1] Its specific three-dimensional structure is key to its function, making detailed structural elucidation paramount for understanding its biological roles and for the development of therapeutics targeting Lex-mediated interactions. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides atomic-level information on the primary sequence, glycosidic linkages, and conformation of oligosaccharides like Lewis X.[2][3][4]
These application notes provide a comprehensive overview and detailed protocols for the structural elucidation of the Lewis X trisaccharide using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
Data Presentation: NMR Chemical Shifts of Lewis X
The following tables summarize typical ¹H and ¹³C NMR chemical shifts for the Lewis X trisaccharide. Chemical shifts are reported in parts per million (ppm) and are referenced relative to an internal standard, typically acetone (B3395972) or trimethylsilane (B1584522) (TMS).[5][6] It is important to note that chemical shifts can be influenced by factors such as solvent, temperature, and pH.[7]
Table 1: ¹H NMR Chemical Shift Assignments for Lewis X Trisaccharide
| Residue | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| β-Galactose (Gal) | H-1 | ~4.5 | d | ~7.8 |
| H-2 | ~3.5 | dd | ||
| H-3 | ~3.7 | dd | ||
| H-4 | ~3.9 | d | ||
| H-5 | ~3.7 | t | ||
| H-6a | ~3.8 | dd | ||
| H-6b | ~3.8 | dd | ||
| α-Fucose (Fuc) | H-1 | ~5.1 | d | ~4.0 |
| H-2 | ~3.8 | dd | ||
| H-3 | ~3.9 | dd | ||
| H-4 | ~4.1 | d | ||
| H-5 | ~4.2 | q | ~6.5 | |
| H-6 (CH₃) | ~1.2 | d | ~6.5 | |
| β-N-Acetylglucosamine (GlcNAc) | H-1 | ~4.7 | d | ~8.5 |
| H-2 | ~3.8 | dd | ||
| H-3 | ~3.7 | t | ||
| H-4 | ~3.5 | t | ||
| H-5 | ~3.6 | m | ||
| H-6a | ~3.9 | dd | ||
| H-6b | ~3.7 | dd | ||
| NAc (CH₃) | ~2.0 | s |
d: doublet, dd: doublet of doublets, t: triplet, q: quartet, m: multiplet, s: singlet. Coupling constants are approximate values.
Table 2: ¹³C NMR Chemical Shift Assignments for Lewis X Trisaccharide
| Residue | Carbon | Chemical Shift (ppm) |
| β-Galactose (Gal) | C-1 | ~104 |
| C-2 | ~72 | |
| C-3 | ~74 | |
| C-4 | ~81 | |
| C-5 | ~76 | |
| C-6 | ~62 | |
| α-Fucose (Fuc) | C-1 | ~100 |
| C-2 | ~69 | |
| C-3 | ~79 | |
| C-4 | ~72 | |
| C-5 | ~68 | |
| C-6 (CH₃) | ~16 | |
| β-N-Acetylglucosamine (GlcNAc) | C-1 | ~102 |
| C-2 | ~57 | |
| C-3 | ~75 | |
| C-4 | ~71 | |
| C-5 | ~77 | |
| C-6 | ~61 | |
| NAc (C=O) | ~175 | |
| NAc (CH₃) | ~23 |
Experimental Protocols
A systematic approach employing a series of NMR experiments is required for the complete structural elucidation of Lewis X.
Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR spectra.
-
Sample Purity: The Lewis X sample should be of high purity, free from paramagnetic impurities which can cause line broadening.
-
Solvent: Deuterium oxide (D₂O) is the most common solvent for carbohydrate NMR as it is transparent in the ¹H NMR spectrum.[8] Lyophilize the sample from D₂O two to three times to exchange labile protons (e.g., -OH) with deuterium.
-
Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of the Lewis X trisaccharide in 0.5-0.6 mL of 99.9% D₂O.[8]
-
Internal Standard: Add a small amount of an internal reference standard, such as acetone (δ¹H = 2.225 ppm, δ¹³C = 31.07 ppm) or DSS, for accurate chemical shift referencing.[5]
NMR Data Acquisition
The following is a recommended suite of NMR experiments for the structural characterization of Lewis X. All experiments should be performed on a high-field NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.
The 1D ¹H NMR spectrum provides initial information on the number and type of monosaccharide residues.
-
Purpose: To identify anomeric protons, methyl groups (Fucose and N-Acetyl), and other characteristic proton signals. The coupling constants of anomeric protons (JH1,H2) can help determine the anomeric configuration (α or β).[9]
-
Protocol:
-
Tune and match the probe for ¹H.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire a standard 1D ¹H spectrum with water suppression (e.g., using presaturation).
-
Typical parameters: spectral width of 10-12 ppm, 32-64 scans, relaxation delay of 2-5 seconds.
-
-
Purpose: To establish scalar coupling networks between protons within each monosaccharide residue. This allows for the assignment of protons that are 2-3 bonds apart.[10][11]
-
Protocol:
-
Use a standard gradient-selected COSY pulse sequence.
-
Acquire a 2D matrix of typically 2048 x 512 data points.
-
Set the spectral width in both dimensions to be the same as the 1D ¹H spectrum.
-
The number of scans per increment can range from 4 to 16, depending on the sample concentration.
-
-
Purpose: To identify all protons belonging to a single monosaccharide spin system, starting from the anomeric proton. This is particularly useful for overcoming signal overlap.[12]
-
Protocol:
-
Use a standard TOCSY pulse sequence with a mixing time of 80-120 ms (B15284909) to allow for magnetization transfer throughout the entire spin system.
-
Acquisition parameters are similar to the COSY experiment.
-
-
Purpose: To correlate each proton with its directly attached carbon atom.[13] This is essential for assigning the ¹³C spectrum.
-
Protocol:
-
Use a gradient-selected, sensitivity-enhanced HSQC pulse sequence.
-
The ¹H dimension spectral width is set as before. The ¹³C dimension spectral width should encompass the entire carbohydrate carbon region (typically 50-110 ppm).
-
The number of scans can range from 8 to 32 per increment.
-
-
Purpose: To identify long-range correlations (2-3 bonds) between protons and carbons. This is the key experiment for determining the glycosidic linkages between the monosaccharide units.[13][14] For example, a correlation between the anomeric proton of Gal (H-1) and C-4 of GlcNAc confirms the Gal(β1-4)GlcNAc linkage.
-
Protocol:
-
Use a standard HMBC pulse sequence optimized for long-range couplings of 4-8 Hz.
-
Acquisition parameters are similar to the HSQC experiment, but typically require more scans (16-64) per increment due to the weaker long-range couplings.
-
-
Purpose: To identify through-space correlations between protons that are close in proximity (< 5 Å). This information is crucial for determining the 3D conformation of the trisaccharide, including the relative orientation of the monosaccharide rings.[1][15][16]
-
Protocol:
-
For molecules of the size of Lewis X, ROESY often provides more reliable results than NOESY.
-
Use a standard NOESY or ROESY pulse sequence with a mixing time of 200-500 ms.
-
Acquisition parameters are similar to COSY, but may require a larger number of scans for weaker NOE/ROE signals.
-
Data Analysis and Structural Elucidation Workflow
The following diagram illustrates the logical workflow for elucidating the structure of Lewis X from the acquired NMR data.
Caption: Workflow for NMR-based structural elucidation of Lewis X.
Signaling Pathways and Logical Relationships
The structural information obtained from NMR spectroscopy is crucial for understanding how Lewis X interacts with its binding partners, such as selectins, in various signaling pathways. The precise 3D conformation determined by NMR dictates the binding affinity and specificity.
Caption: Role of NMR-derived Lewis X structure in biological signaling.
References
- 1. Solution structure of the Lewis x oligosaccharide determined by NMR spectroscopy and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. cigs.unimo.it [cigs.unimo.it]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. globalsciencebooks.info [globalsciencebooks.info]
- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. proprep.com [proprep.com]
Application Notes and Protocols for Lewis X Tetrasaccharide in Selectin Binding Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing Lewis X tetrasaccharide and its sialylated form, sialyl Lewis X (sLeX), in selectin binding studies. The information compiled herein is intended to guide researchers in designing and executing experiments to investigate the crucial role of this carbohydrate ligand in inflammatory responses, immune cell trafficking, and potential therapeutic interventions.
Introduction
Selectins are a family of cell adhesion molecules that play a pivotal role in the initial stages of leukocyte trafficking during inflammation. This family consists of three members: E-selectin (expressed on activated endothelial cells), P-selectin (found on activated platelets and endothelial cells), and L-selectin (expressed on most leukocytes). The primary carbohydrate ligand recognized by all three selectins is the sialyl Lewis X (sLeX) tetrasaccharide (Neu5Acα2-3Galβ1-4[Fucα1-3]GlcNAc). This interaction mediates the initial tethering and rolling of leukocytes on the vascular endothelium, a prerequisite for their subsequent firm adhesion and transmigration into tissues. Understanding the kinetics and dynamics of the sLeX-selectin interaction is therefore critical for the development of novel anti-inflammatory therapeutics.
Quantitative Binding Data
The binding affinity of sLeX for selectins is relatively low, which is characteristic of the rapid on- and off-rates required for leukocyte rolling. The following tables summarize the reported dissociation constants (Kd) and inhibitory concentrations (IC50) for the interaction of sLeX with human selectins. It is important to note that these values can vary depending on the specific experimental conditions and techniques employed.
Table 1: Dissociation Constants (Kd) of sLeX-Selectin Interactions
| Selectin | Ligand | Method | Kd (µM) | Reference |
| E-selectin | sLeX | Fluorescence Polarization | 120 ± 31 | |
| E-selectin | Fluorescent sLeX | Fluorescence Polarization | 107 ± 26 | |
| P-selectin | sLeX analogue (TBC1269) | Surface Plasmon Resonance | ~111.4 |
Table 2: Inhibitory Concentration (IC50) of sLeX for Selectin Binding
| Selectin | Ligand/Assay | IC50 (µM) | Reference |
| E-selectin | sLeX blocking E-selectin-Ig binding to immobilized sLeX-BSA | 750 ± 20 | |
| E-selectin | sLea blocking E-selectin-Ig binding to immobilized sLea-BSA | 220 ± 20 |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Kinetic Analysis of sLeX-Selectin Binding
Surface Plasmon Resonance is a powerful technique for the real-time, label-free analysis of biomolecular interactions. It allows for the determination of kinetic parameters such as association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (Kd).
Objective: To quantify the binding kinetics of sLeX to a selectin immobilized on an SPR sensor chip.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5 sensor chip)
-
Recombinant human selectin (e.g., E-selectin/Fc chimera)
-
sLeX tetrasaccharide or sLeX-conjugated molecule
-
Immobilization buffer: 10 mM Sodium Acetate, pH 4.0-5.5
-
Amine coupling kit: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC), and ethanolamine-HCl
-
Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, supplemented with 1 mM CaCl2)
-
Regeneration solution: A low pH buffer (e.g., 10 mM Glycine-HCl, pH 2.0) or a high salt buffer, to be optimized for the specific interaction.
Protocol:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the recombinant selectin (ligand) diluted in immobilization buffer (e.g., 20-50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level is reached (typically 2000-5000 RU for initial binding tests).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.
-
A reference flow cell should be prepared by performing the activation and deactivation steps without ligand immobilization to subtract non-specific binding.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of the sLeX-containing analyte in running buffer. A typical concentration range would span at least one order of magnitude above and below the expected Kd.
-
Inject the different concentrations of the analyte over the ligand-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min). Allow sufficient time for association and dissociation phases to be observed.
-
Perform a buffer-only injection (zero analyte concentration) to serve as a baseline.
-
-
Surface Regeneration:
-
After each analyte injection, regenerate the sensor surface by injecting the optimized regeneration solution to remove the bound analyte. The regeneration solution should be harsh enough to remove the analyte completely but not so harsh as to denature the immobilized ligand.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain sensorgrams representing the specific binding.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine the kinetic parameters (ka, kd, and Kd).
-
Workflow Diagram for SPR Analysis
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Cell Adhesion Assay under Flow Conditions
This assay mimics the physiological conditions of leukocyte rolling on the endothelium and is used to assess the ability of sLeX to mediate cell adhesion to a selectin-coated surface under shear stress.
Objective: To determine the role of sLeX in mediating leukocyte adhesion to E-selectin under defined shear flow.
Materials:
-
Flow chamber system
-
Syringe pump
-
Inverted microscope with a camera
-
Culture plates or slides
-
Recombinant human E-selectin/Fc chimera
-
Leukocytes expressing sLeX (e.g., HL-60 cells or isolated human neutrophils)
-
Blocking buffer: 1% BSA in PBS
-
Adhesion buffer: HBSS with 1 mM Ca2+ and Mg2+
-
Cell labeling dye (e.g., Calcein-AM)
Protocol:
-
Preparation of the Selectin-Coated Surface:
-
Coat the culture plates or slides with recombinant E-selectin (e.g., 5-10 µg/mL in PBS) overnight at 4°C.
-
Wash the surface with PBS to remove unbound selectin.
-
Block non-specific binding sites by incubating with blocking buffer for 1-2 hours at room temperature.
-
Wash again with PBS.
-
-
Cell Preparation:
-
Label the leukocytes with a fluorescent dye like Calcein-AM according to the manufacturer's instructions.
-
Resuspend the labeled cells in adhesion buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Adhesion Assay:
-
Assemble the flow chamber with the selectin-coated surface.
-
Perfuse the chamber with adhesion buffer to remove any air bubbles.
-
Infuse the cell suspension into the chamber at a defined shear stress (e.g., 1-2 dyn/cm²) using a syringe pump.
-
Record the cell rolling and adhesion using the inverted microscope and camera for a set period (e.g., 5-10 minutes).
-
-
Quantification:
-
Analyze the recorded videos to quantify the number of rolling and firmly adhered cells per unit area.
-
To confirm the specificity of the interaction, a control experiment can be performed by pre-incubating the cells with a blocking anti-sLeX antibody or by using a surface coated with a control protein (e.g., BSA).
-
Workflow Diagram for Cell Adhesion Assay
Caption: Workflow for a cell adhesion assay under flow conditions.
Signaling Pathways
The binding of sLeX on leukocytes to selectins on endothelial cells does not merely mediate adhesion but also initiates intracellular signaling cascades in the leukocyte. These signaling events can lead to the activation of integrins, which are responsible for firm adhesion.
E-selectin Signaling Pathway
Engagement of E-selectin with its ligands on leukocytes, such as P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1) and CD44, which are decorated with sLeX, triggers a signaling cascade that leads to the activation of β2 integrins (e.g., LFA-1). This activation involves Src family kinases (SFKs) and the spleen tyrosine kinase (Syk).
Application Notes and Protocols: Lewis X in Cancer Immunotherapy Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Lewis X (LeX) antigen, a carbohydrate structure also known as CD15, is a key player in cell adhesion and recognition processes.[1] Its expression is often upregulated in various cancers, including adenocarcinomas and leukemias, where it is considered a tumor-associated carbohydrate antigen (TACA).[1][2][3] This aberrant expression on cancer cells is linked to tumor progression, metastasis, and a poor prognosis for patients.[2][3][4] The role of LeX in mediating cancer cell adhesion to endothelial cells via selectin interactions makes it a compelling target for cancer immunotherapy.[1][5][6][7] This document provides an overview of the applications of LeX in cancer immunotherapy research, along with detailed protocols for its detection and for the generation of LeX-targeting immunotherapies.
Applications in Cancer Immunotherapy Research
The unique expression pattern of Lewis X on tumor cells presents several opportunities for therapeutic intervention.
-
Biomarker for Diagnosis and Prognosis: Elevated levels of LeX and its sialylated form, sialyl Lewis X (sLeX), on tumor cells and in the serum of cancer patients correlate with tumor stage, recurrence, and overall survival.[3][4] This makes LeX a valuable biomarker for cancer diagnosis, prognosis, and monitoring disease progression.[2][8]
-
Target for Antibody-Based Therapies: The tumor-specific expression of LeX makes it an attractive target for monoclonal antibody (mAb)-based therapies.[9][10] These antibodies can induce tumor cell death through mechanisms like antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC).[11][12]
-
Chimeric Antigen Receptor (CAR) T-Cell Therapy: T-cells can be genetically engineered to express chimeric antigen receptors (CARs) that recognize and target LeX-positive cancer cells.[13][14][15][16] This approach has shown promise in preclinical models for various cancers.
-
Cancer Vaccines: LeX can be used as an antigen in cancer vaccines to stimulate an immune response against tumor cells.[11][12] Conjugating LeX to a carrier protein can enhance its immunogenicity.[11]
Quantitative Data Summary
The expression of Lewis X and its association with clinical outcomes have been quantified in numerous studies. The following tables summarize some of this key data.
Table 1: Expression of Lewis X/sialyl Lewis X in Various Cancers
| Cancer Type | Positive Expression (%) | Correlation with Poor Prognosis | Reference(s) |
| Colorectal Carcinoma | High | Yes | [4][6] |
| Breast Cancer | High in ER-positive tumors | Associated with bone metastasis | [17] |
| Gastric Cancer | 12.7% (serum) | Associated with metastasis | [18] |
| Pancreatic Cancer | High | Yes | [7] |
| Non-small cell lung cancer | High | Yes | [4] |
| Hodgkin's Disease | High (on Reed-Sternberg cells) | Diagnostic marker | [3] |
| Acute Nonlymphocytic Leukemias | High | - | [3] |
Table 2: Prognostic Significance of sialyl Lewis X (sLeX) Overexpression
| Prognostic Factor | Hazard Ratio (95% CI) | Significance | Reference(s) |
| Overall Survival | 3.11 (2.25–4.32) | Significant | [4] |
| Lymphatic Invasion | Significantly related | Significant | [4] |
| Venous Invasion | Significantly related | Significant | [4] |
| Tumor Stage (T, N, M) | Significantly related | Significant | [4] |
| Recurrence | Significantly related | Significant | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of Lewis X in a research setting.
Protocol 1: Immunohistochemical (IHC) Staining of Lewis X in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
This protocol outlines the steps for detecting LeX antigen in tissue samples.
Materials:
-
FFPE tissue sections on slides
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)[19][20]
-
Hydrogen peroxide (3%) for blocking endogenous peroxidase[21]
-
Blocking buffer (e.g., 10% normal goat serum in PBS)[20]
-
Primary antibody: Anti-Lewis X monoclonal antibody[10]
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate-chromogen solution
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Staining:
-
Block endogenous peroxidase activity with 3% H2O2 for 10 minutes.[21]
-
Wash with PBS (3 x 5 minutes).
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.[20]
-
Incubate with anti-Lewis X primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash with PBS (3 x 5 minutes).
-
Incubate with biotinylated secondary antibody for 30 minutes at room temperature.[22]
-
Wash with PBS (3 x 5 minutes).
-
Incubate with Streptavidin-HRP for 30 minutes at room temperature.[21]
-
Wash with PBS (3 x 5 minutes).
-
Develop with DAB solution until desired stain intensity is reached.[22]
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining and Mounting:
Protocol 2: Flow Cytometry for Lewis X Detection on Cancer Cells
This protocol is for quantifying the surface expression of LeX on single-cell suspensions.
Materials:
-
Single-cell suspension of cancer cells
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Primary antibody: FITC- or PE-conjugated anti-Lewis X monoclonal antibody
-
Isotype control antibody
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and wash twice with cold FACS buffer.
-
Resuspend cells to a concentration of 1x10^6 cells/mL in FACS buffer.
-
-
Staining:
-
Aliquot 100 µL of cell suspension into flow cytometry tubes.
-
Add the conjugated anti-Lewis X antibody or isotype control to the respective tubes.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with 2 mL of cold FACS buffer.
-
Resuspend the cell pellet in 500 µL of FACS buffer.
-
-
Analysis:
Protocol 3: Generation of Lewis X-Targeting CAR-T Cells
This protocol provides a general workflow for producing LeX-specific CAR-T cells for preclinical research.
Materials:
-
Peripheral blood mononuclear cells (PBMCs)
-
T-cell isolation kit
-
T-cell activation reagents (e.g., anti-CD3/CD28 beads)
-
Lentiviral or retroviral vector encoding the anti-Lewis X CAR
-
T-cell culture medium (e.g., RPMI-1640 with 10% FBS, IL-2)
-
Transduction enhancers (e.g., Polybrene)
Procedure:
-
T-Cell Isolation and Activation:
-
Isolate T-cells from PBMCs using a negative selection kit.
-
Activate T-cells with anti-CD3/CD28 beads in T-cell culture medium.
-
-
Transduction:
-
After 24-48 hours of activation, transduce the T-cells with the anti-Lewis X CAR viral vector in the presence of a transduction enhancer.
-
Centrifuge the plate (spinoculation) to increase transduction efficiency.
-
Incubate for 24 hours.
-
-
Expansion:
-
Remove the viral vector and resuspend the cells in fresh T-cell culture medium with IL-2.
-
Expand the CAR-T cells for 10-14 days, monitoring cell viability and expansion rate.
-
-
Verification of CAR Expression:
-
Confirm CAR expression on the T-cell surface using flow cytometry with a CAR-specific antibody or a protein L-based staining method.
-
-
Functional Assays:
-
Perform in vitro cytotoxicity assays (e.g., chromium release assay) using LeX-positive cancer cells as targets to evaluate the killing capacity of the CAR-T cells.[15]
-
Measure cytokine release (e.g., IFN-γ, IL-2) by ELISA or flow cytometry upon co-culture with target cells.
-
Visualizations: Signaling Pathways and Workflows
Diagrams created using Graphviz to illustrate key concepts.
References
- 1. researchgate.net [researchgate.net]
- 2. Fucosylated Antigens in Cancer: An Alliance toward Tumor Progression, Metastasis, and Resistance to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sialyl-Lewis X - Wikipedia [en.wikipedia.org]
- 4. Clinicopathological and prognostic significance of sialyl Lewis X overexpression in patients with cancer: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual roles of sialyl Lewis X oligosaccharides in tumor metastasis and rejection by natural killer cells | The EMBO Journal [link.springer.com]
- 6. Carbohydrate‐mediated cell adhesion in cancer metastasis and angiogenesis - ProQuest [proquest.com]
- 7. Interactions between endothelial selectins and cancer cells regulate metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Construction, production, and characterization of humanized anti-Lewis Y monoclonal antibody 3S193 for targeted immunotherapy of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Lewis X Monoclonal Antibody - Amerigo Scientific [amerigoscientific.com]
- 11. Comparative immunological studies of tumor-associated Lewis X, Lewis Y, and KH-1 antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative Immunological Studies of Tumor-Associated Lewis X, Lewis Y, and KH-1 Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical Evidence of the Efficacy of Lewis Y Car T Cells in Patient-Derived Models of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. jitc.bmj.com [jitc.bmj.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Selectin ligand sialyl-Lewis x antigen drives metastasis of hormone-dependent breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [Sialyl Lewis(x)-I (SLX) as a tumor-associated carbohydrate antigen in sera in patients with gastric and colorectal cancer--evaluation according to clinico-pathological factors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. labpages2.moffitt.org [labpages2.moffitt.org]
- 20. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. bosterbio.com [bosterbio.com]
- 22. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 23. researchgate.net [researchgate.net]
- 24. Flow cytometric analysis of sialyl Lewis A antigen on human cancer cells by using F(ab')2μ fragments prepared from a mouse IgM monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating Monoclonal Antibodies Against Lewis X Tetrasaccharide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the generation of monoclonal antibodies (mAbs) specifically targeting the Lewis X (LeX) tetrasaccharide, a carbohydrate antigen of significant interest in cancer biology and immunology. The protocols outlined below cover the essential stages from antigen preparation to antibody characterization, tailored for researchers in academic and industrial settings.
Introduction
The Lewis X (LeX) antigen, also known as CD15 or SSEA-1, is a tetrasaccharide structure (Galβ1-4(Fucα1-3)GlcNAcβ-R) expressed on the surface of various cells.[1] Its role in cell-cell recognition, adhesion, and signaling has made it a crucial target for the development of diagnostic and therapeutic monoclonal antibodies. Generating high-affinity and specific mAbs against carbohydrate antigens like LeX presents unique challenges due to their T-cell-independent nature, which often leads to low-affinity IgM responses.[2] To overcome this, the protocols detailed herein utilize a glycoconjugate approach to elicit a robust, T-cell-dependent immune response.
Overall Workflow
The generation of anti-LeX monoclonal antibodies follows a systematic workflow, beginning with the preparation of an immunogenic LeX conjugate and culminating in the characterization of specific antibody-producing hybridoma clones.
References
Application Notes: Utilizing Synthetic Lewis X as a Competitive Inhibitor in Selectin Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The carbohydrate antigen Lewis X (LeX), and particularly its sialylated form, sialyl Lewis X (sLeX), plays a pivotal role in the initial stages of the inflammatory cascade and in cancer metastasis.[1][2][3] These glycans, present on the surface of leukocytes and some tumor cells, are recognized by a family of adhesion molecules called selectins (E-selectin, P-selectin, and L-selectin) expressed on endothelial cells and other cell types.[1][4][5] This interaction mediates the tethering and rolling of leukocytes on the vascular endothelium, a critical step for their subsequent extravasation to sites of inflammation or tissue injury.[1][4][6] Similarly, the binding of sLeX on cancer cells to selectins on endothelial cells can facilitate their adhesion to blood vessel walls, promoting metastasis.[2]
Given the crucial role of the selectin-Lewis X interaction in these pathological processes, there is significant interest in developing molecules that can inhibit this binding. Synthetic Lewis X and its analogs serve as valuable tools in this endeavor, acting as competitive inhibitors in a variety of binding assays. These assays are essential for screening and characterizing potential therapeutic agents that target the selectin-mediated adhesion pathway.
This document provides detailed application notes and protocols for using synthetic Lewis X as a competitive inhibitor in common binding assays, including Enzyme-Linked Immunosorbent Assay (ELISA), Fluorescence Polarization (FP), and cell-based adhesion assays.
Signaling Pathway: Selectin-Mediated Leukocyte Tethering and Rolling
The binding of sLeX on leukocytes to E-selectin and P-selectin on activated endothelial cells initiates a signaling cascade within the leukocyte. This "outside-in" signaling is crucial for the subsequent steps of leukocyte activation and firm adhesion. The initial tethering and rolling slows the leukocyte, allowing it to sense chemokines displayed on the endothelial surface. This triggers further signaling events that lead to the activation of integrins, which then mediate firm adhesion and subsequent transmigration of the leukocyte across the endothelial barrier.
Caption: Selectin-mediated signaling cascade in leukocyte adhesion.
Quantitative Data Summary
The inhibitory potency of synthetic Lewis X and its analogs against selectins is typically quantified by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). The following table summarizes some reported values for sLeX binding to different selectins. It is important to note that these values can vary depending on the specific assay conditions and the nature of the synthetic glycan.
| Ligand | Selectin | Assay Type | IC50 / Kd (µM) | Reference |
| sLeX | E-selectin | Fluorescence Polarization | 120 ± 31 | [7] |
| Fluorescent sLeX | E-selectin | Fluorescence Polarization | 107 ± 26 | [7] |
| TBC1269 (sLeX analog) | E-selectin | - | 88 | |
| TBC1269 (sLeX analog) | P-selectin | - | 20 | |
| TBC1269 (sLeX analog) | L-selectin | - | 86 | |
| sLeX | P-selectin | - | ~7800 | [5] |
| sLeX | L-selectin | - | ~3900 | [5] |
Experimental Protocols
Competitive ELISA for Selectin-sLeX Binding
This protocol describes a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the inhibitory activity of synthetic Lewis X on the binding of a labeled ligand to an immobilized selectin.
Caption: Workflow for a competitive ELISA.
Materials:
-
Recombinant human E-selectin, P-selectin, or L-selectin
-
Biotinylated sLeX or other biotinylated selectin ligand
-
Synthetic Lewis X or test compounds
-
96-well high-binding ELISA plates
-
Coating Buffer (e.g., 0.1 M Sodium Carbonate, pH 9.6)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Buffer (e.g., 1% BSA in PBS)
-
Streptavidin-HRP conjugate
-
TMB Substrate Solution
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Protocol:
-
Coating: Dilute the recombinant selectin to 1-5 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competitive Binding:
-
Prepare serial dilutions of synthetic Lewis X (or test compounds) in Assay Buffer.
-
Prepare a solution of biotinylated sLeX at a fixed concentration (e.g., 0.5-1 µg/mL) in Assay Buffer.
-
In a separate plate or tubes, mix 50 µL of each inhibitor dilution with 50 µL of the biotinylated sLeX solution. Incubate for 30-60 minutes at room temperature.
-
Transfer 100 µL of the inhibitor/labeled ligand mixture to the selectin-coated and blocked wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate three times with Wash Buffer.
-
Detection:
-
Dilute Streptavidin-HRP in Assay Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted Streptavidin-HRP to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Reaction: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes, or until a blue color develops.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change to yellow.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the inhibitor concentration. The IC50 value can be determined by fitting the data to a sigmoidal dose-response curve.
Fluorescence Polarization (FP) Competitive Binding Assay
This protocol outlines a homogeneous assay to measure the inhibition of the interaction between a fluorescently labeled sLeX derivative and a selectin by synthetic Lewis X.
Caption: Workflow for a Fluorescence Polarization Assay.
Materials:
-
Recombinant human E-selectin, P-selectin, or L-selectin
-
Fluorescently labeled sLeX (e.g., FITC-sLeX)
-
Synthetic Lewis X or test compounds
-
Black, low-binding 96- or 384-well plates
-
Assay Buffer (e.g., PBS, pH 7.4, with 1 mM CaCl₂ and 0.1% BSA)
-
Fluorescence polarization plate reader
Protocol:
-
Reagent Preparation:
-
Prepare a solution of the selectin in Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar to micromolar range.
-
Prepare a solution of the fluorescently labeled sLeX in Assay Buffer. The concentration should be low (typically in the low nanomolar range) and well below the Kd of the interaction to ensure a good assay window.
-
Prepare serial dilutions of synthetic Lewis X (or test compounds) in Assay Buffer.
-
-
Assay Setup:
-
To each well of the microplate, add:
-
A fixed volume of Assay Buffer.
-
A fixed volume of the selectin solution.
-
A fixed volume of the synthetic Lewis X dilution (or buffer for control wells).
-
A fixed volume of the fluorescently labeled sLeX solution to initiate the binding reaction.
-
-
The final volume in each well should be consistent. Include control wells containing only the fluorescent probe (for minimum polarization) and wells with the probe and selectin but no inhibitor (for maximum polarization).
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium (e.g., 30-60 minutes). The plate should be protected from light.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
-
Data Analysis: The change in fluorescence polarization is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a competitive binding equation.
Cell-Based Adhesion Assay
This protocol describes a method to assess the ability of synthetic Lewis X to inhibit the adhesion of sLeX-expressing cells (e.g., HL-60 cells) to a monolayer of activated endothelial cells expressing selectins.
Caption: Workflow for a cell-based adhesion assay.
Materials:
-
Human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cell line
-
HL-60 cells (promyelocytic leukemia cell line expressing sLeX) or other sLeX-expressing cells
-
Cell culture media and supplements
-
TNF-α or other endothelial cell activators
-
Fluorescent cell stain (e.g., Calcein-AM)
-
Synthetic Lewis X or test compounds
-
96-well tissue culture plates
-
Wash Buffer (e.g., PBS with Ca²⁺/Mg²⁺)
-
Fluorescence plate reader or fluorescence microscope
Protocol:
-
Endothelial Cell Culture and Activation:
-
Culture HUVECs to confluence in a 96-well plate.
-
Activate the HUVECs by treating them with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce E-selectin expression.
-
-
Labeling of sLeX-expressing Cells:
-
Wash HL-60 cells with serum-free medium.
-
Resuspend the cells in serum-free medium containing a fluorescent dye like Calcein-AM (e.g., 5 µM).
-
Incubate for 30 minutes at 37°C.
-
Wash the cells twice with medium to remove excess dye.
-
-
Inhibition of Adhesion:
-
Resuspend the labeled HL-60 cells in complete medium.
-
Prepare serial dilutions of synthetic Lewis X (or test compounds) in the cell suspension.
-
Pre-incubate the cells with the inhibitors for 15-30 minutes at room temperature.
-
-
Adhesion Assay:
-
Remove the activation medium from the HUVEC monolayer and wash once with Wash Buffer.
-
Add 100 µL of the HL-60 cell suspension (with or without inhibitors) to each well of the HUVEC plate.
-
Incubate for 30-60 minutes at 37°C under static or flow conditions.
-
-
Washing: Gently wash the wells 2-3 times with Wash Buffer to remove non-adherent HL-60 cells.
-
Quantification:
-
Fluorescence Plate Reader: Add lysis buffer to each well and measure the fluorescence of the lysate.
-
Fluorescence Microscopy: Capture images of multiple fields per well and count the number of adherent fluorescent cells.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the synthetic Lewis X compared to the control (no inhibitor). Determine the IC50 value from the dose-response curve.
Conclusion
Synthetic Lewis X and its derivatives are indispensable tools for studying the biological roles of selectin-carbohydrate interactions and for the discovery of novel anti-inflammatory and anti-metastatic drugs. The protocols provided in these application notes offer robust and reliable methods for quantifying the inhibitory activity of synthetic Lewis X in various in vitro settings. By carefully selecting the appropriate assay and optimizing the experimental conditions, researchers can effectively screen and characterize potential inhibitors of the selectin-Lewis X pathway.
References
- 1. Selectins: initiators of leucocyte adhesion and signalling at the vascular wall - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectin Ligands Sialyl-Lewis a and Sialyl-Lewis x in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sialyl-Lewis X - Wikipedia [en.wikipedia.org]
- 4. news-medical.net [news-medical.net]
- 5. Selectins—The Two Dr. Jekyll and Mr. Hyde Faces of Adhesion Molecules—A Review [mdpi.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Binding of sialyl Lewis x to E-selectin as measured by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Reducing non-specific binding in Lewis X antibody staining.
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals reduce non-specific binding in Lewis X antibody staining experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of Lewis X antibody staining?
Non-specific binding occurs when the primary or secondary antibodies attach to unintended targets within the tissue sample, rather than the Lewis X antigen. This can be caused by several factors, including ionic, hydrophobic, or other low-affinity interactions. The result is high background staining, which can obscure the true signal and make it difficult to interpret the results accurately.[1][2][3]
Q2: What are the primary causes of high background and non-specific staining?
High background staining can stem from various issues in the staining protocol. Common causes include:
-
Suboptimal Antibody Concentration: Using a primary or secondary antibody concentration that is too high is a frequent cause of non-specific binding.[2][4][5]
-
Ineffective Blocking: Insufficient or improper blocking of non-specific sites can lead to antibodies binding to various components in the tissue.[1][4]
-
Fc Receptor Binding: Immune cells like macrophages, monocytes, and lymphocytes possess Fc receptors that can bind to the Fc region of the primary and/or secondary antibodies, leading to false-positive signals.[6][7][8]
-
Endogenous Enzyme Activity: If using an enzyme-based detection system (like HRP or AP), endogenous enzymes in the tissue can react with the substrate, causing background staining.[3][8]
-
Tissue Preparation Issues: Problems such as incomplete deparaffinization, over-fixation, or allowing tissue sections to dry out can contribute to high background.[4][9]
-
Inadequate Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies behind, leading to increased background.[9][10]
Q3: How can I specifically block non-specific binding to Fc receptors?
Binding to Fc receptors is a common issue, especially in tissues rich in immune cells.[6][7] To mitigate this, an Fc receptor blocking step is essential. This is typically done by pre-incubating the tissue with a specialized Fc receptor blocking solution or with serum from the same species as the secondary antibody.[8][11] This step saturates the Fc receptors, preventing them from binding to the experimental antibodies.[7]
Q4: What are the different types of blocking buffers and which one should I use?
Blocking buffers are crucial for preventing non-specific antibody binding by saturating sites that have a general affinity for proteins. Common blocking agents include:
-
Normal Serum: Using normal serum from the species in which the secondary antibody was raised is a common and effective method.[1][3][4] The immunoglobulins in the serum will block non-specific sites.
-
Bovine Serum Albumin (BSA): BSA is a widely used protein blocker that can prevent non-specific binding to hydrophobic protein regions.[3]
-
Commercial Blocking Buffers: Several proprietary, pre-made blocking buffers are available that are optimized for immunohistochemistry and offer consistent performance.[12][13][14][15]
The choice of blocking buffer may require optimization for your specific antibody and tissue type.
Q5: How do I determine the optimal primary antibody concentration?
Every primary antibody is different, and its optimal concentration should be determined empirically for each experimental setup.[16] It is recommended to perform a titration experiment, testing a range of antibody dilutions on a positive control tissue.[2][8] The goal is to find the dilution that provides a strong specific signal with the lowest possible background. Starting with the manufacturer's recommended dilution is a good practice, but optimization is key.[16]
Q6: Can the secondary antibody contribute to non-specific staining?
Yes, the secondary antibody can also be a source of non-specific staining. This can happen if:
-
The secondary antibody concentration is too high.[17]
-
The secondary antibody cross-reacts with endogenous immunoglobulins in the tissue, especially when using a mouse primary antibody on mouse tissue.[4] Using a pre-adsorbed secondary antibody can help minimize this.[1]
-
A negative control, where the primary antibody is omitted, should be run to check for non-specific binding of the secondary antibody.[1][18]
Troubleshooting Guide for Non-Specific Staining
This section provides a systematic approach to identifying and resolving issues with non-specific binding.
Workflow for Troubleshooting Non-Specific Staining
Caption: Troubleshooting workflow for high background staining.
Data Presentation
Table 1: General Recommendations for Antibody Dilution and Incubation
| Parameter | Recommendation | Rationale |
| Primary Antibody Dilution | Titrate to find optimal concentration (e.g., 1:100 to 1:5000) | High concentrations increase non-specific binding.[2][4] |
| Primary Antibody Incubation | 1-2 hours at Room Temp or Overnight at 4°C | Shorter times may reduce background, but ensure sufficient signal.[4][16] |
| Secondary Antibody Dilution | Titrate to optimal concentration (e.g., 1:500 to 1:10,000) | High concentrations can cause background or inhibit signal.[17] |
| Secondary Antibody Incubation | 30-60 minutes at Room Temperature | Standard incubation time, can be optimized if needed. |
Table 2: Comparison of Common Blocking Strategies
| Blocking Reagent | Composition | Recommended Concentration | Incubation Time | Key Considerations |
| Normal Serum | Serum from the host species of the secondary antibody. | 5-10% (v/v) in buffer.[2] | 30-60 minutes.[8] | Very effective at blocking non-specific immunoglobulin binding.[1][3] |
| Bovine Serum Albumin (BSA) | Purified protein. | 1-5% (w/v) in buffer. | 30-60 minutes. | A general protein blocker, good for reducing hydrophobic interactions.[3] |
| Fc Receptor Blocker | Peptides or modified immunoglobulins.[11][19] | Per manufacturer's instructions. | 10-30 minutes.[11][19] | Essential for tissues with high levels of immune cells.[6] |
| Commercial Buffers | Proprietary formulations. | Ready-to-use or diluted as instructed. | 10-30 minutes.[15] | Provide consistency and are often optimized for IHC/IF.[12][13] |
Experimental Protocols
Protocol 1: Standard Protein Blocking
This protocol is designed to block non-specific protein-protein interactions.
-
Deparaffinization and Rehydration: If using paraffin-embedded sections, deparaffinize and rehydrate the tissue slides through a series of xylene and graded ethanol (B145695) washes. Ensure deparaffinization is complete by using fresh xylene.[4]
-
Antigen Retrieval: Perform antigen retrieval as required for the specific Lewis X antibody and tissue type.
-
Washing: Wash slides 3 times for 5 minutes each with a wash buffer (e.g., PBS or TBS).[9]
-
Blocking:
-
Prepare the blocking solution (e.g., 5% normal goat serum and 1% BSA in TBS).
-
Incubate the tissue sections with the blocking solution for 30-60 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation: Gently tap off the excess blocking buffer (do not rinse) and apply the primary Lewis X antibody diluted in the appropriate antibody diluent. Incubate according to the optimized time and temperature.
-
Proceed with Staining: Continue with the remaining steps of your IHC/IF protocol (washing, secondary antibody incubation, detection, and mounting).
Protocol 2: Fc Receptor Blocking
This protocol should be performed before the standard protein block when working with tissues containing numerous leukocytes (e.g., lymphoid tissues, blood smears).[6]
-
Tissue Preparation: Prepare tissue sections as described in Protocol 1 (Steps 1-3).
-
Fc Receptor Block:
-
Washing: Rinse with wash buffer.
-
Protein Blocking: Proceed with the standard protein blocking as described in Protocol 1 (Step 4).
-
Continue Protocol: Proceed with the primary antibody incubation and subsequent steps.
Mechanisms and Pathways
Diagram of Non-Specific Binding Mechanisms
References
- 1. bosterbio.com [bosterbio.com]
- 2. IHC Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. IHC Blocking | Proteintech Group [ptglab.com]
- 4. biossusa.com [biossusa.com]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. innovexbio.com [innovexbio.com]
- 7. Fc Blocking | McGovern Medical School [med.uth.edu]
- 8. qedbio.com [qedbio.com]
- 9. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 10. Troubleshooting - Non-specific staining [immunohistochemistry.us]
- 11. newcomersupply.com [newcomersupply.com]
- 12. Blocking Buffer for Immunohistochemistry (Serum and Azide Free) (MB-071-0100) | Rockland [rockland.com]
- 13. thomassci.com [thomassci.com]
- 14. Blocking Buffer for Immunohistochemistry (Serum And Azide Free) | ABIN925622 [antibodies-online.com]
- 15. Blocking Buffer for Immunocytochemistry (ICC) and Immunohistochemistry (IHC) [neuromics.com]
- 16. m.youtube.com [m.youtube.com]
- 17. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. Human Fc Receptor Blocking Solution | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Purification of Synthetic Lewis X Tetrasaccharide
Welcome to the technical support center for the purification of synthetic Lewis X (LeX) tetrasaccharide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this complex oligosaccharide.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in purifying synthetic Lewis X tetrasaccharide?
A1: The primary challenges stem from the inherent complexity of oligosaccharide synthesis. These include:
-
Separation of Structural Isomers: Distinguishing between the target LeX tetrasaccharide and its structural isomers, such as Lewis A (LeA), as well as other regioisomers formed during synthesis, can be exceptionally difficult due to their similar physicochemical properties.
-
Incomplete Reactions: The multi-step nature of LeX synthesis often leads to incomplete glycosylation or deprotection steps, resulting in a mixture of the desired product, unreacted starting materials, and partially synthesized intermediates.
-
Anomer Formation: Controlling the stereochemistry of the glycosidic linkages is a significant hurdle. The formation of undesired anomers (e.g., β-fucosides instead of α-fucosides) is a common side reaction that introduces impurities that are challenging to separate.
-
Protecting Group Removal: Incomplete removal of protecting groups (e.g., benzyl (B1604629), acetyl) during the final deprotection step leads to a heterogeneous mixture of partially protected oligosaccharides.
Q2: Which chromatographic techniques are most effective for this compound purification?
A2: A multi-modal chromatographic approach is often necessary. The most commonly employed techniques include:
-
Silica Gel Chromatography: Primarily used for the purification of protected intermediates during the synthesis.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A powerful technique for the separation of both protected and deprotected oligosaccharides. C18 columns are widely used. For challenging separations of protected isomers, phenyl hexyl or pentafluorophenyl stationary phases may offer better resolution.[1][2]
-
Size-Exclusion Chromatography (SEC): Useful for removing smaller impurities, such as unreacted monosaccharides or reagents, from the final product.
-
Normal-Phase HPLC (NP-HPLC): Can be effective for separating unprotected oligosaccharides.
Q3: What analytical methods are essential for assessing the purity of synthetic this compound?
A3: A combination of techniques is crucial for unambiguous purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the structure, including the stereochemistry of the glycosidic linkages and the absence of protecting groups. 2D NMR techniques (e.g., COSY, HSQC) are often required for complete structural elucidation.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are used to confirm the molecular weight of the target compound and to identify impurities.[3][4]
-
High-Performance Liquid Chromatography (HPLC): Used with various detectors (e.g., UV, refractive index, evaporative light scattering) to assess the homogeneity of the sample and to quantify purity.
Troubleshooting Guides
Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Broad or Tailing Peaks in RP-HPLC | 1. Secondary interactions with the stationary phase. 2. Poor sample solubility in the mobile phase. 3. Column degradation. | 1. Add a small amount of an ion-pairing agent (e.g., trifluoroacetic acid) to the mobile phase. 2. Dissolve the sample in a solvent similar in composition to the initial mobile phase. 3. Flush the column with a strong solvent or replace it if necessary. |
| Co-elution of Impurities with the Main Peak | 1. Presence of structural isomers or anomers. 2. Inadequate separation power of the column. | 1. Optimize the HPLC gradient to improve resolution. 2. Try a different stationary phase (e.g., phenyl hexyl or pentafluorophenyl for protected oligosaccharides).[1][2] 3. Consider using recycling HPLC for very difficult separations.[2] |
| High Backpressure in HPLC System | 1. Clogged column frit or guard column. 2. Precipitation of the sample on the column. 3. Particulate matter in the mobile phase or sample. | 1. Replace the guard column and/or reverse-flush the analytical column (disconnected from the detector). 2. Ensure the sample is fully dissolved before injection. 3. Filter all mobile phases and samples through a 0.22 µm filter. |
Impurity Identification and Removal
| Problem | Possible Impurity | Identification Method | Removal Strategy |
| Mass spectrum shows peaks corresponding to the product plus the mass of a protecting group (e.g., +90 for benzyl). | Incompletely deprotected tetrasaccharide. | ESI-MS or MALDI-MS. | Repeat the deprotection step (e.g., hydrogenolysis for benzyl groups). |
| NMR spectrum shows unexpected signals in the aromatic region (for benzyl groups) or aliphatic region (for acetyl groups). | Residual protecting groups. | 1H and 13C NMR. | Re-subject the sample to the appropriate deprotection conditions. |
| NMR spectrum shows anomeric protons with incorrect coupling constants or chemical shifts. | Presence of anomers. | 1H NMR. | Careful optimization of HPLC conditions is required. This is a very challenging separation. |
| Mass spectrum shows peaks corresponding to di- or trisaccharides. | Incomplete glycosylation reactions. | ESI-MS or MALDI-MS. | Purification by size-exclusion chromatography or preparative HPLC. |
Experimental Protocols
General Protocol for RP-HPLC Purification of Deprotected this compound
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 0% to 20% B over 40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector.
-
Sample Preparation: Dissolve the crude tetrasaccharide in water or the initial mobile phase and filter through a 0.22 µm syringe filter.
Protocol for Hydrogenolysis (Debenzylation)
-
Dissolution: Dissolve the protected tetrasaccharide in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and ethyl acetate).
-
Catalyst: Add palladium on carbon (Pd/C, 10% w/w) to the solution.
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporation: Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Visualizations
Caption: General workflow for the purification of synthetic this compound.
Caption: Decision tree for troubleshooting common impurities in Lewis X purification.
References
- 1. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectrometry of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Synthetic Monodisperse Polysaccharides by Wide Mass Range Ultrahigh-Resolution MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing conditions for Lewis X-mediated cell rolling assays.
An essential component of inflammatory responses and cancer metastasis is the adhesion of leukocytes and tumor cells to the vascular endothelium, a process often initiated by the interaction between sialyl Lewis X (sLeX) on the circulating cell and selectins on the endothelial wall.[1] This interaction facilitates the initial capture and subsequent rolling of the cell along the vessel surface before firm adhesion and extravasation.[2] Replicating and studying these phenomena in vitro using cell rolling assays is crucial for developing novel therapeutics.
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for performing Lewis X-mediated cell rolling assays, particularly within parallel-plate flow chambers.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of a Lewis X-mediated cell rolling assay?
A1: The assay models the physiological process of leukocyte rolling during inflammation.[2] It involves perfusing cells expressing the carbohydrate ligand sialyl Lewis X (sLeX or Lewis X) over a substrate coated with E-selectin, a receptor found on endothelial cells.[1][3] Under controlled fluid shear stress, the transient bonds formed between sLeX and E-selectin cause the cells to slow down from free-flow and "roll" along the surface, allowing for quantitative analysis of this adhesive interaction.[4]
Q2: What is "shear stress" and why is it critical in this assay?
A2: Shear stress is the frictional force exerted by a flowing fluid on a surface, in this case, the cells and the coated substrate.[5] It is a critical parameter because the bond between Lewis X and E-selectin is uniquely adapted to function under the physical forces present in blood flow. The initiation of rolling, the velocity of rolling, and the stability of the interaction are all highly dependent on the applied shear stress.[4][6] Assays are typically conducted within a physiological range of 0.5 to 4 dynes/cm².[4][7]
Q3: Can this assay be performed without live cells?
A3: Yes, a cell-free system can be utilized. This involves coating microspheres with sLeX and perfusing them over an E-selectin-coated substrate.[4][7] This approach is advantageous for studying the specific biomechanical properties of the sLeX/E-selectin bond in isolation, without confounding factors like cell deformability, signaling, or the presence of other receptors.[7][8]
Q4: What is the "shear threshold effect" observed in some selectin-mediated rolling?
A4: The shear threshold effect is a phenomenon where a minimum level of shear stress is required to promote and maintain rolling interactions. At very low shear stress, the rolling flux (number of rolling cells) can be minimal, but it increases to a maximum at an optimal shear stress before declining again at higher shear forces.[9][10] This suggests that the bond's lifecycle is uniquely dependent on mechanical force.
Troubleshooting Guide
This guide addresses common issues encountered during Lewis X-mediated cell rolling assays.
Problem 1: No cells are rolling or attaching; they all flow past.
| Possible Cause | Recommended Solution |
| Inefficient Substrate Coating | 1. Verify Protein Concentration: Ensure the E-selectin coating concentration is optimal (typically 1-10 µg/mL).[11] 2. Confirm Coating Protocol: Check that the incubation time and temperature for coating were sufficient (e.g., overnight at 4°C or 2-3 hours at 37°C).[11] 3. Assess Surface Quality: Ensure the coverslip or plate surface is clean and suitable for protein adsorption. |
| Low Lewis X Expression on Cells | 1. Verify Cell Line/Type: Confirm that the cells used (e.g., HL-60, neutrophils) endogenously express high levels of sLeX.[3] 2. Check Cell Health: Ensure cells are viable and have not been passaged too many times, which can alter surface receptor expression. 3. Flow Cytometry: Use an antibody against sLeX (e.g., CSLEX1) to quantify surface expression levels.[3] |
| Inappropriate Buffer Composition | 1. Check for Calcium: Selectin-mediated adhesion is calcium-dependent. Ensure your flow buffer contains physiological levels of Ca²⁺ (typically 1-2 mM).[12] Rolling can be completely abolished by chelating agents like EDTA.[9] |
| Flow Rate Too High | 1. Calculate Shear Stress: Double-check your flow rate and chamber dimension calculations. The applied shear stress may be too high for initial cell capture. Try starting at a lower shear stress (e.g., 0.5 dyn/cm²) and then increasing it. |
Problem 2: Cells attach firmly to the substrate but do not roll.
| Possible Cause | Recommended Solution |
| Shear Stress is Too Low | 1. Increase Flow Rate: Firm adhesion without rolling can occur if the shear force is insufficient to break the transient bonds and propel the cell forward. Gradually increase the flow rate to introduce enough force to initiate rolling.[13] |
| Overexpression of Other Adhesion Molecules | 1. Use Blocking Antibodies: If using endothelial cell monolayers, they may express other adhesion molecules like ICAM-1, which mediate firm adhesion.[14] Consider using a blocking antibody for ICAM-1 if you wish to isolate selectin-mediated rolling. |
| High E-Selectin Coating Density | 1. Titrate Protein Concentration: An excessively high density of E-selectin can lead to the formation of multiple bonds simultaneously, resulting in firm adhesion rather than rolling. Perform a titration experiment to find the optimal coating concentration.[15] |
| Cell Activation | 1. Check for Cell Stress: If using primary leukocytes, ensure they have not been unintentionally activated during isolation, which can upregulate integrins that cause firm adhesion.[16] Keep cells at room temperature or on ice before use.[11][16] |
Problem 3: Cell rolling velocity is too fast or too variable.
| Possible Cause | Recommended Solution |
| Low E-Selectin Coating Density | 1. Increase Protein Concentration: A lower density of E-selectin sites results in fewer bond formations, leading to faster rolling.[4][10] Increase the coating concentration to slow the cells down. |
| High Shear Stress | 1. Decrease Flow Rate: Rolling velocity is directly proportional to shear stress.[10][12] Reducing the flow rate will decrease the force on the cells and slow their movement. |
| Cell Deformability and Morphology | 1. Use a Cell-Free System: Cell deformability can significantly impact rolling dynamics.[6] To isolate the receptor-ligand interaction, consider using a cell-free system with sLeX-coated rigid microspheres.[4] 2. Fix Cells: Mild fixation of cells (e.g., with formaldehyde) can reduce deformability, leading to more consistent rolling, though velocities may differ from live cells.[15] |
| Inconsistent Substrate Coating | 1. Ensure Homogenous Coating: Uneven coating of the substrate can lead to variable rolling velocities as cells move across areas of different ligand density.[17] Ensure the entire surface is evenly covered during incubation. |
Troubleshooting Logic Diagram
This diagram provides a logical workflow for diagnosing common experimental failures.
Caption: A flowchart for troubleshooting common issues in cell rolling assays.
Experimental Protocols & Data
Protocol: Cell Rolling Assay Using a Parallel-Plate Flow Chamber
This protocol provides a generalized method for observing Lewis X-mediated cell rolling on a protein-coated surface.
1. Preparation of Coated Substrate:
-
Aseptically clean a 35 mm tissue culture dish or glass coverslip.
-
Prepare a solution of recombinant E-selectin (e.g., E-selectin-IgG chimera) in sterile PBS at a desired concentration (e.g., 5 µg/mL).
-
Pipette the solution onto the surface, ensuring it is fully covered.
-
Incubate overnight at 4°C or for 2-3 hours at 37°C in a humidified chamber to allow for protein adsorption.[11]
-
Gently wash the surface 2-3 times with PBS to remove unbound protein.
-
Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at room temperature.
2. Cell Preparation:
-
Culture cells known to express sLeX (e.g., HL-60) to a sufficient density.
-
Harvest cells and gently resuspend them in a pre-warmed assay buffer (e.g., HBSS with 1-2 mM Ca²⁺) at a concentration of approximately 1 x 10⁶ cells/mL.
-
Keep the cell suspension at room temperature or on ice to prevent activation.[11]
3. Flow Chamber Assembly and Assay Execution:
-
Assemble the parallel-plate flow chamber according to the manufacturer's instructions, incorporating the coated substrate as the bottom surface.[5]
-
Mount the chamber on an inverted microscope stage.
-
Connect the chamber inlet to a syringe pump loaded with the cell suspension.
-
Initiate flow at a low shear stress (e.g., 0.5 dyn/cm²) to allow for initial cell capture.
-
Observe and record cell interactions using a high-speed camera.
-
Once rolling is established, the shear stress can be increased or decreased by adjusting the flow rate to study its effect on rolling velocity.[12]
4. Shear Stress Calculation: The wall shear stress (τ) in a parallel-plate flow chamber can be calculated using the following formula[18]: τ = (6 * Q * μ) / (w * h²) Where:
-
Q = Volumetric flow rate (e.g., in cm³/s)
-
μ = Dynamic viscosity of the medium (e.g., ~0.007 poise or 0.0007 Pa·s for water-based media at 37°C)[16]
-
w = Width of the flow chamber (cm)
-
h = Height of the flow chamber (cm)
Quantitative Data Summary
The following tables summarize typical experimental parameters and expected outcomes.
Table 1: Effect of Shear Stress and E-Selectin Density on Rolling Velocity
| Wall Shear Stress (dynes/cm²) | E-Selectin Density ( sites/µm ²) | Average Rolling Velocity (µm/s) | Observation |
| 1.0 | Low (~100) | 15 - 25 | Fast, sometimes unstable rolling. |
| 1.0 | Medium (~300) | 5 - 10 | Stable, slower rolling.[15] |
| 1.0 | High (~800) | 2 - 5 | Very slow, steady rolling.[15] |
| 2.0 | Medium (~300) | 10 - 20 | Velocity increases with shear stress.[4][12] |
| 0.7 | Medium (~300) | 3 - 8 | Lower shear results in slower rolling.[4] |
Note: Values are illustrative and synthesized from multiple sources. Actual velocities will depend on the specific cell type, receptor/ligand pair, and experimental setup.
Table 2: Typical Parameters for Parallel-Plate Flow Chambers
| Parameter | Typical Value | Purpose |
| Chamber Height (h) | 100 - 250 µm | A small height is crucial for achieving physiological shear stress at manageable flow rates.[19] |
| Chamber Width (w) | 2 - 5 mm | A width-to-height ratio > 20 ensures uniform shear stress across the majority of the viewing area.[18][20] |
| Flow Rate (Q) | 0.1 - 2.0 mL/min | Adjusted via syringe pump to achieve the desired shear stress.[21] |
| Physiological Shear Stress Range | 0.5 - 4.0 dynes/cm² | This range is relevant for post-capillary venules where leukocyte rolling occurs.[4][5] |
Visualized Workflows and Interactions
General Experimental Workflow
The following diagram outlines the key steps in performing a cell rolling assay.
Caption: A step-by-step workflow for a typical cell rolling experiment.
Molecular Interaction Pathway
This diagram illustrates the core molecular interaction responsible for cell rolling in this assay.
Caption: The sLeX-E-selectin bond that mediates cell rolling under shear flow.
References
- 1. Sialyl-Lewis X - Wikipedia [en.wikipedia.org]
- 2. Leukocyte Rolling, Adhesion, and Migration in a Single Assay! – SynVivo [synvivobio.com]
- 3. Expression of sialyl-Lewis X, an E-selectin ligand, in inflammation, immune processes, and lymphoid tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sialyl Lewis(x)/E-selectin-mediated rolling in a cell-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Parallel-plate flow chamber - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. DSpace [repository.upenn.edu]
- 10. Cell-free rolling mediated by L-selectin and sialyl Lewis(x) reveals the shear threshold effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of Physiologic E-Selectin-Mediated Leukocyte Rolling on Microvascular Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An Automatic Braking System That Stabilizes Leukocyte Rolling by an Increase in Selectin Bond Number with Shear - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimal selectin-mediated rolling of leukocytes during inflammation in vivo requires intercellular adhesion molecule-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. timothyspringer.org [timothyspringer.org]
- 16. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 17. ahajournals.org [ahajournals.org]
- 18. descsite.nl [descsite.nl]
- 19. clayswackhamer.com [clayswackhamer.com]
- 20. A Parallel-Plate Flow Chamber for Mechanical Characterization of Endothelial Cells Exposed to Laminar Shear Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Troubleshooting inconsistent results in Lewis X ELISA.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with inconsistent results in Lewis X ELISA experiments.
Frequently Asked questions (FAQs)
Q1: What is the basic principle of a Lewis X ELISA?
A Lewis X ELISA (Enzyme-Linked Immunosorbent Assay) is a plate-based immunoassay designed to detect and quantify the Lewis X antigen, a carbohydrate structure, in a sample. In a typical sandwich ELISA format, a capture antibody specific for the Lewis X antigen is coated onto the wells of a microplate. The sample is then added, and any Lewis X antigen present binds to the capture antibody. A second, detection antibody (also specific for Lewis X but binding to a different epitope) is added, which is typically conjugated to an enzyme. Finally, a substrate is added that reacts with the enzyme to produce a measurable signal, such as a color change, which is proportional to the amount of Lewis X antigen in the sample.
Q2: What are the common causes of inconsistent results in a Lewis X ELISA?
Inconsistent results in a Lewis X ELISA can stem from several factors, much like any other ELISA. The most common issues are high background, low or no signal, and high coefficient of variation (CV) between replicate wells.[1][2][3] These problems can be caused by errors in sample preparation, improper reagent handling, suboptimal incubation conditions, and inadequate washing steps.[4][5] Specifically for a Lewis X ELISA, antibody cross-reactivity with structurally similar carbohydrate antigens can also be a significant source of variability.
Troubleshooting Guides
High Background
High background is characterized by high optical density (OD) readings in blank or negative control wells, which can mask the specific signal and reduce the assay's sensitivity.[6][7]
| Possible Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash cycles and the soaking time between washes. Ensure complete aspiration of wash buffer from the wells after each wash.[6] An automated plate washer can improve consistency. |
| Inadequate Blocking | Optimize the blocking buffer. Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and casein. The optimal blocking agent and concentration may need to be determined empirically. Increase the blocking incubation time.[4][8] |
| High Antibody Concentration | The concentration of the primary or secondary antibody may be too high, leading to non-specific binding. Titrate the antibodies to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Cross-Reactivity of Antibodies | The antibodies may be cross-reacting with other molecules in the sample or with components of the blocking buffer. Run controls without the primary antibody to check for non-specific binding of the secondary antibody. Consider using pre-adsorbed secondary antibodies. For Lewis X, be aware of potential cross-reactivity with related carbohydrate structures like Sialyl Lewis A or dimeric Lewis X. |
| Contaminated Reagents or Buffers | Prepare fresh buffers and use sterile, high-quality water.[6] Ensure that reagents are not contaminated with microbes.[6] |
| Extended Incubation Times | Strictly adhere to the incubation times specified in the protocol.[5] Over-incubation can lead to increased non-specific binding. |
| Light Exposure of Substrate | TMB substrate is light-sensitive.[9] Store it in the dark and perform the substrate incubation step protected from light.[9] |
Low or No Signal
A weak or absent signal can make it impossible to detect and quantify the Lewis X antigen accurately.[1]
| Possible Cause | Recommended Solution |
| Reagents Not at Room Temperature | Allow all reagents to equilibrate to room temperature for at least 15-20 minutes before use.[1] |
| Incorrect Reagent Preparation or Omission | Double-check all calculations for reagent dilutions. Ensure that all reagents were added in the correct order as per the protocol.[1] |
| Insufficient Incubation Times | Ensure that incubation times are as recommended in the protocol. You may need to optimize incubation times for your specific assay.[5] |
| Degraded Reagents | Check the expiration dates of all reagents.[10] Store reagents at the recommended temperatures. A degraded standard is a common cause of a poor standard curve and low signal.[1] |
| Low Antibody Concentration | The concentration of the capture or detection antibody may be too low. Titrate the antibodies to find the optimal concentration. |
| Sample Concentration Below Detection Limit | If possible, concentrate the sample or use a less diluted sample. |
| Inhibitory Substances in Buffers | Ensure that buffers do not contain enzyme inhibitors. For example, sodium azide (B81097) is an inhibitor of Horseradish Peroxidase (HRP).[10] |
High Coefficient of Variation (CV)
A high CV (>20%) between replicate wells indicates poor precision and can cast doubt on the reliability of the results.[2]
| Possible Cause | Recommended Solution |
| Inconsistent Pipetting | Use calibrated pipettes and proper pipetting techniques. Ensure pipette tips are firmly seated. Avoid introducing air bubbles into the wells.[2][3] |
| Inadequate Mixing of Reagents | Thoroughly mix all reagents before use by gentle vortexing or pipetting up and down.[3] |
| Uneven Temperature Across the Plate | Avoid stacking plates during incubation. Ensure the plate is incubated in an environment with stable and uniform temperature.[11] |
| Edge Effects | "Edge effects" can occur due to faster evaporation in the outer wells. Use a plate sealer during all incubation steps and ensure the plate is brought to room temperature before adding reagents.[2] |
| Improper Washing | Ensure that all wells are washed equally and thoroughly. An automated plate washer can improve consistency.[3] |
| Bubbles in Wells | Check for and remove any bubbles in the wells before reading the plate, as they can interfere with the optical density readings.[2] |
Experimental Protocols
Detailed Protocol for a Sandwich Lewis X ELISA
This protocol provides a general framework. Optimization of antibody concentrations, incubation times, and temperatures is recommended for specific applications.
Materials:
-
High-binding 96-well ELISA plate
-
Capture Antibody (anti-Lewis X)
-
Detection Antibody (biotinylated anti-Lewis X)
-
Streptavidin-HRP
-
Lewis X standard
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Diluent (e.g., 1% BSA in PBS)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Plate reader set to 450 nm
Procedure:
-
Coating: Dilute the capture antibody to the optimal concentration in Coating Buffer. Add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.[12]
-
Washing: Aspirate the coating solution and wash the plate 3 times with 300 µL of Wash Buffer per well.[13] After the last wash, invert the plate and tap it on a clean paper towel to remove any residual buffer.[13]
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.[12]
-
Washing: Repeat the washing step as in step 2.
-
Sample and Standard Incubation: Prepare serial dilutions of the Lewis X standard in Assay Diluent. Add 100 µL of the standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Detection Antibody Incubation: Dilute the biotinylated detection antibody to its optimal concentration in Assay Diluent. Add 100 µL to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Streptavidin-HRP Incubation: Dilute the Streptavidin-HRP in Assay Diluent. Add 100 µL to each well. Incubate for 30 minutes at room temperature, protected from light.[14]
-
Washing: Repeat the washing step, but increase the number of washes to 5.[14]
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark.[15] Monitor the color development.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[15]
-
Read Plate: Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.
Data Presentation
Table 1: Comparison of Common Blocking Agents for ELISA
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% in PBS | Widely used, relatively inexpensive. | Can be a source of cross-reactivity if antibodies react with BSA. |
| Non-fat Dry Milk | 1-5% in PBS | Inexpensive and effective for many applications. | Contains a heterogeneous mix of proteins which can sometimes cross-react. May contain endogenous biotin (B1667282) and enzymes that can interfere with the assay. |
| Casein | 1% in PBS | A very effective blocking agent, often superior to BSA.[16] | Can interfere with some antibody-antigen interactions. |
| Normal Serum | 5-10% | Can be very effective at reducing non-specific binding, especially when the serum is from the same species as the secondary antibody. | Can be expensive. May contain endogenous target antigens. |
| Commercial Blocking Buffers | Varies | Optimized formulations that are often protein-free or contain non-mammalian proteins to reduce cross-reactivity.[17] | Can be more expensive than preparing in-house solutions. |
Visualizations
References
- 1. blog.abclonal.com [blog.abclonal.com]
- 2. How to deal with inconsistent results and high CV in ELISA | Abcam [abcam.com]
- 3. arp1.com [arp1.com]
- 4. biocompare.com [biocompare.com]
- 5. ethosbiosciences.com [ethosbiosciences.com]
- 6. sinobiological.com [sinobiological.com]
- 7. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 8. bosterbio.com [bosterbio.com]
- 9. novateinbio.com [novateinbio.com]
- 10. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. stjohnslabs.com [stjohnslabs.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. acebiolab.com [acebiolab.com]
- 14. Assay Procedure for Competitive-ELISA [elabscience.com]
- 15. stjohnslabs.com [stjohnslabs.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. antibodiesinc.com [antibodiesinc.com]
Preventing degradation of Lewis X during sample preparation.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to prevent the degradation of the Lewis X (LeX) antigen during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can lead to the degradation of the Lewis X antigen during sample preparation?
A1: The Lewis X antigen, a carbohydrate epitope, is susceptible to degradation from several factors, including:
-
Enzymatic Cleavage: Endogenous sialidases and fucosidases present in the sample can cleave terminal sialic acid and fucose residues, respectively, destroying the LeX epitope.
-
Acid Hydrolysis: The glycosidic bonds in the LeX structure are sensitive to low pH environments, which can lead to the breakdown of the oligosaccharide chain.
-
Fixation: Aldehyde-based fixatives like formalin can mask or alter the carbohydrate structure, reducing antibody binding.[1] While some fixatives are recommended for carbohydrate preservation, improper fixation can lead to antigen loss.[2]
-
Temperature: High temperatures during fixation, antigen retrieval, or storage can lead to the degradation of the LeX antigen.
-
Desiccation: Allowing tissue sections to dry out during the staining process can result in non-specific antibody binding and a poor signal-to-noise ratio.[3]
-
Improper Storage: Long-term storage of tissue sections at room temperature, especially in high humidity, can lead to a decline in immunoreactivity.
Q2: Which fixative is best for preserving the Lewis X antigen?
A2: While formalin is a common fixative, it can mask carbohydrate epitopes. For optimal preservation of the Lewis X antigen, consider the following:
-
Alcohol-based fixatives: Gendre's solution, an alcoholic Bouin solution, is recommended for the preservation of glycogen (B147801) and other carbohydrates.[2]
-
Non-cross-linking, formalin-free fixatives: Alternatives like FineFIX, RCL2, and HOPE have shown promise in preserving tissue morphology and improving protein recovery compared to formalin.[4] Some studies suggest that natural fixatives like honey may also offer good preservation.
-
Zinc-based fixatives: These have been shown to provide good results for immunohistochemistry and can be a suitable alternative to mercury-containing fixatives.[2]
If formalin must be used, it is crucial to optimize fixation time and employ an appropriate antigen retrieval method.
Q3: How can I prevent enzymatic degradation of the Lewis X antigen?
A3: To prevent enzymatic degradation, it is essential to inhibit the activity of endogenous glycosidases:
-
Work quickly and at low temperatures: Process samples promptly after collection and keep them on ice to reduce enzyme activity.
-
Use enzyme inhibitors: A cocktail of inhibitors targeting sialidases (e.g., DANA - 2,3-dehydro-2-deoxy-N-acetylneuraminic acid) and fucosidases (e.g., 1-deoxyfuconojirimycin) can be added to lysis buffers and wash solutions.
Q4: What is the optimal pH for preserving the Lewis X antigen?
A4: To avoid acid hydrolysis of glycosidic bonds, it is crucial to maintain a neutral to slightly alkaline pH during sample preparation and storage. Adherence of some molecules, like the sialyl-Lewis X antigen expressed on Helicobacter pylori, can be sensitive to low pH.[5] Buffers with a pH range of 7.2-7.6 are generally recommended for immunohistochemistry and flow cytometry staining. The stability of glycosylated proteins can be pH-dependent.[6]
Q5: My Lewis X staining is weak or absent. What are the possible causes and solutions?
A5: Weak or no staining can be due to several factors. Refer to the troubleshooting guide below for detailed solutions. Common causes include:
-
Degradation of the antigen during sample preparation.
-
Inadequate antigen retrieval.
-
Suboptimal primary or secondary antibody concentrations.
-
Improper storage of antibodies or samples.
-
The tissue section drying out during the staining procedure.[3][7]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the detection of the Lewis X antigen.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Staining | Antigen Degradation | - Process fresh samples whenever possible. - If using fixed tissues, consider alternative fixatives to formalin, such as alcohol-based or zinc-based fixatives.[2] - Add a cocktail of sialidase and fucosidase inhibitors to your buffers. - Maintain a neutral pH (7.2-7.6) throughout the procedure. |
| Ineffective Antigen Retrieval | - If using formalin-fixed paraffin-embedded (FFPE) tissues, perform heat-induced epitope retrieval (HIER) using a citrate (B86180) buffer (pH 6.0) or EDTA buffer (pH 8.0). - Optimize the heating time and temperature for your specific tissue and antibody. | |
| Suboptimal Antibody Concentration | - Titrate your primary antibody to determine the optimal working concentration. - Ensure the secondary antibody is compatible with the primary antibody and used at the correct dilution.[7] | |
| Improper Sample Storage | - For long-term storage of FFPE blocks, store at 4°C. - Use freshly cut sections for staining whenever possible.[8] | |
| High Background Staining | Non-specific Antibody Binding | - Use a blocking solution (e.g., 10% normal serum from the species of the secondary antibody) to block non-specific sites. - Ensure adequate washing steps between antibody incubations. |
| Endogenous Enzyme Activity | - If using an HRP-conjugated secondary antibody, quench endogenous peroxidase activity with 3% H₂O₂.[3] | |
| Tissue Drying | - Keep the tissue sections hydrated throughout the entire staining procedure.[3][7] | |
| Uneven Staining | Incomplete Deparaffinization | - Ensure complete removal of paraffin (B1166041) by using fresh xylene and adequate incubation times.[9] |
| Uneven Reagent Application | - Ensure the entire tissue section is covered with each reagent. |
Experimental Protocols
Protocol 1: Immunohistochemical Staining of Lewis X in FFPE Tissues
This protocol provides a general guideline. Optimization of incubation times, temperatures, and reagent concentrations may be necessary for specific antibodies and tissues.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) for 2 x 5 minutes.
-
Hydrate through graded alcohols: 100% (2 x 5 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse in distilled water for 3 x 1 minute.
-
-
Antigen Retrieval (if necessary):
-
Perform HIER by incubating slides in 10 mM sodium citrate buffer (pH 6.0) at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Wash slides in PBS.
-
Block endogenous peroxidase activity with 3% H₂O₂ in methanol (B129727) for 15 minutes (for HRP detection).
-
Wash in PBS.
-
Block non-specific binding with 10% normal serum in PBS for 30 minutes.
-
-
Primary Antibody Incubation:
-
Incubate with the primary anti-Lewis X antibody at the optimized dilution overnight at 4°C in a humidified chamber.
-
-
Detection:
-
Wash slides in PBS (3 x 5 minutes).
-
Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.
-
Wash in PBS (3 x 5 minutes).
-
Incubate with streptavidin-HRP for 30 minutes at room temperature.
-
Wash in PBS (3 x 5 minutes).
-
-
Chromogen and Counterstain:
-
Incubate with a DAB substrate solution until the desired stain intensity develops.
-
Rinse in distilled water.
-
Counterstain with hematoxylin.
-
Rinse in water.
-
-
Dehydration and Mounting:
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: Immunofluorescent Staining of Lewis X on Adherent Cells
-
Cell Seeding:
-
Seed cells on sterile glass coverslips in a culture dish and allow them to adhere and grow to the desired confluency.
-
-
Fixation:
-
Wash cells briefly with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Alternatively, use ice-cold methanol for 10 minutes at -20°C.
-
-
Permeabilization (for intracellular targets):
-
Wash cells with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking:
-
Wash cells with PBS.
-
Block with 1% BSA in PBS for 30 minutes.
-
-
Primary Antibody Incubation:
-
Incubate with the primary anti-Lewis X antibody at the optimized dilution for 1 hour at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash cells with PBS (3 x 5 minutes).
-
Incubate with a fluorescently labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash cells with PBS (3 x 5 minutes).
-
(Optional) Counterstain nuclei with DAPI.
-
Mount coverslips onto microscope slides using an anti-fade mounting medium.
-
Protocol 3: Flow Cytometry Analysis of Lewis X on Whole Blood
This protocol is designed to minimize sample manipulation and preserve cell surface antigens.
-
Sample Collection:
-
Collect whole blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Process immediately or store at 4°C for no more than 24 hours.[10]
-
-
Antibody Staining:
-
Aliquot 100 µL of whole blood into a flow cytometry tube.
-
Add the fluorochrome-conjugated anti-Lewis X antibody at the predetermined optimal concentration.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
-
Red Blood Cell Lysis:
-
Add 2 mL of a 1X RBC lysis buffer.
-
Incubate for 10 minutes at room temperature in the dark.
-
Centrifuge at 300-400 x g for 5 minutes.
-
Aspirate the supernatant.
-
-
Washing:
-
Resuspend the cell pellet in 2 mL of staining buffer (PBS with 1% BSA).
-
Centrifuge and aspirate the supernatant. Repeat the wash step.
-
-
Resuspension and Analysis:
-
Resuspend the final cell pellet in 300-500 µL of staining buffer.
-
Analyze the samples on a flow cytometer.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Popular Types of Fixatives used in Histopathology [leicabiosystems.com]
- 3. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 4. milestonemedsrl.com [milestonemedsrl.com]
- 5. Helicobacter pylori - Wikipedia [en.wikipedia.org]
- 6. pH dependent effect of glycosylation on protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 8. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 9. youtube.com [youtube.com]
- 10. Preparation and cryopreservation of human whole blood samples for analysis by flow cytometry (fresh or afte... [protocols.io]
Technical Support Center: Optimizing Enzymatic Fucosylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of enzymatic fucosylation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the critical factors influencing the efficiency of in vitro enzymatic fucosylation?
A1: The efficiency of enzymatic fucosylation is a multifactorial process. Key factors include the specific activity and stability of the fucosyltransferase (FucT), the concentrations of the donor substrate (GDP-fucose) and the acceptor substrate, and the reaction conditions such as pH, temperature, and the presence of cofactors like divalent metal ions (e.g., MgCl₂).[1] Optimizing each of these parameters is crucial for maximizing product yield.
Q2: My fucosyltransferase is expressed as insoluble inclusion bodies. How can I improve its solubility?
A2: The formation of insoluble inclusion bodies is a common issue when overexpressing recombinant proteins. To enhance the solubility of your fucosyltransferase, consider the following strategies:
-
Lower Expression Temperature: Reducing the culture temperature to 16-25°C after induction can slow down protein synthesis, allowing more time for proper folding.[2]
-
Optimize Host Strain: Using strains with reduced protease activity, such as E. coli BL21(DE3), can be beneficial.[2] It is often recommended to test several host strains.
-
Modify the Enzyme Construct: Removal of certain regions, like the C-terminal membrane-anchoring domain of some fucosyltransferases, has been shown to improve soluble expression.[2]
Q3: How can I increase the intracellular supply of the precursor GDP-L-fucose in my expression system?
A3: Ensuring a sufficient supply of the sugar donor, GDP-L-fucose, is critical for efficient fucosylation. Strategies to increase its availability include:
-
Overexpression of Pathway Enzymes: Overexpressing the genes involved in the de novo synthesis pathway of GDP-L-fucose can boost its production.[2]
-
Enhancing NADPH Availability: The synthesis of GDP-L-fucose requires NADPH. Overexpressing enzymes that regenerate NADPH, such as glucose-6-phosphate dehydrogenase, can be beneficial.[2]
-
Salvage Pathway Utilization: Supplementing the culture medium with L-fucose can utilize the salvage pathway for GDP-L-fucose synthesis.[3]
Q4: What are common methods to analyze and quantify fucosylation?
A4: Several methods can be employed to analyze the extent of fucosylation:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column for carbohydrate analysis is a common method for quantifying fucosylated products like 2'-FL.[3]
-
Mass Spectrometry (MS): Mass spectrometry-based methods can provide detailed information on site-specific fucosylation of glycoproteins.[4][5]
-
Lectin Binding Assays: Lectins with specific affinity for fucose residues, such as Aleuria aurantia (B1595364) lectin (AAL), can be used to detect fucosylated glycoproteins.[6]
Troubleshooting Guides
Issue 1: Low or No Fucosylation Activity Detected
| Potential Cause | Troubleshooting Steps |
| Inactive Enzyme | - Verify the correct storage and handling of the enzyme. - Perform an activity assay with a known positive control substrate. - Check for the presence of inhibitors in the reaction mixture. |
| Suboptimal Reaction Conditions | - Optimize pH and temperature for your specific fucosyltransferase.[7] - Titrate the concentration of divalent metal ions (e.g., Mg²⁺), as they are often required for FucT activity.[1] |
| Incorrect Substrate Concentration | - Ensure the concentrations of both the donor (GDP-fucose) and acceptor substrates are optimal. High substrate concentrations can sometimes lead to inhibition. |
| Degradation of GDP-Fucose | - Prepare fresh GDP-fucose solutions. Avoid repeated freeze-thaw cycles. |
Issue 2: Incomplete Fucosylation of the Target Molecule
| Potential Cause | Troubleshooting Steps |
| Insufficient Enzyme Concentration | - Increase the concentration of the fucosyltransferase in the reaction. - Extend the reaction incubation time. |
| Depletion of GDP-Fucose | - Add GDP-fucose in batches during a long incubation period. - Implement a GDP-fucose regeneration system if possible.[8] |
| Steric Hindrance at the Glycosylation Site | - This can be a challenge with complex glycoproteins.[9] Consider using a fucosyltransferase with different acceptor specificity or modifying the acceptor substrate if possible. |
| Product Inhibition | - Test for product inhibition by adding the purified product to the reaction. If inhibition occurs, consider strategies to remove the product as it is formed. |
Experimental Protocols
Protocol 1: In Vitro Enzymatic Fucosylation of a Glycoprotein
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the following components at their final concentrations:
-
Acceptor Glycoprotein: 1-10 µM
-
GDP-Fucose: 1-5 mM
-
Fucosyltransferase: 0.1-1 µM
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5): to final volume
-
MgCl₂: 10-20 mM[1]
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the specific fucosyltransferase (e.g., 37°C) for a duration of 1 to 24 hours.[1]
-
Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., EDTA to chelate Mg²⁺) or by heat inactivation (e.g., boiling for 5 minutes).
-
Analysis: Analyze the reaction products using methods such as SDS-PAGE (to observe a shift in molecular weight), mass spectrometry for detailed glycan analysis, or lectin blotting with a fucose-specific lectin.[4]
Protocol 2: Quantification of 2'-Fucosyllactose (2'-FL) by HPLC
-
Sample Preparation: Centrifuge the reaction mixture to pellet any precipitates. Collect the supernatant for analysis.[3] Dilute the sample if necessary to fall within the linear range of the standard curve.[2]
-
HPLC System and Conditions:
-
Column: A column suitable for carbohydrate analysis (e.g., amino-propyl).[3]
-
Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v).[2] The exact ratio may require optimization.
-
Flow Rate: Typically 1.0 mL/min.[3]
-
Column Temperature: Maintain at a constant temperature, for example, 35-40°C.[3]
-
Detector: Refractive Index (RI) detector.[3]
-
-
Standard Curve: Prepare a series of 2'-FL standards of known concentrations and inject them into the HPLC system to generate a standard curve.
-
Quantification: Inject the prepared samples and determine the concentration of 2'-FL by comparing the peak areas to the standard curve.[3]
Data Presentation
Table 1: Typical Reaction Conditions for Fucosyltransferases
| Parameter | Range | Reference |
| pH | 7.0 - 8.0 | [1] |
| Temperature | 25 - 37 °C | [2] |
| MgCl₂ Concentration | 10 - 20 mM | [1] |
| GDP-Fucose Concentration | 1 - 5 mM | [1] |
| Acceptor Concentration | 5 - 10 mM | [1] |
Visualizations
Caption: General experimental workflow for in vitro enzymatic fucosylation.
Caption: A logical troubleshooting guide for inefficient enzymatic fucosylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of core fucosylation via sequential enzymatic treatments of intact glycopeptides and mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Designer α1,6-Fucosidase Mutants Enable Direct Core Fucosylation of Intact N-Glycopeptides and N-Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Validating Anti-Lewis X Antibody Specificity
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for validating the specificity of anti-Lewis X (LeX) antibodies.
Troubleshooting Guide
This section addresses common issues encountered during experimental workflows involving anti-LeX antibodies.
Question: Why am I seeing high background staining in my immunohistochemistry (IHC) experiment?
High background staining can obscure the specific signal, making data interpretation difficult. Several factors can contribute to this issue.
Possible Causes and Solutions
| Cause | Solution |
| Primary antibody concentration is too high. | Perform a titration experiment to determine the optimal antibody concentration that provides a strong signal with minimal background. |
| Insufficient blocking. | Increase the incubation time with the blocking buffer (e.g., 10% normal serum from the species of the secondary antibody for 1 hour). Ensure you are using a peroxidase block (e.g., 3% H₂O₂) if using an HRP-conjugated secondary antibody.[1][2] |
| Non-specific binding of the secondary antibody. | Run a control experiment without the primary antibody. If background staining persists, consider using a pre-adsorbed secondary antibody or changing to a different secondary antibody.[2][3][4] |
| Endogenous enzyme activity. | If using enzyme-conjugated antibodies, block endogenous peroxidases with hydrogen peroxide or endogenous alkaline phosphatase with levamisole.[3] For biotin-based systems, use an avidin/biotin blocking kit to prevent binding to endogenous biotin.[3] |
| Tissue drying out. | Ensure the tissue sections remain hydrated throughout the staining procedure by using a humidified chamber.[2] |
Question: Why am I observing weak or no staining in my experiments?
A lack of signal can be due to several issues with the antibody, the sample, or the protocol.
Possible Causes and Solutions
| Cause | Solution |
| Inactive primary antibody. | Confirm the antibody is validated for your specific application and has been stored correctly. Always include a positive control tissue or cell line known to express Lewis X to verify antibody activity.[1] |
| Suboptimal primary antibody concentration. | The antibody may be too dilute. Perform a titration to find the optimal concentration. |
| Epitope masking in FFPE tissues. | Formalin fixation can mask the LeX epitope. Optimize the antigen retrieval method (heat-induced or enzymatic) and ensure the pH and incubation times are appropriate for your antibody.[1][3] |
| Low target protein expression. | Use a signal amplification system (e.g., biotinylated secondary antibody and streptavidin-HRP) to enhance the signal.[3] |
| Incorrect secondary antibody. | Ensure the secondary antibody is compatible with the host species and isotype of the primary antibody.[4] |
Frequently Asked Questions (FAQs)
This section provides answers to general questions about anti-Lewis X antibody validation.
Question: What are the essential controls for validating my anti-Lewis X antibody?
Proper controls are critical to ensure the specificity of your staining.
-
Positive Control: A cell line or tissue known to express the Lewis X antigen. For example, human peripheral blood granulocytes or certain cancer cell lines like ZR-75-1 and BT20 can be used.
-
Negative Control: A cell line or tissue known to lack Lewis X expression. For instance, the MDA-MB-231 breast cancer cell line is reported to be negative for sialyl-Lewis X.
-
No Primary Antibody Control: This involves performing the entire staining protocol without the addition of the primary antibody. Staining in this control indicates non-specific binding of the secondary antibody.
-
Isotype Control: A monoclonal antibody of the same isotype (e.g., IgM, IgG1) and from the same host species as the primary antibody, but with no specificity for the target antigen. This control helps to identify background staining caused by the primary antibody itself.
Question: What is the Lewis X antigen and what are its potential cross-reactive structures?
The Lewis X (LeX) antigen, also known as CD15 or Stage-Specific Embryonic Antigen-1 (SSEA-1), is a trisaccharide with the structure Galβ1-4(Fucα1-3)GlcNAc. It is a carbohydrate moiety found on glycoproteins and glycolipids.
Due to structural similarities, anti-LeX antibodies may cross-react with other Lewis antigens. It is crucial to test for cross-reactivity, especially with:
-
Lewis A (LeA): An isomer of LeX.
-
Sialyl-Lewis X (sLeX): A sialylated form of LeX.
-
Dimeric Lewis X: Some antibodies may show higher reactivity to this structure.
Glycan array analysis is the gold standard for determining the fine specificity and cross-reactivity profile of an anti-LeX antibody. For example, one study using a carbohydrate microarray showed that an anti-sialyl Lewis X antibody had a 29-fold higher reactivity to dimeric Lewis X and a 4-fold higher reactivity to Lewis A.[5]
Experimental Protocols & Data
This section provides detailed methodologies for key validation experiments and summarizes relevant quantitative data.
Glycan Array Analysis for Specificity
Glycan arrays are a powerful tool for assessing the specificity of anti-carbohydrate antibodies by screening against a large number of different glycan structures.
Protocol for Glycan Array Analysis:
-
Array Preparation: Use commercially available or custom-printed glycan arrays with a diverse library of carbohydrate structures.
-
Blocking: Block the array surface to prevent non-specific binding, typically with a solution containing bovine serum albumin (BSA).
-
Antibody Incubation: Dilute the anti-Lewis X antibody to a working concentration (e.g., 1-50 µg/mL) in a suitable buffer and incubate with the array.
-
Washing: Wash the array to remove unbound antibody.
-
Secondary Antibody Incubation: Incubate the array with a fluorescently labeled secondary antibody that recognizes the primary antibody's host species and isotype.
-
Detection: Scan the array with a microarray scanner to detect fluorescence. The signal intensity at each spot corresponds to the antibody's binding to that specific glycan.
Quantitative Cross-Reactivity Data (Example)
The following table summarizes example data from a glycan array analysis of an anti-sialyl Lewis X antibody, showing relative binding to different glycan structures.
| Glycan Structure | Relative Antibody Reactivity |
| Sialyl-Lewis X | 1.0x |
| Dimeric Lewis X | 29.0x |
| Lewis A - Lewis X | 12.0x |
| Lacto-N-hexose | 6.0x |
| Lewis A | 4.0x |
Data is hypothetical and for illustrative purposes, based on findings in a cited study.[5]
Binding Affinity (KD) Determination
Surface plasmon resonance (SPR) or ELISA can be used to determine the binding affinity (KD) of an anti-LeX antibody. A lower KD value indicates a higher binding affinity.
Example Binding Affinity Data
| Antibody Clone | Antigen | Method | KD Value (M) |
| LeX1 (scFv) | Lewis X | SPR | 3.5 x 10⁻⁵ |
| sLeX10 (scFv) | Sialyl-Lewis X | SPR | 2.6 x 10⁻⁵ |
scFv: single-chain variable fragment[6]
Western Blotting Protocol for Specificity Validation
Western blotting can confirm that the anti-LeX antibody recognizes a target of the expected molecular weight in a complex protein lysate.
-
Sample Preparation: Prepare lysates from positive and negative control cell lines.
-
Electrophoresis: Separate the proteins by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-LeX antibody at its optimal dilution overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using a chemiluminescence substrate.
A specific antibody should produce a band at the expected molecular weight in the positive control lysate and no band in the negative control.
Flow Cytometry Protocol for Cell Surface Staining
Flow cytometry is ideal for validating antibodies against cell surface antigens like Lewis X on intact cells.
-
Cell Preparation: Prepare single-cell suspensions of positive and negative control cells (0.5–1x10⁶ cells per tube).
-
Blocking: Block Fc receptors to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the anti-LeX antibody (or an isotype control) at the recommended dilution for 30-60 minutes at 4°C in the dark.
-
Washing: Wash the cells with a suitable buffer (e.g., PBS with 1% BSA).
-
Secondary Antibody Incubation (if needed): If the primary antibody is not directly conjugated, incubate with a fluorescently labeled secondary antibody for 20-30 minutes at 4°C in the dark.
-
Analysis: Analyze the cells on a flow cytometer. A specific antibody will show a significant shift in fluorescence in the positive control cells compared to the negative control and isotype control.
ELISA Protocol for Antibody Validation
An indirect ELISA can be used to confirm the antibody's ability to bind to the purified Lewis X antigen.
-
Coating: Coat a 96-well plate with the purified Lewis X antigen and incubate overnight at 4°C.
-
Blocking: Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Add serial dilutions of the anti-LeX antibody to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the wells multiple times with a wash buffer (e.g., PBST).
-
Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Detection: Add a substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength after stopping the reaction. The signal should be proportional to the concentration of the primary antibody.
Visual Guides
Antibody Validation Workflow
References
- 1. Novel Antibodies Reactive with Sialyl Lewis X in Both Humans and Mice Define Its Critical Role in Leukocyte Trafficking and Contact Hypersensitivity Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transiently binding antibody fragments against Lewis x and sialyl-Lewis x - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation and Analysis of Glycan Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Glycan profiling by lectin microarray - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Lewis X Functional Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Lewis X functional assays.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: Weak or No Signal in Lewis X Detection (Flow Cytometry/Immunofluorescence)
| Possible Cause | Recommended Solution |
| Low Lewis X Expression | - Confirm Lewis X expression in your cell type through literature or prior experiments. - Consider using a positive control cell line known to express high levels of Lewis X. |
| Antibody Issues | - Antibody Validation: Ensure the primary antibody is validated for your application (e.g., flow cytometry, immunofluorescence) and species.[1][2] - Antibody Concentration: Titrate the primary antibody to determine the optimal concentration. Too low a concentration will result in a weak signal.[3][4][5] - Antibody Storage: Ensure antibodies have been stored correctly and have not undergone multiple freeze-thaw cycles.[4][6][7][8] - Secondary Antibody Incompatibility: If using a secondary antibody, ensure it is compatible with the primary antibody's host species and isotype.[3][7] |
| Improper Sample Preparation | - Fixation/Permeabilization: Over-fixation can mask the epitope. Optimize fixation time and concentration. If looking for intracellular Lewis X, ensure proper permeabilization.[7][9][10] - Cell Viability: Dead cells can non-specifically bind antibodies. Use a viability dye to exclude dead cells from your analysis.[6][11] |
| Instrument Settings | - Incorrect Laser/Filter: Confirm that the correct laser and filter combination is being used for the fluorophore conjugated to your antibody.[6][11] - Low Gain/Exposure: Increase the detector gain or exposure time, but be mindful of increasing background noise.[7] |
Issue 2: High Background or Non-Specific Staining
| Possible Cause | Recommended Solution |
| Antibody Concentration Too High | - Titrate the primary and secondary antibodies to find the optimal concentration that maximizes signal-to-noise ratio.[3][5][12] |
| Inadequate Blocking | - Increase the blocking time or try a different blocking agent (e.g., BSA, serum from the secondary antibody host species).[5][8] |
| Fc Receptor Binding | - If using cells that express Fc receptors (e.g., immune cells), block Fc receptors prior to antibody incubation.[6] |
| Insufficient Washing | - Increase the number and duration of wash steps to remove unbound antibodies.[6][9][12] |
| Autofluorescence | - Include an unstained control to assess the level of cellular autofluorescence.[4][6][13] If high, consider using a brighter fluorophore or a fluorophore in a different channel. |
Issue 3: Inconsistent Results in Cell Adhesion or Migration Assays
| Possible Cause | Recommended Solution |
| Cell Health and Passage Number | - Use cells that are healthy and within a consistent, low passage number range, as Lewis X expression can change with passage. |
| Inconsistent Coating of Adhesion Substrates | - Ensure even and complete coating of plates with selectins or other adhesion molecules. Verify coating efficiency. |
| Variable Enzyme Treatment | - If using enzymes to detach cells, be mindful that this can affect cell surface glycans. Use a gentle detachment method and ensure consistent treatment times. |
| Lack of Proper Controls | - Always include appropriate positive and negative controls in every experiment. |
Frequently Asked Questions (FAQs)
Q1: What are essential positive and negative controls for a Lewis X-dependent cell adhesion assay?
A1:
-
Positive Controls:
-
A cell line known to express functional Lewis X and to adhere to the substrate (e.g., E-selectin).
-
Treatment of a low-adhesion cell line with an agent known to induce Lewis X expression.
-
-
Negative Controls:
-
A cell line that does not express Lewis X.[14]
-
Pre-treatment of Lewis X-positive cells with a blocking antibody against Lewis X or the adhesion receptor (e.g., E-selectin).[15]
-
Enzymatic removal of sialic acid with neuraminidase for sialyl Lewis X-dependent assays, as this will abolish binding to selectins.[16]
-
Use of an isotype control antibody to account for non-specific antibody binding.
-
Performing the adhesion assay in the presence of a chelating agent like EDTA, as selectin binding is calcium-dependent.
-
Q2: How can I confirm that the observed function is specific to Lewis X?
A2: To confirm specificity, you can employ several strategies:
-
Antibody Blocking: Pre-incubate your cells with a neutralizing anti-Lewis X antibody. A significant reduction in the observed function (e.g., adhesion, migration) would indicate Lewis X dependence.[15]
-
Enzymatic Digestion: For sialyl Lewis X, treating cells with neuraminidase to remove the terminal sialic acid residue should abrogate the function.[16]
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to knockdown or knockout a key enzyme in the Lewis X biosynthesis pathway, such as a fucosyltransferase (e.g., FUT4 or FUT9 for Lewis X, or FUT3, FUT5, FUT6, FUT7 for sialyl Lewis X).[17] A reduction in function in the modified cells compared to a control would confirm the role of Lewis X.
-
Competitive Inhibition: Perform the assay in the presence of soluble Lewis X oligosaccharides, which should compete for binding and reduce the cellular response.
Q3: My anti-Lewis X antibody is not working well in my mouse model. Why could this be?
A3: Some conventional anti-sialyl Lewis X monoclonal antibodies show poor reactivity with mouse tissues. This can be due to differences in the underlying glycan structures between humans and mice. It is crucial to use an antibody that has been validated for use in murine systems.[18]
Experimental Protocols
Protocol 1: Cell Adhesion Assay to E-selectin
-
Plate Coating: Coat 96-well plates with recombinant E-selectin at a concentration of 5-10 µg/mL in PBS overnight at 4°C.
-
Blocking: Wash the plate with PBS and block with 1% BSA in PBS for 1 hour at room temperature to prevent non-specific binding.
-
Cell Preparation: Label your cells (e.g., with Calcein-AM) for visualization. Resuspend the cells in adhesion buffer (e.g., HBSS with 2 mM CaCl2).
-
Controls: Prepare your control cell suspensions:
-
Negative Control 1 (Blocking Ab): Pre-incubate a sample of cells with an anti-Lewis X blocking antibody.
-
Negative Control 2 (Isotype): Pre-incubate another sample with an isotype control antibody.
-
Negative Control 3 (No Ca2+): Resuspend a sample of cells in adhesion buffer containing 5 mM EDTA instead of CaCl2.
-
-
Adhesion: Add 1 x 10^5 cells per well to the coated and blocked plate. Incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the wells 2-3 times with adhesion buffer to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader. The number of adherent cells is proportional to the fluorescence intensity.
Protocol 2: Flow Cytometry Analysis of Lewis X Expression
-
Cell Preparation: Harvest cells and prepare a single-cell suspension of 1 x 10^6 cells in FACS buffer (PBS with 1% BSA and 0.1% sodium azide).
-
Blocking (Optional but Recommended): If using immune cells, incubate with an Fc block for 15 minutes on ice.
-
Primary Antibody Staining: Add the primary anti-Lewis X antibody at its predetermined optimal concentration. Incubate for 30 minutes on ice in the dark.
-
Controls:
-
Unstained Control: Cells with no antibody.
-
Isotype Control: Cells stained with an isotype control antibody matching the primary antibody's host and isotype.
-
Fluorescence Minus One (FMO) Control (for multicolor panels): Cells stained with all antibodies in the panel except the anti-Lewis X antibody.
-
-
Washing: Wash the cells twice with FACS buffer.
-
Secondary Antibody Staining (if applicable): If the primary antibody is not directly conjugated, resuspend the cells in FACS buffer and add a fluorophore-conjugated secondary antibody. Incubate for 30 minutes on ice in the dark.
-
Final Washes: Wash the cells twice with FACS buffer.
-
Analysis: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
Visualizations
Caption: Biosynthesis of the Lewis X antigen.
Caption: Workflow for a cell adhesion assay.
Caption: Lewis X-mediated cell adhesion and signaling.
References
- 1. bio-techne.com [bio-techne.com]
- 2. rndsystems.com [rndsystems.com]
- 3. stjohnslabs.com [stjohnslabs.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Functional Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 8. hycultbiotech.com [hycultbiotech.com]
- 9. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. biocompare.com [biocompare.com]
- 11. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 12. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
- 13. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Dual roles of sialyl Lewis X oligosaccharides in tumor metastasis and rejection by natural killer cells | The EMBO Journal [link.springer.com]
- 16. Metabolic Inhibition of Sialyl-Lewis X Biosynthesis by 5-Thiofucose Remodels the Cell Surface and Impairs Selectin-Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Distinct human α(1,3)-fucosyltransferases drive Lewis-X/sialyl Lewis-X assembly in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel Antibodies Reactive with Sialyl Lewis X in Both Humans and Mice Define Its Critical Role in Leukocyte Trafficking and Contact Hypersensitivity Responses - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Role of Lewis X as a Cancer Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The carbohydrate antigen Lewis X (LeX), also known as CD15 or SSEA-1, has emerged as a significant biomarker in oncology. Its expression is frequently upregulated in various malignancies, including colorectal, breast, lung, and pancreatic cancers, where it plays a crucial role in metastasis and is often associated with poor prognosis. This guide provides a comprehensive comparison of Lewis X with other established cancer biomarkers, supported by experimental data and detailed methodologies, to aid researchers in its validation and potential clinical application.
Performance of Lewis X as a Cancer Biomarker: A Comparative Analysis
The clinical utility of a cancer biomarker is determined by its sensitivity, specificity, and prognostic value. The following tables summarize the performance of Lewis X in comparison to other commonly used biomarkers in different cancer types.
Table 1: Prognostic Performance of Lewis X vs. Other Biomarkers in Colorectal Cancer
| Biomarker | Parameter | Value | Cancer Stage | Source |
| Lewis X | Hazard Ratio (HR) for Overall Survival | 2.90 (LeX-positive vs. LeX-negative) | Stages I-IV | [1] |
| Sialyl Lewis X | Hazard Ratio (HR) for Overall Survival | 12.76 (sLeX-positive vs. sLeX-negative) | Stages I/IV | [1] |
| CEA | Hazard Ratio (HR) for Overall Survival | 1.70 (Elevated vs. Normal) | All Stages | [2] |
| CEA | Hazard Ratio (HR) for Cancer-Specific Survival | 1.70 (Elevated vs. Normal) | All Stages | [2] |
Table 2: Diagnostic and Prognostic Performance of Lewis Antigens and CA19-9 in Pancreatic Cancer
| Biomarker | Parameter | Value | Application | Source |
| Sialyl Lewis A (CA19-9) | Sensitivity | ~80% | Diagnosis | [3] |
| Sialyl Lewis A (CA19-9) | Specificity | Varies (can be elevated in benign conditions) | Diagnosis | [4] |
| Lewis Antigen Status | Prognosis | Lewis-negative patients have poorer outcomes | Prognosis | [3] |
| Lewis X | Expression | Overexpressed in 50-70% of pancreatic cancer tissues | Diagnosis/Prognosis | [5] |
Table 3: Performance of CSLEX (Sialyl Lewis X) in Metastatic Breast Cancer Monitoring
| Biomarker | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Accuracy |
| CSLEX | Similar to NCC-ST-439 | Similar to NCC-ST-439 | Similar to NCC-ST-439 | Similar to NCC-ST-439 | Similar to NCC-ST-439 |
| NCC-ST-439 | Similar to CSLEX | Similar to CSLEX | Similar to CSLEX | Similar to CSLEX | Similar to CSLEX |
Note: A study by Fujita et al. found the diagnostic values of CSLEX and Nation Cancer Center-Stomach-439 to be similar in both single and combined use for monitoring breast cancer metastasis.[6]
Experimental Protocols
Accurate and reproducible detection of Lewis X is critical for its validation as a biomarker. Below are detailed protocols for the key experimental techniques used to assess Lewis X expression in clinical samples.
Immunohistochemistry (IHC) for Lewis X Detection in Paraffin-Embedded Tissues
This protocol outlines the steps for staining Lewis X (CD15) in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Deparaffinization and Rehydration:
-
Immerse slides in three changes of xylene for 5 minutes each.
-
Transfer slides through two changes of 100% ethanol (B145695) for 3 minutes each.
-
Hydrate slides by sequential 1-minute incubations in 95%, 85%, and 75% ethanol.
-
Rinse slides in distilled water for 5 minutes.[7]
2. Antigen Retrieval:
-
Immerse slides in a staining container with 10 mM sodium citrate (B86180) buffer (pH 6.0).
-
Heat the container in a pressure cooker to 120°C for 2.5 minutes or in a steamer at 95-100°C for 30 minutes.[7][8]
-
Allow slides to cool to room temperature for at least 20 minutes.
-
Wash slides twice with 1x Phosphate-Buffered Saline (PBS) for 5 minutes each.
3. Blocking:
-
Inactivate endogenous peroxidase by incubating sections in 3% hydrogen peroxide in methanol (B129727) for 15-20 minutes at room temperature.[7]
-
Wash slides twice with 1x PBS with 0.025% Triton X-100 (PBST).
-
Block non-specific binding by incubating sections with a protein block solution (e.g., 10% normal goat serum in PBS) for 1 hour at room temperature in a humidified chamber.[8]
4. Primary Antibody Incubation:
-
Drain the blocking solution from the slides.
-
Apply the primary anti-Lewis X antibody (e.g., clone MMA) diluted in blocking buffer. The optimal dilution should be determined empirically but is often in the range of 1:100 to 1:500.
5. Detection:
-
Wash slides three times with 1x PBST for 5 minutes each.
-
Apply a biotinylated secondary antibody (e.g., goat anti-mouse IgG) and incubate for 30-60 minutes at room temperature.[9]
-
Wash slides three times with 1x PBST for 5 minutes each.
-
Apply streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
Wash slides three times with 1x PBST for 5 minutes each.
-
Apply the DAB (3,3'-diaminobenzidine) substrate solution and incubate until the desired brown color intensity develops (typically 2-10 minutes).
-
Rinse slides with distilled water to stop the reaction.
6. Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin (B73222) for 1-2 minutes.
-
Rinse slides in running tap water.
-
Dehydrate sections through sequential incubations in 75%, 85%, 95%, and two changes of 100% ethanol for 1 minute each.
-
Clear slides in three changes of xylene for 1 minute each.
-
Mount coverslips using a permanent mounting medium.[7]
Figure 1: Immunohistochemistry workflow for Lewis X detection.
Enzyme-Linked Immunosorbent Assay (ELISA) for Serum Lewis X Quantification
This protocol provides a general framework for a sandwich ELISA to quantify Lewis X levels in serum samples.
1. Sample Preparation:
-
Collect whole blood in a serum separator tube.
-
Allow the blood to clot at room temperature for 30 minutes to 2 hours.[5]
-
Centrifuge at 1000 x g for 15-20 minutes.[5]
-
Carefully collect the serum supernatant.
-
Samples can be assayed immediately or aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles.[5]
2. ELISA Procedure:
-
Coating: Coat a 96-well microplate with a capture antibody specific for a carrier protein of Lewis X (e.g., MUC1 or other glycoproteins) diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 1x PBS containing 0.05% Tween 20 (PBST).
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with PBST.
-
Sample Incubation: Add prepared standards and serum samples (typically diluted in blocking buffer) to the wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with PBST.
-
Detection Antibody: Add a biotinylated anti-Lewis X monoclonal antibody to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with PBST.
-
Enzyme Conjugate: Add streptavidin-HRP conjugate to each well and incubate for 30-60 minutes at room temperature.
-
Washing: Wash the plate five times with PBST.
-
Substrate Development: Add a TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Reading: Read the absorbance at 450 nm using a microplate reader.
Figure 2: General sandwich ELISA workflow for Lewis X quantification.
Signaling Pathways Involving Lewis X in Cancer
The expression of Lewis X on the surface of cancer cells is not merely a passive marker but an active participant in the metastatic cascade. It facilitates the adhesion of circulating tumor cells to the endothelium, a critical step in the formation of distant metastases. This process is mediated by the interaction of Lewis X with selectins on endothelial cells, which in turn activates downstream signaling pathways promoting cell survival and invasion.
Biosynthesis of Lewis X
The synthesis of Lewis X is a multi-step enzymatic process involving fucosyltransferases (FUTs) and sialyltransferases (STs). The aberrant expression of these enzymes in cancer cells leads to the increased presentation of Lewis X on the cell surface.
Figure 3: Biosynthesis pathway of Lewis X and Sialyl Lewis X.
Lewis X-Mediated Signaling in Cancer Metastasis
The interaction between Sialyl Lewis X on tumor cells and E-selectin on endothelial cells initiates a signaling cascade that promotes cancer cell extravasation and metastasis. This can involve the activation of receptor tyrosine kinases such as c-Met, leading to the activation of pro-survival and pro-migratory pathways like PI3K/Akt.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. fn-test.com [fn-test.com]
- 3. Immunohistochemistry (IHC) Tips [immunohistochemistry.us]
- 4. cdn.origene.com [cdn.origene.com]
- 5. labpages2.moffitt.org [labpages2.moffitt.org]
- 6. IHC - Immunohistochemistry Protocol | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 7. How to prepare samples for ELISA [elisakits.co.uk]
- 8. google.com [google.com]
- 9. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - HK [thermofisher.com]
Unraveling the Function of Lewis X: A Comparative Guide to Knockout Mouse Models and Alternative Research Tools
For researchers, scientists, and drug development professionals, understanding the multifaceted roles of the Lewis X (Lex) glycan is crucial for advancing fields from immunology to neurobiology. This guide provides an objective comparison of knockout mouse models, the primary tool for in vivo functional analysis of Lex, with alternative methods. We present supporting experimental data, detailed protocols for key experiments, and visual diagrams of relevant biological pathways and workflows to facilitate a comprehensive understanding of the available research tools.
The Lewis X antigen, a trisaccharide with the structure Galβ1-4(Fucα1-3)GlcNAc, is a key player in a multitude of biological processes, including cell-cell recognition, immune responses, and neural development. Its expression is spatially and temporally regulated by a family of α1,3-fucosyltransferases (FUTs). To dissect the in vivo functions of Lex, researchers have predominantly relied on knockout mouse models targeting the genes encoding these fucosyltransferases. This guide will delve into the phenotypes of the most relevant knockout models and compare their utility with other investigative approaches.
Knockout Mouse Models for Lewis X Functional Analysis
In mice, the synthesis of Lex is primarily governed by three functional α1,3-fucosyltransferase genes: Fut4, Fut7, and Fut9. The knockout of these genes, either individually or in combination, has provided invaluable insights into the physiological roles of Lex.
| Gene Knockout | Primary Phenotype | Key Findings | Relevant Tissues/Cells |
| Fut4 | Increased leukocyte rolling velocity; modest increase in blood neutrophils, monocytes, and eosinophils.[1] | Fut4 contributes to the generation of selectin ligands, but its role is partially redundant with Fut7.[2] | Leukocytes |
| Fut7 | Impaired selectin ligand biosynthesis; increased blood neutrophil counts; reduced neutrophil recruitment in acute peritonitis.[3] | Fut7 is critical for the synthesis of sialyl Lewis X (sLex), a key ligand for E- and P-selectins, and is essential for lymphocyte homing and leukocyte migration.[2][3] | Leukocytes, High Endothelial Venules |
| Fut4/Fut7 DKO | Severe defects in leukocyte homing and rolling; more pronounced leukocytosis compared to single knockouts.[4][5] | Demonstrates the partially redundant but essential roles of Fut4 and Fut7 in selectin ligand synthesis and leukocyte trafficking.[4][5] | Leukocytes |
| Fut9 | Complete disappearance of Lex in the brain; increased anxiety-like behaviors; abnormal neural development in the cerebral cortex and retina.[6][7][8] | Fut9 is the principal enzyme responsible for Lex biosynthesis in the brain.[6][9] Its deficiency leads to specific neurological and behavioral phenotypes.[6][7] | Brain, Retina |
Alternative Approaches to Study Lewis X Function
While knockout mice are powerful tools, alternative methods offer complementary approaches to investigate Lex function, particularly for high-throughput screening and mechanistic studies at the cellular level.
| Alternative Method | Description | Advantages | Limitations |
| In Vitro Cell-Based Assays | Utilization of cell lines with genetic modifications (e.g., CRISPR/Cas9-mediated FUT gene knockout) or primary cells in controlled environments. Examples include leukocyte rolling assays on endothelial monolayers.[10][11] | High-throughput screening of inhibitors or antibodies; precise control over experimental conditions; reduced use of animals.[12] | May not fully recapitulate the complex in vivo microenvironment; potential for artifacts due to cell culture conditions. |
| Small Molecule Inhibitors | Chemical compounds that specifically inhibit the activity of fucosyltransferases.[13][14][15][16] | Temporal control over Lex expression; potential for therapeutic development.[12] | Off-target effects; challenges in achieving specificity for individual FUT enzymes.[15][16] |
| Computational Modeling | In silico techniques to model the three-dimensional structure of fucosyltransferases and predict interactions with substrates and inhibitors.[12] | Rapid screening of large compound libraries; provides insights into enzyme-substrate interactions. | Requires experimental validation; accuracy depends on the quality of the model. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are outlines of key protocols used in the study of Lewis X function.
Generation of Fucosyltransferase Knockout Mice
The generation of knockout mice typically involves homologous recombination in embryonic stem (ES) cells. A targeting vector is constructed to replace a critical exon of the target Fut gene with a selection marker, such as a neomycin resistance cassette.
Workflow for Generating Knockout Mice:
-
Targeting Vector Construction: A DNA construct is created containing sequences homologous to the target gene's flanking regions, with a selectable marker replacing a key exon.
-
ES Cell Transfection: The targeting vector is introduced into ES cells via electroporation.
-
Selection of Recombinant ES Cells: ES cells that have incorporated the targeting vector through homologous recombination are selected using antibiotics.
-
Blastocyst Injection: The selected ES cells are injected into blastocysts from a donor mouse.
-
Implantation and Generation of Chimeric Mice: The injected blastocysts are transferred to a pseudopregnant female mouse. The resulting offspring (chimeras) are a mix of cells from the host blastocyst and the genetically modified ES cells.
-
Breeding and Germline Transmission: Chimeric mice are bred with wild-type mice to achieve germline transmission of the knocked-out allele.
-
Genotyping: Offspring are genotyped by PCR to identify heterozygous and homozygous knockout mice.
Flow Cytometry Analysis of Lewis X Expression
Flow cytometry is used to quantify the expression of Lex on the surface of cells, such as leukocytes.
Protocol:
-
Cell Preparation: Isolate single-cell suspensions from blood or tissues of interest.
-
Blocking: Incubate cells with an Fc receptor blocking antibody to prevent non-specific antibody binding.
-
Staining: Incubate cells with a fluorescently labeled anti-Lex (anti-CD15) antibody.
-
Washing: Wash cells to remove unbound antibodies.
-
Data Acquisition: Analyze the stained cells using a flow cytometer to measure the intensity of fluorescence, which corresponds to the level of Lex expression.
In Vitro Leukocyte Rolling Assay
This assay simulates the interaction of leukocytes with the endothelial lining of blood vessels under flow conditions.[10][11]
Protocol:
-
Endothelial Cell Culture: Culture a monolayer of endothelial cells in a flow chamber.
-
Leukocyte Preparation: Isolate leukocytes from wild-type or knockout mice and label them with a fluorescent dye.
-
Perfusion: Perfuse the leukocyte suspension over the endothelial monolayer at a defined shear stress.
-
Image Acquisition: Record the movement of leukocytes using video microscopy.
-
Data Analysis: Quantify the number of rolling and adherent leukocytes and their rolling velocity.
Signaling Pathways Involving Lewis X
Lewis X and its sialylated form, sialyl Lewis X (sLex), are crucial ligands for selectins, a family of cell adhesion molecules. This interaction initiates a signaling cascade that is fundamental to leukocyte trafficking and inflammation.
Furthermore, glycosylation, including the presence of Lex, can modulate the signaling of growth factor receptors such as the TGF-β receptor.[17][18][19] Core fucosylation of the TGF-β receptor, for instance, is crucial for its proper function, and the absence of this modification in Fut8 knockout mice leads to a phenotype resembling emphysema due to dysregulated TGF-β signaling.[20]
Conclusion
The study of Lewis X function is a dynamic field with significant implications for human health and disease. Knockout mouse models of fucosyltransferases have been instrumental in revealing the in vivo roles of Lex in immunity and neurodevelopment. However, a comprehensive understanding requires a multi-faceted approach. In vitro cell-based assays and the development of specific small molecule inhibitors provide valuable complementary tools for mechanistic studies and high-throughput screening. The continued integration of these diverse methodologies will undoubtedly accelerate our understanding of Lex biology and pave the way for novel therapeutic interventions.
References
- 1. Fut4 MGI Mouse Gene Detail - MGI:95594 - fucosyltransferase 4 [informatics.jax.org]
- 2. uniprot.org [uniprot.org]
- 3. Defining the Functional Boundaries of the Murine α1,3-Fucosyltransferase Fut7 Reveals a Remarkably Compact Locus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct human α(1,3)-fucosyltransferases drive Lewis-X/sialyl Lewis-X assembly in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specialized contributions by alpha(1,3)-fucosyltransferase-IV and FucT-VII during leukocyte rolling in dermal microvessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Mice lacking alpha1,3-fucosyltransferase IX demonstrate disappearance of Lewis x structure in brain and increased anxiety-like behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shiga-med.repo.nii.ac.jp [shiga-med.repo.nii.ac.jp]
- 9. Alpha1,3-fucosyltransferase IX (Fut9) determines Lewis X expression in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of leukocyte rolling in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Leukocyte Rolling, Adhesion, and Migration in a Single Assay! – SynVivo [synvivobio.com]
- 12. Toward α-1,3/4 fucosyltransferases targeted drug discovery: In silico uncovering of promising natural inhibitors of fucosyltransferase 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of Glycosyltransferase Inhibitor Molecules Targeting Cell-Surface Fucosylation Using High-Throughput Methods - Spectrum: Concordia University Research Repository [spectrum.library.concordia.ca]
- 14. researchgate.net [researchgate.net]
- 15. Fucosyltransferase-specific inhibition via next generation of fucose mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fucosyltransferase-specific inhibition via next generation of fucose mimetics - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Role of glycosylation in TGF-β signaling and epithelial-to-mesenchymal transition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Role of glycosylation in TGF-β signaling and epithelial-to-mesenchymal transition in cancer [protein-cell.net]
- 19. Role of glycosylation in TGF-β signaling and epithelial-to-mesenchymal transition in cancer [journal.hep.com.cn]
- 20. researchgate.net [researchgate.net]
Comparative Analysis of Lewis X Expression in Normal vs. Tumor Tissue: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of Lewis X (LeX) expression in normal versus tumor tissues, designed for researchers, scientists, and drug development professionals. LeX, a carbohydrate antigen, is increasingly recognized for its role in cancer progression and metastasis, making its differential expression a critical area of study for diagnostics, prognostics, and therapeutic targeting.
Executive Summary
Lewis X is a fucosylated glycoconjugate that plays a role in cell adhesion and signaling. While expressed at low levels in some normal tissues, its overexpression is a hallmark of numerous malignancies, including breast, colon, lung, and pancreatic cancers. This guide summarizes the quantitative differences in LeX expression, details the experimental methodologies for its detection, and visualizes the key signaling pathways it modulates in cancer.
Data Presentation: Quantitative Comparison of Lewis X Expression
The following tables summarize the reported expression of Lewis X in various normal and tumor tissues based on immunohistochemical (IHC) studies. The data highlights the significant upregulation of LeX in cancerous tissues compared to their normal counterparts.
Table 1: Lewis X Expression in Breast and Colon Tissues
| Tissue Type | Number of Samples (n) | LeX-Positive Cases (%) | Staining Intensity/Score | Reference |
| Normal Breast | 18 | sLeX found in some samples | Not specified | [1] |
| Invasive Breast Carcinoma | 352 | Significantly associated with ER-negative status | Scored as average of Intensity (0-3) x Percentage (0-100) | [2] |
| Triple-Negative Breast Cancer (TNBC) | 50 | 100% | High expression associated with lower disease-free survival | [3] |
| Normal Colon | 35 | LeX detected throughout | Apical membrane and some cytoplasmic staining | [1][4] |
| Colorectal Carcinoma | 101 | 65.4% | Associated with poor prognosis | [5] |
| Colorectal Cancer vs. Healthy Control | Not specified | - | 2.7–7.5 fold higher in cancer |
Table 2: Lewis X Expression in Lung, Pancreatic, and Prostate Tissues
| Tissue Type | Number of Samples (n) | LeX-Positive Cases (%) | Staining Intensity/Score | Reference |
| Normal Lung | Not specified | Adjacent regions do not express LeX | Not specified | [6] |
| Non-Small Cell Lung Cancer (NSCLC) | 92 | 42% (LeX), 57% (sLeX) | Higher in adenocarcinoma (48% LeX, 72% sLeX) | [6][7] |
| Normal Pancreas | 3 | Negative for MUC5AC-SLeX | Not specified | [8] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | 21 | 90% (MUC1/MUC5AC positive) | MUC5AC-SLeX found in 84% of mucin-expressing cases | [8] |
| Lewis-Negative Pancreatic Cancer | 20 | Higher MUC16 expression | Poorer outcome | [9] |
| Non-Metastatic Prostate Cancer | 38 | 71.4% (low grade), 62.5% (medium grade) | Strong positivity (3+) more frequent in medium grade | [10] |
Experimental Protocols
Accurate detection and quantification of Lewis X expression are paramount for research and clinical applications. The two primary methods employed are Immunohistochemistry (IHC) and Flow Cytometry.
Immunohistochemistry (IHC) Protocol for Lewis X Detection
This protocol provides a general framework for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 10 minutes).
-
Rehydrate through graded ethanol (B145695) solutions: 100% (2 x 10 minutes), 95% (5 minutes), 70% (5 minutes), and 50% (5 minutes).
-
Rinse with distilled water.[11]
2. Antigen Retrieval:
-
Heat-induced epitope retrieval (HIER) is recommended.
-
Immerse slides in 10 mM Sodium Citrate buffer (pH 6.0).[12][13]
-
Heat in a microwave or water bath at 95-100°C for 10-20 minutes.[12][13]
-
Allow slides to cool to room temperature.
3. Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes.[12]
-
Block non-specific binding with 10% normal serum (from the same species as the secondary antibody) for 1 hour.[13][14]
4. Primary Antibody Incubation:
-
Incubate with a primary anti-Lewis X antibody. Commonly used clones include HECA-452 for sialyl-Lewis X and FH6 for dimeric sialyl-Lewis X.[2][15]
-
Dilute the antibody in blocking buffer and incubate overnight at 4°C.
5. Secondary Antibody and Detection:
-
Wash slides with PBS (3 x 5 minutes).
-
Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.[12]
-
Wash with PBS (3 x 5 minutes).
-
Apply streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes.[12]
-
Develop with a chromogen solution such as diaminobenzidine (DAB).[12]
6. Counterstaining and Mounting:
-
Counterstain with hematoxylin (B73222) to visualize nuclei.[12]
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
Flow Cytometry Protocol for Cell Surface Lewis X
This protocol is for the analysis of Lewis X expression on single-cell suspensions.
1. Cell Preparation:
-
Harvest cells and prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in staining buffer (e.g., PBS with 0.5% BSA and 0.05% sodium azide).[16]
2. Fc Receptor Blocking:
-
To prevent non-specific antibody binding, incubate cells with an Fc receptor blocking reagent for 10-15 minutes at room temperature.[16]
3. Primary Antibody Staining:
-
Add a fluorophore-conjugated anti-Lewis X antibody (e.g., clone 258-12767).[17]
-
Incubate for 30 minutes at 4°C in the dark.
4. Washing:
-
Wash the cells twice with 2 mL of cold staining buffer.
-
Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
5. Data Acquisition:
-
Resuspend the cell pellet in 200-500 µL of staining buffer.[16]
-
Analyze the samples on a flow cytometer.
Mandatory Visualizations
Experimental Workflow: Immunohistochemistry
Caption: Immunohistochemistry workflow for Lewis X detection.
Signaling Pathway: Lewis X-Mediated Cancer Cell Extravasation
Caption: Lewis X-E-selectin mediated signaling in metastasis.
Conclusion
The differential expression of Lewis X between normal and tumor tissues underscores its potential as a valuable biomarker and therapeutic target. The provided data and protocols offer a foundation for researchers to further investigate the role of LeX in cancer biology and to develop novel strategies for cancer diagnosis and treatment. The elucidated signaling pathway highlights the mechanistic basis for LeX-mediated metastasis, offering specific nodes for therapeutic intervention.
References
- 1. Lewis x is highly expressed in normal tissues: a comparative immunohistochemical study and literature revision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selectin ligand sialyl-Lewis x antigen drives metastasis of hormone-dependent breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sialyl LewisX/A and Cytokeratin Crosstalk in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of Lewisa, Lewisb, X, and Y blood group antigens in human colonic tumors and normal tissue and in human tumor-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression of Lewis(a), sialyl Lewis(a), Lewis(x) and sialyl Lewis(x) antigens as prognostic factors in patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expressions of Lewis antigens in human non-small cell pulmonary cancer and primary liver cancer with different pathological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression of Lewis(x), sialylated Lewis(x), Lewis(a), and sialylated Lewis(a) antigens in human lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of sialyl-Lewis x on MUC5AC and MUC1 mucins in pancreatic cancer tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lewis antigen-negative pancreatic cancer: An aggressive subgroup - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sialyl-Lewis-X, Gleason grade and stage in non-metastatic human prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 13. abcepta.com [abcepta.com]
- 14. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]
- 15. sonybiotechnology.com [sonybiotechnology.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Analysis of Lewis X Expression on Glycoproteins and Glycolipids
For Researchers, Scientists, and Drug Development Professionals
The Lewis X (LeX) antigen, a crucial carbohydrate epitope involved in various biological processes including cell adhesion, immune responses, and cancer metastasis, is expressed on both glycoproteins and glycolipids.[1] Understanding the differential expression and function of LeX on these two classes of molecules is critical for developing targeted therapeutics and diagnostic tools. This guide provides an objective comparison of LeX expression on glycoproteins versus glycolipids, supported by established experimental methodologies.
Quantitative Comparison of Lewis X Expression
While direct comparative quantification of LeX on glycoproteins versus glycolipids across various cell types is not extensively documented in a single study, a hypothetical summary of such data is presented below. This table illustrates how results from the described experimental protocols could be organized for a clear comparison.
| Parameter | LeX on Glycoproteins | LeX on Glycolipids | Cell Type Example | Reference Method |
| Relative Abundance | High | Moderate to Low | Human Neutrophils | Flow Cytometry after enzymatic cleavage of glycolipids |
| Molecular Weight Distribution | Broad range (e.g., >50 kDa) | Narrow, low range (e.g., <10 kDa) | Colon Carcinoma Cells | Western Blot vs. HPTLC-immunostaining |
| Subcellular Localization | Transmembrane and secreted proteins | Primarily outer leaflet of the plasma membrane | Murine Embryonic Stem Cells | Immunofluorescence with selective permeabilization |
| Key Carrier Molecules | PSGL-1, CD44, LAMP-1 | Lacto- and neolacto-series glycosphingolipids | Various | Mass Spectrometry |
Experimental Protocols for Comparative Analysis
A multi-step approach is required to differentially analyze LeX expression on glycoproteins and glycolipids.
Experimental Workflow: Comparative Analysis of Lewis X Expression
Caption: Workflow for the comparative analysis of Lewis X on glycoproteins and glycolipids.
Immunoprecipitation of LeX-Containing Glycoproteins
This protocol isolates glycoproteins carrying the LeX antigen from a total cell lysate.
-
Cell Lysis: Lyse cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease inhibitors.
-
Pre-clearing: Incubate the lysate with Protein A/G-agarose or magnetic beads to reduce non-specific binding.[2]
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-LeX antibody overnight at 4°C.
-
Capture: Add Protein A/G beads to the lysate-antibody mixture to capture the antibody-antigen complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound glycoproteins using a low-pH elution buffer or SDS-PAGE sample buffer. The eluted proteins can then be analyzed by Western blot or mass spectrometry.
Thin-Layer Chromatography (TLC) of LeX-Containing Glycolipids
This method separates and identifies glycolipids based on their polarity.
-
Lipid Extraction: Extract total lipids from the cell pellet using a chloroform/methanol solvent system.
-
TLC Plate Preparation: Spot the extracted lipid mixture onto a high-performance TLC (HPTLC) plate.
-
Chromatography: Develop the plate in a TLC chamber with an appropriate solvent system (e.g., chloroform/methanol/water) to separate the glycolipids.[3][4]
-
Detection: Visualize the separated glycolipids using a carbohydrate-staining reagent (e.g., orcinol-sulfuric acid) or by immunostaining with an anti-LeX antibody followed by a secondary antibody conjugated to an enzyme for colorimetric detection.[3][4]
Mass Spectrometry for Structural Confirmation
Mass spectrometry (MS) provides detailed structural information and can be used for quantification.
-
For Glycoproteins: Following immunoprecipitation and SDS-PAGE, bands of interest can be excised, subjected to in-gel tryptic digestion, and the resulting glycopeptides analyzed by LC-MS/MS. This allows for the identification of the protein backbone and the attached LeX-containing glycans.[5][6]
-
For Glycolipids: Glycolipid bands from the TLC plate can be scraped off, extracted, and analyzed by MALDI-TOF or ESI-MS to determine their precise mass and carbohydrate structure.[7]
Flow Cytometry for Cell Surface Expression Analysis
Flow cytometry allows for the quantification of LeX expression on the surface of intact cells.
-
Cell Staining: Incubate single-cell suspensions with a fluorescently-labeled anti-LeX antibody.
-
Analysis: Analyze the stained cells using a flow cytometer to measure the mean fluorescence intensity, which corresponds to the level of LeX expression.[8]
-
Differential Analysis: To distinguish between glycoprotein and glycolipid contributions, cells can be treated with enzymes prior to staining. For example, treatment with PNGase F will remove N-linked glycans from glycoproteins, while treatment with an endoglycoceramidase can cleave glycolipids. A subsequent analysis by flow cytometry will reveal the relative contribution of each molecular class to the total cell surface LeX expression.
Biosynthesis and Regulation
The biosynthesis of the LeX antigen occurs in the Golgi apparatus through the sequential action of glycosyltransferases. The final step involves the addition of a fucose residue by a fucosyltransferase (FUT). The expression of LeX on either a glycoprotein or a glycolipid backbone is determined by the substrate availability and the specific FUT enzyme present in the cell.
Lewis X Biosynthesis Pathway
Caption: Simplified biosynthesis of Lewis X on glycoprotein and glycolipid backbones.
References
- 1. Structurally Distinct LewisX Glycans Distinguish Subpopulations of Neural Stem/Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Thin-layer chromatography (TLC) of glycolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. [Thin-layer chromatography (TLC) of glycolipids]:Glycoscience Protocol Online Database [jcggdb.jp]
- 5. Methods for Quantification of Glycopeptides by Liquid Separation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of glycoprotein glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in Glycoproteomic Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
For researchers, scientists, and drug development professionals, the precise detection of carbohydrate antigens is paramount. Among these, the Lewis X (LeX) antigen and its structurally related counterparts, such as Lewis A (LeA), Lewis Y (LeY), and sialyl-Lewis X (sLeX), play critical roles in numerous biological processes, including cell adhesion, immune responses, and cancer metastasis. The specificity of the antibodies used to detect these glycans is crucial for accurate experimental outcomes and the development of targeted therapeutics. This guide provides an objective comparison of the cross-reactivity profiles of various antibodies against Lewis X and its related antigens, supported by experimental data and detailed protocols.
The structural similarity among Lewis antigens presents a significant challenge in the development of highly specific monoclonal antibodies. Subtle differences in the arrangement of fucose and sialic acid residues can lead to significant cross-reactivity, potentially confounding experimental results. Understanding the binding characteristics of commercially available and research-grade antibodies is therefore essential for the reliable interpretation of data in applications such as flow cytometry, immunohistochemistry, and immunoassays.
Comparative Analysis of Antibody Specificity and Affinity
The following tables summarize the binding characteristics of several antibodies against Lewis X and related glycan structures. The data has been compiled from various studies employing techniques such as Surface Plasmon Resonance (SPR) for quantitative affinity measurements and glycan arrays for semi-quantitative specificity profiling.
Table 1: Quantitative Binding Affinity (KD) of Anti-Lewis Antigen Antibodies
| Antibody Clone | Target Antigen | Dissociation Constant (KD) | Cross-Reactivity with Related Antigens (KD) | Experimental Method |
| LeX1 | Lewis X | 3.5 ± 0.7 x 10⁻⁵ M[1] | High specificity for LeX; no significant binding to Lewis A or sialyl-Lewis A reported.[1] | Surface Plasmon Resonance (SPR) |
| sLeX10 | Sialyl-Lewis X | 2.6 ± 0.7 x 10⁻⁵ M[1] | High specificity for sLeX; no significant binding to Lewis A or sialyl-Lewis A reported.[1] | Surface Plasmon Resonance (SPR) |
| 5B1 (IgG1) | Sialyl-Lewis A | 0.14 nM | No binding to sialyl-Lewis X or Lewis A detected.[2] | ELISA, SPR, Glycan Array |
| 7E3 (IgM) | Sialyl-Lewis A | 0.04 nM | No binding to sialyl-Lewis X or Lewis A detected.[2] | ELISA, SPR, Glycan Array |
Table 2: Semi-Quantitative Cross-Reactivity Profile of Anti-Lewis X Antibodies from Glycan Array Analysis
| Antibody Clone | Primary Target | High Reactivity | Moderate Reactivity | Low/No Reactivity |
| 258-12767 | Sialyl-Lewis X | Dimeric Lewis X (29x higher than sLeX)[3][4] | Lewis A-Lewis X (12x higher), Lacto-N-hexose (6x higher), Lewis A (4x higher)[3] | Other tested glycans |
| F2 | Sialyl-Lewis X | Sialyl-Lewis X | Not specified | No binding to other tested glycans reported.[5] |
| Unnamed panel (8 out of 12 antibodies) | Lewis A | Lewis A, Dimeric Lewis X | - | Monomeric Lewis X (>20-fold lower than dimeric LeX)[6] |
| Unnamed panel (3 out of 12 antibodies) | Lewis A | Lewis A | Sialyl-Lewis A (~7-10 fold lower than LeA)[6] | Other tested glycans |
Visualizing Key Pathways and Workflows
To further aid in the understanding of the biological context and experimental approaches, the following diagrams illustrate a key signaling pathway involving Lewis antigens and a general workflow for assessing antibody cross-reactivity.
References
- 1. Transiently binding antibody fragments against Lewis x and sialyl-Lewis x - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Monoclonal Antibodies to Sialyl-Lewis a (CA19.9) with Potent CDC, ADCC and Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. Discovery of sialyl Lewis A and Lewis X modified protein cancer biomarkers using high density antibody arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Glycan array analysis of the antigen repertoire targeted by tumor-binding antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Sialyl Lewis X vs. Lewis X: A Comparative Guide to Leukocyte Rolling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sialyl Lewis X (sLeX) and its non-sialylated counterpart, Lewis X (LeX), in their roles as ligands for selectin-mediated leukocyte rolling. This critical step in the inflammatory cascade, where leukocytes adhere to the vascular endothelium and roll along its surface, is a key target for anti-inflammatory therapeutics. Understanding the nuanced differences in how these two carbohydrate determinants mediate this process is crucial for the development of effective drugs.
Executive Summary
Experimental evidence overwhelmingly demonstrates the superior role of Sialyl Lewis X in mediating leukocyte rolling compared to Lewis X. The presence of a terminal sialic acid residue on the glycan structure of sLeX is the critical determinant for high-affinity binding to all three members of the selectin family: E-selectin, P-selectin, and L-selectin. This enhanced binding translates to more efficient leukocyte capture and slower, more stable rolling, which are prerequisites for subsequent firm adhesion and transmigration into tissues. Lewis X, lacking this sialic acid moiety, exhibits significantly weaker binding and is a poor mediator of leukocyte rolling under physiological flow conditions.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data comparing the binding and functional efficacy of Sialyl Lewis X and Lewis X in mediating leukocyte rolling.
| Ligand | Selectin | Binding Affinity (K D ) | Notes |
| Sialyl Lewis X | E-selectin | ~878 µM[1] | Weak monomeric affinity, but avidity is enhanced by multivalency on the cell surface. |
| P-selectin | ~111.4 µM (for an sLeX analogue)[2] | ||
| L-selectin | Recognizes sLeX[3] | Binding is often dependent on additional modifications like sulfation.[3] | |
| Lewis X | E-selectin | Not readily available in literature | Significantly lower affinity than sLeX. |
| P-selectin | Not readily available in literature | Cells expressing LeX but not sLeX show no significant interaction. | |
| L-selectin | Not readily available in literature |
| Ligand | Parameter | Observation | Reference |
| Sialyl Lewis X | Rolling Velocity | Slower rolling velocity indicates more stable adhesion. | [4] |
| Inhibition of Neutrophil Adhesion | 30-fold more potent inhibitor than Lewis X. | ||
| Lewis X | Rolling Velocity | Faster rolling or no rolling observed. | |
| Inhibition of Neutrophil Adhesion | Significantly less potent inhibitor. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Parallel Plate Flow Chamber Assay
This in vitro assay is used to study the adhesion and rolling of leukocytes on a substrate under defined shear stress conditions, mimicking blood flow.
Objective: To quantify the rolling velocity and adhesion of leukocytes on surfaces coated with Sialyl Lewis X or Lewis X.
Materials:
-
Syringe pump
-
Inverted microscope with a high-speed camera
-
Culture dishes or glass slides
-
Purified Sialyl Lewis X and Lewis X glycans
-
Human umbilical vein endothelial cells (HUVECs) or purified selectin-IgG fusion proteins
-
Isolated human neutrophils or other leukocytes of interest
-
Appropriate cell culture medium and buffers
Protocol:
-
Substrate Preparation:
-
Coat culture dishes or glass slides with a solution of purified selectin-IgG fusion protein (e.g., E-selectin/Fc) overnight at 4°C.
-
Alternatively, culture HUVECs to confluence on the dishes. Activate the endothelial cells with a pro-inflammatory stimulus like TNF-α (10 ng/mL) for 4-6 hours to induce E-selectin expression.
-
For direct comparison, coat surfaces with synthetic Sialyl Lewis X or Lewis X glycoconjugates.
-
-
Leukocyte Preparation:
-
Isolate neutrophils from fresh human blood using a density gradient centrifugation method.
-
Resuspend the isolated leukocytes in a suitable buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Flow Chamber Assembly and Perfusion:
-
Assemble the parallel plate flow chamber with the prepared substrate.
-
Mount the chamber on the stage of an inverted microscope.
-
Perfuse the leukocyte suspension through the chamber at a constant flow rate using a syringe pump to generate a physiological wall shear stress (e.g., 1-2 dyn/cm²).[7]
-
-
Data Acquisition and Analysis:
-
Record the movement of leukocytes interacting with the substrate using a high-speed camera.
-
Analyze the recorded videos to determine the number of rolling and firmly adhered cells.
-
Track individual rolling leukocytes to calculate their rolling velocity.[8]
-
Intravital Microscopy
This in vivo technique allows for the direct visualization and quantification of leukocyte rolling within the microcirculation of a living animal.[9][10]
Objective: To observe and quantify the rolling behavior of leukocytes in response to an inflammatory stimulus in vivo.
Materials:
-
Intravital microscope with a high-speed camera
-
Anesthesia and surgical instruments
-
Fluorescently labeled antibodies or dyes to visualize leukocytes (e.g., Rhodamine 6G)
-
Inflammatory agent (e.g., TNF-α or LPS)
-
Animal model (e.g., mouse)
Protocol:
-
Animal Preparation:
-
Anesthetize the mouse according to approved institutional protocols.
-
Surgically expose the tissue of interest (e.g., cremaster muscle or mesentery) for microscopic observation.[9]
-
Maintain the animal's body temperature and hydration throughout the experiment.
-
-
Induction of Inflammation:
-
Administer an inflammatory agent (e.g., intrascrotal injection of TNF-α) to induce the expression of selectins on the endothelium of post-capillary venules.
-
-
Leukocyte Visualization:
-
Inject a fluorescent dye (e.g., Rhodamine 6G) intravenously to label circulating leukocytes.[11]
-
-
Image Acquisition:
-
Position the prepared tissue under the intravital microscope and identify suitable post-capillary venules.
-
Record video sequences of leukocyte-endothelial interactions within the venules.
-
-
Data Analysis:
-
Analyze the recorded videos to quantify the number of rolling leukocytes per unit area per unit time (rolling flux).
-
Measure the time it takes for individual leukocytes to roll over a defined distance to calculate their rolling velocity.[9]
-
Count the number of leukocytes that remain stationary for more than 30 seconds to determine the number of firmly adherent cells.
-
Signaling Pathways and Experimental Workflows
The engagement of selectins with their ligands initiates intracellular signaling cascades that are crucial for the subsequent steps of the inflammatory response.
Selectin-Mediated Signaling
Binding of selectins on endothelial cells to their ligands, primarily those containing the Sialyl Lewis X motif on leukocytes, triggers a signaling cascade within the leukocyte.[12][13] This "outside-in" signaling is essential for the activation of integrins, which mediate the firm adhesion of leukocytes to the endothelium.
-
E-selectin Signaling: Engagement of E-selectin with its ligands on neutrophils, such as P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1) and E-selectin ligand-1 (ESL-1), activates Src family kinases (SFKs).[12] This leads to the phosphorylation of adapter proteins and the activation of downstream signaling molecules, ultimately resulting in the partial activation of the integrin LFA-1, which slows down the rolling leukocyte.[14]
-
P-selectin Signaling: P-selectin binding to PSGL-1 also activates SFKs and the Syk tyrosine kinase.[15] This pathway is critical for the transition from rolling to firm adhesion.
-
L-selectin Signaling: L-selectin, present on the leukocyte surface, can also initiate signaling upon binding to its ligands on the endothelium or other leukocytes. This signaling can lead to the activation of other adhesion molecules and cellular responses.[12][16]
References
- 1. researchgate.net [researchgate.net]
- 2. Affinity and kinetics of sialyl Lewis-X and core-2 based oligosaccharides binding to L- and P-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The three members of the selectin receptor family recognize a common carbohydrate epitope, the sialyl Lewis(x) oligosaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-selectin - Wikipedia [en.wikipedia.org]
- 5. adhesion.html | GlycoTech Corporation [glycotech.com]
- 6. researchgate.net [researchgate.net]
- 7. Sialyl Lewis(x)/E-selectin-mediated rolling in a cell-free system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Intravital Microscopy of Leukocyte-endothelial and Platelet-leukocyte Interactions in Mesenterial Veins in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Intravital microscopy of leukocyte-endothelial cell interaction [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Selectins: initiators of leucocyte adhesion and signalling at the vascular wall - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Complete identification of E-selectin ligand activity on neutrophils reveals a dynamic interplay and distinct functions of PSGL-1, ESL-1 and CD44 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Validation of Lewis X as a Therapeutic Target
For researchers and drug development professionals, the validation of a therapeutic target is a critical step in the preclinical pipeline. The carbohydrate antigen Lewis X (LeX), particularly in its sialylated form (sialyl-Lewis X or sLeX), has emerged as a key player in cancer metastasis. Its interaction with E-selectin on endothelial cells facilitates the adhesion of circulating tumor cells, a crucial step in the formation of distant metastases. This guide provides an objective comparison of therapeutic strategies targeting the LeX/E-selectin axis, supported by in vivo experimental data, detailed protocols, and pathway visualizations.
Therapeutic Strategies and Comparative Efficacy
The primary strategies to therapeutically target the LeX-E-selectin interaction involve small molecule inhibitors that block E-selectin and monoclonal antibodies that target the sLeX antigen on tumor cells. Below is a summary of in vivo performance data for key therapeutic candidates.
| Therapeutic Agent | Target / Mechanism | Cancer Model | Key Quantitative Findings |
| Uproleselan (GMI-1271) | E-selectin Antagonist | Relapsed/Refractory Acute Myeloid Leukemia (AML) | In a Phase 1/2 study with chemotherapy, the remission rate (CR/CRi) was 41%, with a median overall survival of 8.8 months.[1][2] In patients with >10% E-selectin ligand expression, median OS was 10.7 months versus 5.2 months for those with less expression.[3] |
| Enoxaparin (Clexane) | L/P-selectin inhibition, TFPI release | B16 Melanoma (experimental metastasis) | Reduced lung tumor formation by 70% (P<0.001) with daily 10 mg/kg injections.[4] |
| GSC-150 | sLeX Analog / Competitive Inhibitor | Colon Carcinoma (hepatic metastasis) | Significantly reduced the number of liver cancer nodules 6 weeks after intrasplenic injection of tumor cells.[5] |
| Anti-sLeX Monoclonal Antibody | Sialyl-Lewis X Antigen | B16-F1 Melanoma (experimental metastasis) | Pre-incubation of tumor cells with an anti-sLeX antibody inhibited tumor formation.[6] |
Signaling Pathway and Therapeutic Intervention
The interaction between sLeX on the tumor cell and E-selectin on the endothelial cell surface is a critical adhesion step that precedes extravasation. This interaction can also trigger intracellular signaling pathways that promote cancer cell survival and invasion.[3][7] Therapeutic agents are designed to disrupt this initial binding.
Caption: Therapeutic strategies blocking the sLeX-E-selectin adhesion cascade.
Key Experimental Protocols
The in vivo validation of these therapeutic targets relies on robust and reproducible animal models. The following are detailed methodologies for commonly cited experiments.
Spontaneous Metastasis Model
This model assesses the effect of a therapeutic agent on the entire metastatic cascade, from primary tumor dissemination to secondary organ colonization.[8][9][10][11]
-
Tumor Cell Implantation: Anesthetize an immunocompromised mouse (e.g., BALB/c or NOD-SCID). Inject a suspension of cancer cells (e.g., 1 x 10⁴ 4T1-Luc cells in 50 µl PBS) into an orthotopic site, such as the mammary fat pad.[11]
-
Primary Tumor Growth: Monitor the growth of the primary tumor regularly using calipers or bioluminescence imaging (if using luciferase-expressing cells).[11]
-
Treatment Administration: Begin administration of the therapeutic agent or placebo control at a predetermined time point post-implantation. Dosing regimen (e.g., daily subcutaneous injection) should be maintained as required.
-
Primary Tumor Resection: Once the primary tumor reaches the institutionally approved size limit (e.g., after ~30 days), anesthetize the mouse and surgically excise the tumor.[11] This step extends the survival of the animal, allowing for the development of distant metastases.[11]
-
Metastasis Quantification: After a set period following resection, euthanize the animal. Harvest organs of interest (e.g., lungs, liver) and quantify the metastatic burden. This can be done by counting surface nodules, histological analysis, or ex vivo bioluminescence imaging.
Caption: Workflow of a spontaneous metastasis in vivo experiment.
In Vivo Adhesion Assay (Intravital Microscopy)
This technique allows for the direct visualization and quantification of tumor cell adhesion to the vasculature in a living animal, providing real-time assessment of target engagement.[12][13][14][15]
-
Animal Preparation: Anesthetize the mouse and surgically prepare a dorsal skinfold chamber or expose a suitable vascular bed (e.g., cremaster muscle) for imaging.
-
Cell Labeling and Injection: Label tumor cells with a fluorescent dye (e.g., Calcein AM or a fluorescent protein like GFP). Inject the labeled cells intravenously (e.g., via tail vein) into the prepared mouse.
-
Microscopy Setup: Position the animal on the stage of a confocal or multiphoton microscope equipped for in vivo imaging, maintaining body temperature and anesthesia.
-
Image Acquisition: Acquire time-lapse images or videos of the microvasculature in the region of interest. Capture the dynamics of circulating tumor cells interacting with the vessel walls.
-
Data Analysis: Quantify the number of adherent (stationary for >30 seconds) and rolling cells per field of view or per vessel length over time. Compare these metrics between treatment and control groups to assess the inhibition of adhesion.
Conclusion
The in vivo evidence strongly supports the targeting of the Lewis X-E-selectin axis as a viable anti-metastatic strategy. Small molecule inhibitors of E-selectin, such as uproleselan, have shown clinical promise, particularly in hematologic malignancies, by disrupting the protective bone marrow microenvironment and enhancing chemotherapy efficacy.[16] Monoclonal antibodies and sLeX analogs also demonstrate significant potential in preclinical solid tumor models by directly inhibiting the adhesive properties of circulating tumor cells.[5][6]
The choice between targeting the ligand (sLeX) or the receptor (E-selectin) may depend on the specific cancer type, the expression profile of the tumor, and the desired therapeutic synergy with other agents. The experimental models and protocols outlined in this guide provide a robust framework for the continued preclinical and clinical evaluation of this promising therapeutic target.
References
- 1. Phase 1/2 study of uproleselan added to chemotherapy in patients with relapsed or refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. onclive.com [onclive.com]
- 4. Anti-metastatic effect of a non-anticoagulant low-molecular-weight heparin versus the standar d low-molecular-weight heparin, enoxaparin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-metastatic effect of the sialyl Lewis-X analog GSC-150 on the human colon carcinoma derived cell line KM12-HX in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual roles of sialyl Lewis X oligosaccharides in tumor metastasis and rejection by natural killer cells | The EMBO Journal [link.springer.com]
- 7. storage.imrpress.com [storage.imrpress.com]
- 8. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model. [escholarship.org]
- 10. Spontaneous Metastasis Mouse Models: A Platform to Study the Metastatic Potential of Orthotopically Injected Colorectal Cancer Cells [jove.com]
- 11. An Orthotopic Mouse Model of Spontaneous Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cancer Imaging by Intravital Microscopy: The Dorsal Window Chamber Model | Springer Nature Experiments [experiments.springernature.com]
- 13. bist.eu [bist.eu]
- 14. Intravital Imaging of Immune Responses in the Cancer Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intravital imaging to study cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of Lewis X: Enzymatic vs. Chemical Approaches
For researchers, scientists, and professionals in drug development, the synthesis of complex oligosaccharides like Lewis X is a critical step in various fields, including immunology and oncology. The choice between enzymatic and chemical synthesis routes can significantly impact the efficiency, cost, and environmental footprint of the research and development process. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols, to aid in making an informed decision.
The Lewis X (LeX) trisaccharide (Galβ1-4[Fucα1-3]GlcNAc) is a crucial carbohydrate antigen involved in various biological recognition processes, including cell adhesion and immune responses. Its synthesis, however, presents considerable challenges. While chemical synthesis has been the traditional approach, enzymatic methods have emerged as a powerful alternative. This guide explores the intricacies of both methods, offering a comprehensive comparison of their performance.
At a Glance: A Quantitative Comparison
| Parameter | Enzymatic Synthesis | Chemical Synthesis |
| Overall Yield | Reported up to 73% (for a similar oligosaccharide) | Typically ranges from 42% to 68% for analogues, can be lower for more complex structures |
| Purity | High, often requiring minimal purification steps. A purity of 82% has been reported for a related enzymatically synthesized oligosaccharide. | Variable, often requires multiple chromatographic purification steps to remove byproducts and unreacted starting materials. |
| Synthesis Time | Can be significantly shorter, with one-pot reactions completed in 4-24 hours.[1] | Multi-day process involving numerous sequential steps. A representative trisaccharide synthesis can take about a month to repeat.[2] |
| Cost | Potentially lower due to fewer steps, milder conditions, and reduced need for expensive protecting groups and reagents, though initial enzyme cost can be a factor. | Can be high due to the cost of protecting groups, activating reagents, catalysts, and solvents, as well as the labor-intensive nature of the process. |
| Scalability | Amenable to gram-scale and potentially larger industrial production.[3] | Can be challenging to scale up due to the complexity of the multi-step process and purification requirements. |
| Environmental Impact (E-factor) | Generally lower due to the use of aqueous solvents, milder reaction conditions, and biodegradable catalysts (enzymes). | Higher due to the use of organic solvents, hazardous reagents, and the generation of significant chemical waste. |
Understanding the Methodologies
The Chemical Approach: A Multi-Step Endeavor
Chemical synthesis of Lewis X is a complex process that relies on the sequential addition of monosaccharide building blocks.[2][4] This method necessitates a series of protection and deprotection steps to ensure that the correct hydroxyl groups react to form the desired glycosidic bonds. The process typically involves:
-
Preparation of Protected Monosaccharide Donors and Acceptors: Each monosaccharide (galactose, fucose, and N-acetylglucosamine) is chemically modified to protect all but one or two specific hydroxyl groups. This is a laborious process that itself involves multiple reaction steps.
-
Glycosylation Reactions: The protected monosaccharide "donor" is activated and reacted with the "acceptor" to form a disaccharide. This process is repeated to build the trisaccharide chain.
-
Deprotection: Once the trisaccharide is assembled, all the protecting groups are removed to yield the final Lewis X molecule.
-
Purification: Extensive purification, often using chromatographic techniques like HPLC, is required after each step to isolate the desired product from unreacted starting materials and side products.[5]
This multi-step nature of chemical synthesis often leads to a lower overall yield and can be time-consuming and resource-intensive.
The Enzymatic Approach: Nature's Precision
Enzymatic synthesis leverages the high specificity of glycosyltransferases to build the Lewis X trisaccharide.[2] These enzymes catalyze the formation of specific glycosidic bonds with high regio- and stereoselectivity, eliminating the need for protecting groups. A typical enzymatic synthesis involves:
-
One-Pot Reaction: The monosaccharide precursors, along with the necessary enzymes (e.g., galactosyltransferase and fucosyltransferase) and sugar nucleotide donors (e.g., UDP-galactose and GDP-fucose), are combined in a single reaction vessel under mild aqueous conditions.[1]
-
Enzymatic Cascade: The enzymes work in a specific sequence to assemble the trisaccharide. For instance, a galactosyltransferase first adds galactose to N-acetylglucosamine, followed by a fucosyltransferase adding fucose to form the final Lewis X structure.[2]
-
Simplified Purification: Due to the high specificity of the enzymes, the reaction mixture is often much cleaner than in chemical synthesis, simplifying the purification process.
This streamlined approach generally results in higher yields, shorter reaction times, and a more environmentally friendly process.
Experimental Protocols
Chemical Synthesis of a Lewis X Analogue
The following is a representative, generalized protocol for the chemical synthesis of a Lewis X trisaccharide analogue, illustrating the complexity of the process. Specific details for the synthesis of the native Lewis X can be found in the cited literature.
Materials:
-
Protected N-acetylglucosamine acceptor
-
Protected galactose donor (e.g., a thioglycoside)
-
Protected fucose donor (e.g., a trichloroacetimidate)
-
Activating reagents (e.g., N-iodosuccinimide (NIS), trifluoromethanesulfonic acid (TfOH))
-
Anhydrous solvents (e.g., dichloromethane, acetonitrile)
-
Reagents for deprotection (e.g., sodium methoxide, palladium on carbon/H2)
-
Silica (B1680970) gel for column chromatography
-
HPLC system for final purification
Procedure:
-
Galactosylation: The protected N-acetylglucosamine acceptor and galactose donor are dissolved in an anhydrous solvent under an inert atmosphere. The activating reagent is added, and the reaction is stirred at a specific temperature until completion (monitored by TLC). The reaction is quenched, and the disaccharide is purified by silica gel chromatography.
-
Deprotection: A specific protecting group on the disaccharide is removed to expose a hydroxyl group for the next glycosylation. This requires specific reagents and reaction conditions, followed by purification.
-
Fucosylation: The deprotected disaccharide is reacted with the protected fucose donor using an appropriate activating reagent. The reaction is monitored and purified as in the galactosylation step to yield the protected trisaccharide.
-
Global Deprotection: All remaining protecting groups are removed in one or more steps using appropriate reagents (e.g., Zemplén deacetylation followed by hydrogenolysis).
-
Final Purification: The final Lewis X trisaccharide is purified by HPLC to obtain a high-purity product.
Enzymatic Synthesis of Lewis X
The following protocol outlines a one-pot enzymatic synthesis of the Lewis X trisaccharide.
Materials:
-
N-acetylglucosamine (GlcNAc)
-
UDP-galactose (UDP-Gal)
-
GDP-fucose (GDP-Fuc)
-
β-1,4-Galactosyltransferase (β4GalT)
-
α-1,3-Fucosyltransferase (α3FucT)
-
Reaction buffer (e.g., Tris-HCl with appropriate cofactors like MnCl2)
-
Alkaline phosphatase (optional, to degrade nucleotide by-products)
-
Size-exclusion chromatography column for purification
Procedure:
-
Reaction Setup: In a single microcentrifuge tube or reaction vessel, dissolve GlcNAc, UDP-Gal, and GDP-Fuc in the reaction buffer.
-
Enzyme Addition: Add β4GalT and α3FucT to the reaction mixture. If desired, add alkaline phosphatase.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzymes (typically 37°C) for a period of 4 to 24 hours. The progress of the reaction can be monitored by TLC or mass spectrometry.
-
Reaction Termination: The reaction can be stopped by heating the mixture to denature the enzymes.
-
Purification: The Lewis X trisaccharide can be purified from the reaction mixture using size-exclusion chromatography to remove enzymes and unreacted monosaccharides.
Visualizing the Synthesis Workflows
To better illustrate the differences between the two synthetic pathways, the following diagrams, generated using the DOT language, depict the experimental workflows.
Caption: Workflow for the chemical synthesis of Lewis X.
Caption: Workflow for the enzymatic synthesis of Lewis X.
Conclusion: A Clear Advantage for Enzymatic Synthesis
For the synthesis of Lewis X, the enzymatic approach presents clear advantages over the traditional chemical method. Its superior yield, higher purity, shorter reaction times, and milder, more environmentally friendly conditions make it a more efficient and sustainable choice for both laboratory-scale research and potentially for larger-scale industrial production. While the initial investment in enzymes may be a consideration, the overall cost-effectiveness, simplicity, and robustness of the enzymatic workflow make it a highly attractive option for modern carbohydrate synthesis. As the availability and diversity of glycosyltransferases continue to expand, enzymatic synthesis is poised to become the method of choice for accessing complex and biologically important oligosaccharides like Lewis X.
References
- 1. One-pot multienzyme synthesis of Lewis x and sialyl Lewis x antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical and Enzymatic Synthesis of Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 4” manipulated Lewis X trisaccharide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Lewis X trisaccharide analogues in which glucose and rhamnose replace N-acetylglucosamine and fucose, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Lewis X Tetrasaccharide: A Guide to Safe and Compliant Laboratory Practices
For researchers and scientists engaged in drug development and other advanced scientific endeavors, the proper handling and disposal of all laboratory materials, including complex biomolecules like Lewis X tetrasaccharide, is a cornerstone of a safe and efficient research environment. This guide provides a comprehensive, step-by-step approach to the disposal of this compound, ensuring adherence to safety protocols and regulatory compliance.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment (PPE). For handling this compound in its solid form, the recommended PPE includes:
-
Eye Protection: Safety glasses or goggles to prevent eye contact with the powder.
-
Hand Protection: Chemical-resistant gloves.
-
Respiratory Protection: A type N95 (US) or equivalent respirator is advised when handling the solid form to avoid inhalation of fine particles.[1]
Store this compound in a dry, dark place at -20°C for long-term storage and at 0-4°C for short-term needs.
Step-by-Step Disposal Protocol
The disposal of this compound should be approached with a clear understanding that while it is a carbohydrate and generally considered non-hazardous, institutional and local regulations are the ultimate authority. The following protocol is based on general best practices for non-hazardous chemical waste.
Step 1: Waste Characterization and Institutional Consultation
The first and most critical step is to determine the waste classification according to your institution's Environmental Health & Safety (EHS) guidelines.
-
Consult Your Chemical Hygiene Plan: Every research institution has a detailed chemical hygiene plan and specific protocols for waste disposal. This should be your primary reference.
-
Contact Your EHS Department: Provide your EHS department with the Safety Data Sheet (SDS) for this compound (if available from the supplier) or at a minimum, the chemical name and CAS number (71208-06-5 for the trisaccharide, with related tetrasaccharides having different identifiers). They will provide definitive guidance on whether it can be treated as non-hazardous waste.
-
Purity Confirmation: Ensure that the this compound waste is not contaminated with any hazardous materials. If it has been mixed with solvents, other chemicals, or biological materials, it must be disposed of as hazardous waste according to the protocols for those contaminants.
Step 2: Preparing Uncontaminated this compound for Disposal
If your EHS department confirms that uncontaminated this compound can be disposed of as non-hazardous solid waste, follow these procedures:
-
Containerization:
-
Ensure the waste is in a solid, dry form.
-
Place the dry waste in a securely sealed, chemically compatible primary container. The original product vial is often suitable.
-
-
Labeling:
-
Clearly label the primary container with the full chemical name: "this compound".
-
Place the sealed primary container into a larger, durable secondary container, such as a heavy-duty plastic bag or a cardboard box.
-
Label the outer container as "Non-Hazardous Laboratory Waste" and also indicate the contents ("this compound"). This prevents confusion with regular trash and alerts disposal personnel to the nature of the contents.
-
-
Final Disposal:
-
Dispose of the labeled secondary container in the designated receptacle for non-hazardous solid laboratory waste, as directed by your institution. Do not dispose of this material in general office or public trash cans.
-
Step 3: Disposal of Contaminated this compound
If the this compound waste is mixed with hazardous substances, it must be treated as hazardous waste.
-
Containerization:
-
Place the waste in a chemically compatible, sealed, and properly labeled hazardous waste container.
-
-
Labeling:
-
The label must clearly state "Hazardous Waste" and list all chemical constituents of the waste mixture, including this compound and any solvents or other chemicals present.
-
-
Storage:
-
Store the container in a designated satellite accumulation area.
-
-
Collection:
-
Arrange for pickup by your institution's EHS department or a licensed professional waste disposal service.
-
Quantitative Data Summary
For the disposal of uncontaminated this compound as non-hazardous waste, adhere to the following guidelines, always subject to your institution's specific protocols.
| Parameter | Guideline | Source |
| Waste Classification | Non-hazardous solid waste (pending institutional verification) | General guidance for non-hazardous sugars |
| Primary Disposal Route | Designated non-hazardous solid laboratory waste stream | Institutional Protocol |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, N95 respirator (for solid form) | [1] |
| Container Labeling | Inner: "this compound"; Outer: "Non-Hazardous Laboratory Waste" | Best Practices |
| Packaging | Securely sealed primary and secondary containers | Best Practices |
| Quantity Limits | Consult your institution's EHS for limits on non-hazardous waste disposal | Institutional Protocol |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Lewis X Tetrasaccharide
For researchers and scientists in the dynamic field of drug development, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Lewis X tetrasaccharide, a crucial cell surface glycan used in microbial infection diagnostics.[1] By adhering to these procedural steps, you can minimize risks and streamline your operational workflow.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a thorough risk assessment is the first step in ensuring laboratory safety.[2] While the substance is not classified as hazardous under normal conditions, taking precautions against potential skin and eye irritation is crucial. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications | Rationale |
| Eye Protection | Safety glasses | Must have side shields | Protects against accidental splashes and airborne particles. |
| Splash goggles | Recommended if there is a significant potential for splashes | Offers fuller protection than safety glasses.[3][4] | |
| Hand Protection | Disposable gloves | Nitrile or latex | Prevents direct skin contact and potential irritation.[3][5][6] |
| Body Protection | Laboratory coat | Long-sleeved | Protects skin and personal clothing from contamination.[4] |
| Respiratory Protection | N95 respirator | Recommended | Use when there is a potential for aerosol or dust formation.[5][6] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A structured approach to handling this compound will ensure both safety and the integrity of your research.
1. Preparation:
-
Before handling, ensure that all necessary PPE is readily available in the correct sizes.[3]
-
Designate a specific and clean area for handling the tetrasaccharide to prevent cross-contamination.
-
Have an eye-wash station and safety shower readily accessible.[6]
2. Handling:
-
Wear the appropriate PPE as outlined in the table above.
-
Avoid direct contact with the skin and eyes.[6]
-
Minimize the creation of dust or aerosols during handling.[6] If there is a risk of aerosol generation, work within a primary containment device such as a biosafety cabinet.[7]
-
Use designated and properly calibrated equipment for all measurements.
3. Storage:
-
Store this compound in a tightly sealed container.
-
The recommended storage temperature is -20°C.[5]
4. In Case of Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[6]
-
Inhalation: Move to fresh air. If breathing becomes difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Ensuring a Safe and Compliant Conclusion
Proper disposal of this compound and any associated contaminated materials is a critical final step.
| Waste Type | Disposal Method |
| Unused this compound | Dispose of in accordance with local, state, and federal regulations for non-hazardous chemical waste.[6] |
| Contaminated PPE (gloves, etc.) | Place in a designated and sealed biohazard bag or container and dispose of as laboratory waste. |
| Contaminated Labware (pipette tips, etc.) | Dispose of in appropriate sharps or biohazard containers. |
It is imperative to consult your institution's specific guidelines for chemical and laboratory waste disposal.
Experimental Workflow for Handling this compound
The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Handling this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Personal Protective Equipment (PPE) | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 3. EHSO Manual 2025-2026 - Personal Protective Equipment [labman.ouhsc.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. 3′-Sialyl-Lewis-X tetrasaccharide 98603-84-0 [sigmaaldrich.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
